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Kltwqelyqlkykgi

Cat. No.: B12370090
M. Wt: 1911.2 g/mol
InChI Key: ZHHXHKUQDPVCQO-MVXMSPHASA-N
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Description

Kltwqelyqlkykgi is a useful research compound. Its molecular formula is C92H143N21O23 and its molecular weight is 1911.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C92H143N21O23 B12370090 Kltwqelyqlkykgi

Properties

Molecular Formula

C92H143N21O23

Molecular Weight

1911.2 g/mol

IUPAC Name

(2S,3S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C92H143N21O23/c1-10-52(8)77(92(135)136)112-75(119)48-100-80(123)62(22-14-17-39-94)101-87(130)70(44-54-24-28-57(115)29-25-54)109-81(124)63(23-15-18-40-95)102-85(128)67(41-49(2)3)107-83(126)65(33-36-74(98)118)104-88(131)71(45-55-26-30-58(116)31-27-55)110-86(129)68(42-50(4)5)108-84(127)66(34-37-76(120)121)103-82(125)64(32-35-73(97)117)105-89(132)72(46-56-47-99-61-21-12-11-19-59(56)61)111-91(134)78(53(9)114)113-90(133)69(43-51(6)7)106-79(122)60(96)20-13-16-38-93/h11-12,19,21,24-31,47,49-53,60,62-72,77-78,99,114-116H,10,13-18,20,22-23,32-46,48,93-96H2,1-9H3,(H2,97,117)(H2,98,118)(H,100,123)(H,101,130)(H,102,128)(H,103,125)(H,104,131)(H,105,132)(H,106,122)(H,107,126)(H,108,127)(H,109,124)(H,110,129)(H,111,134)(H,112,119)(H,113,133)(H,120,121)(H,135,136)/t52-,53+,60-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,77-,78-/m0/s1

InChI Key

ZHHXHKUQDPVCQO-MVXMSPHASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Biological Activity of Kltwqelyqlkykgi (QK Peptide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic peptide Kltwqelyqlkykgi, commonly referred to as QK, is a promising biomimetic of Vascular Endothelial Growth Factor (VEGF). Designed to replicate the α-helical region (residues 17-25) of VEGF-A, QK acts as an agonist at VEGF receptors, initiating a cascade of intracellular events that promote angiogenesis. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative bioactivity data, detailed experimental protocols for its characterization, and a visual representation of its signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug development and tissue engineering who are exploring the therapeutic potential of this pro-angiogenic peptide.

Introduction

This compound, also known as QK or KLT, is a 15-amino acid synthetic peptide that mimics the biological activity of Vascular Endothelial Growth Factor (VEGF).[1][2] It was designed based on the structure of the VEGF-A helix sequence 17-25, a region critical for binding to VEGF receptors (VEGFRs).[3][4] As a VEGF mimetic, QK has garnered significant interest for its potential applications in therapeutic angiogenesis, tissue engineering, and regenerative medicine.[1][2]

The peptide has been shown to effectively promote the proliferation, migration, and differentiation of endothelial cells, the key cellular events in the formation of new blood vessels.[1][3] Its ability to activate VEGFRs and their downstream signaling pathways makes it a potent pro-angiogenic agent.[1][3] This guide will delve into the specifics of its biological functions, the quantitative measures of its activity, and the experimental methodologies used to assess its efficacy.

Mechanism of Action

This compound functions as a direct agonist of VEGF receptors, primarily VEGFR-1 (Flt-1) and VEGFR-2 (KDR).[3][5] By mimicking the binding of native VEGF, the QK peptide induces receptor dimerization and autophosphorylation of their intracellular tyrosine kinase domains. This activation initiates a cascade of downstream signaling pathways that are crucial for angiogenesis.

The primary signaling pathways activated by this compound include:

  • PI3K/Akt Pathway: Activation of this pathway is essential for endothelial cell survival, migration, and proliferation.

  • Ras/MAPK (ERK1/2) Pathway: This pathway plays a critical role in regulating gene expression related to cell proliferation and differentiation.

The activation of these pathways ultimately leads to the multifaceted biological responses characteristic of angiogenesis, including increased vascular permeability, degradation of the extracellular matrix, and the formation of new capillary networks.

Quantitative Biological Activity

The pro-angiogenic activity of this compound has been quantified in several in vitro studies. While specific EC50 values can vary depending on the cell type and assay conditions, the available data consistently demonstrate its potent biological effects.

Biological ActivityCell TypeMethodResultReference
VEGF Receptor Binding Bovine Aortic Endothelial CellsCompetitive Binding AssayCompetes with VEGF for receptor binding[3]
Endothelial Cell Proliferation Bovine Aortic Endothelial Cells[³H]Thymidine IncorporationDose-dependent increase in proliferation (10⁻¹² to 10⁻⁶ M)[6]
ERK1/2 Activation Bovine Aortic Endothelial CellsWestern BlotDose-dependent activation of ERK1/2[3]
Tube Formation Human Umbilical Vein Endothelial Cells (HUVECs)Matrigel AssayDose-dependent increase in tube formation (0.01 µM to 10 µM)[7]
Gene Expression (pro-angiogenic factors) Human Umbilical Vein Endothelial Cells (HUVECs)Real-Time PCRSignificant upregulation of FLT-1, HGF, MET, IL-8, HIF-1a, IGFBP-2, VCAM1, and ANGPT-1 at 1 µM[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Endothelial Cell Proliferation Assay ([³H]Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Materials:

  • Bovine Aortic Endothelial Cells (BAECs)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound (QK peptide)

  • VEGF₁₆₅ (positive control)

  • [³H]Thymidine

  • Trichloroacetic acid (TCA)

  • Sodium hydroxide (NaOH)

  • Scintillation counter and fluid

Protocol:

  • Seed BAECs in 6-well plates at a density of 10,000 cells per well.

  • Serum-starve the cells overnight in DMEM.

  • Incubate the cells for 24 hours in DMEM containing [³H]thymidine and varying concentrations of this compound (10⁻¹² to 10⁻⁶ M), with or without VEGF₁₆₅.

  • Fix the cells with 0.05% trichloroacetic acid.

  • Lyse the cells with 1 M NaOH.

  • Add scintillation liquid to the cell lysates.

  • Measure the incorporation of [³H]thymidine using a beta counter.[6]

Endothelial Cell Migration Assay (Transwell Assay)

This assay assesses the chemotactic effect of this compound on endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Basal Medium (EBM) with supplements

  • Transwell inserts (8 µm pore size)

  • This compound (QK peptide)

  • VEGF (positive control)

  • Calcein AM or other fluorescent dye for cell staining

  • Fluorescence microscope

Protocol:

  • Coat the bottom of the Transwell inserts with an appropriate extracellular matrix protein (e.g., fibronectin).

  • Seed HUVECs in the upper chamber of the Transwell inserts in serum-free EBM.

  • Add EBM containing various concentrations of this compound or VEGF to the lower chamber.

  • Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane with a fluorescent dye.

  • Count the number of migrated cells in several random fields of view using a fluorescence microscope.

In Vitro Tube Formation Assay

This assay evaluates the ability of this compound to induce the formation of capillary-like structures by endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • Growth factor-reduced Matrigel or similar basement membrane extract

  • This compound (QK peptide)

  • VEGF (positive control)

  • Calcein AM for visualization

  • Inverted fluorescence microscope and imaging software

Protocol:

  • Thaw growth factor-reduced Matrigel on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in EGM at a density of 1-2 x 10⁴ cells/well.

  • Add varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or VEGF to the cell suspension.

  • Seed the HUVEC suspension onto the solidified Matrigel.

  • Incubate the plate for 4-18 hours at 37°C in a 5% CO₂ incubator.

  • Stain the cells with Calcein AM for 30 minutes.

  • Visualize and capture images of the tube networks using an inverted fluorescence microscope.

  • Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total branch length using image analysis software like ImageJ.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by this compound and a typical experimental workflow for its characterization.

Kltwqelyqlkykgi_Signaling_Pathway cluster_PI3K PI3K/Akt Pathway cluster_MAPK Ras/MAPK Pathway This compound This compound (QK) VEGFR VEGF Receptor (VEGFR-1/VEGFR-2) This compound->VEGFR Binds and Activates PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival CellMigration Cell Migration Akt->CellMigration Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK CellProliferation Cell Proliferation ERK->CellProliferation Angiogenesis Angiogenesis CellSurvival->Angiogenesis CellProliferation->Angiogenesis CellMigration->Angiogenesis

Figure 1: Signaling pathways activated by this compound (QK peptide).

Experimental_Workflow PeptideSynthesis Peptide Synthesis (this compound) ProliferationAssay Proliferation Assay ([³H]Thymidine) PeptideSynthesis->ProliferationAssay MigrationAssay Migration Assay (Transwell) PeptideSynthesis->MigrationAssay TubeFormationAssay Tube Formation Assay (Matrigel) PeptideSynthesis->TubeFormationAssay CellCulture Endothelial Cell Culture (e.g., HUVECs) CellCulture->ProliferationAssay CellCulture->MigrationAssay CellCulture->TubeFormationAssay DataAnalysis Data Analysis and Quantification ProliferationAssay->DataAnalysis MigrationAssay->DataAnalysis TubeFormationAssay->DataAnalysis Conclusion Assessment of Pro-Angiogenic Activity DataAnalysis->Conclusion

Figure 2: Experimental workflow for characterizing the bioactivity of this compound.

Conclusion

The VEGF-mimetic peptide this compound (QK) has demonstrated significant pro-angiogenic activity in a variety of in vitro models. Its ability to bind and activate VEGF receptors, leading to the stimulation of key downstream signaling pathways, results in enhanced endothelial cell proliferation, migration, and the formation of capillary-like structures. The quantitative data and detailed experimental protocols provided in this guide serve as a foundational resource for further research and development of this peptide for therapeutic applications in tissue regeneration and the treatment of ischemic diseases. The continued investigation into the pharmacological properties and in vivo efficacy of this compound is warranted to fully realize its clinical potential.

References

The QK Peptide: A Technical Guide to a VEGF-Mimetic Angiogenic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The QK peptide is a synthetic, 15-amino acid vascular endothelial growth factor (VEGF)-mimetic that represents a promising therapeutic agent for promoting angiogenesis.[1] Designed to replicate the α-helical receptor binding region of VEGF, the QK peptide has been demonstrated to bind to VEGF receptors 1 and 2 (VEGFR-1 and VEGFR-2), initiating downstream signaling cascades that lead to endothelial cell proliferation, migration, and the formation of capillary-like structures.[2][3][4] This guide provides an in-depth overview of the discovery, design, mechanism of action, and experimental validation of the QK peptide, presenting key data and methodologies for researchers in the field of angiogenesis and tissue engineering.

Discovery and Design

The QK peptide was developed as a biomimetic of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis.[5] Researchers identified the α-helical region spanning amino acids 17-25 of VEGF as crucial for receptor binding.[4][5] Based on this, a 15-amino acid peptide, termed QK, was designed to mimic this structural motif.[3][4] The peptide was acetylated and amidated at its termini to enhance stability by preventing electrostatic repulsion between the terminal charges and the helix dipoles.[4] Structural analyses, including circular dichroism and NMR spectroscopy, have confirmed that the QK peptide adopts a stable helical conformation in aqueous solutions, a key requisite for its biological activity.[4]

Mechanism of Action: Signaling Pathways

The QK peptide exerts its pro-angiogenic effects by activating the canonical VEGF signaling pathway.[3] Upon binding to VEGFR-1 and VEGFR-2 on endothelial cells, it induces receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling events.[4][6] Key downstream pathways activated by the QK peptide include the Extracellular signal-Regulated Kinase (ERK) and Akt signaling pathways, which are central to cell proliferation, survival, and migration.[6][7]

Signaling Pathway Diagram

QK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space QK QK Peptide VEGFR1 VEGFR-1 QK->VEGFR1 VEGFR2 VEGFR-2 QK->VEGFR2 Akt Akt VEGFR1->Akt Activates ERK ERK VEGFR2->ERK Activates pERK p-ERK ERK->pERK Phosphorylation Proliferation Cell Proliferation & Migration pERK->Proliferation pAkt p-Akt Akt->pAkt Phosphorylation pAkt->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: QK peptide signaling cascade.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the QK peptide, providing a comparative overview of its efficacy and activity.

Table 1: In Vitro Angiogenic Activity of QK Peptide

AssayCell TypeQK Peptide ConcentrationObservationReference
Tube FormationHUVECs1 µMIncreased formation of nodes, branches, and meshes[8]
Cell Proliferation (DNA Synthesis)BAEC10⁻¹² to 10⁻⁶ MDose-dependent increase in [³H]thymidine incorporation[4]
ERK1/2 ActivationHUVECsDose-dependentIncreased phosphorylation of ERK1/2[5]
Akt ActivationHUVECs25 nMIncreased phosphorylation of Akt[6]

Table 2: Gene Expression Changes Induced by QK Peptide in HUVECs

GeneFunctionFold Induction (vs. Negative Control)Reference
FLT-1 (VEGFR-1)VEGF ReceptorSignificantly Increased[2][8]
HGFPro-angiogenic FactorSignificantly Increased[2][8]
METHGF ReceptorSignificantly Increased[2][8]
IL-8Pro-angiogenic CytokineSignificantly Increased[2][8]
HIF-1αTranscription Factor (Angiogenesis)Significantly Increased[2]
VCAM1Adhesion MoleculeSignificantly Increased[2]
ANGPT-1Angiopoietin-1Significantly Increased[2]
TIMP-1Anti-angiogenic FactorDecreased[2]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the QK peptide.

Peptide Synthesis and Characterization

The QK peptide (sequence: Ac-Lys-Leu-Thr-Trp-Gln-Glu-Leu-Tyr-Gln-Leu-Lys-Tyr-Lys-Gly-Ile-NH2) is typically synthesized using solid-phase peptide synthesis.[9] The purity and identity of the synthesized peptide are confirmed by High-Performance Liquid Chromatography (HPLC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[3][4] The secondary structure is characterized using Circular Dichroism (CD) spectroscopy to confirm its helical conformation.[4]

Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs) are a common cell line used for in vitro angiogenesis assays.[6][10] They are typically cultured in Endothelial Growth Medium (EGM-2) and maintained at 37°C in a humidified atmosphere with 5% CO₂.[10] For experiments, cells are often serum-starved overnight to synchronize their cell cycle and reduce background signaling.[4]

Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.

Workflow Diagram:

Tube_Formation_Assay cluster_workflow Tube Formation Assay Workflow Start Seed HUVECs on Matrigel-coated plate Incubate Incubate with QK peptide (e.g., 1 µM) Start->Incubate Image Image formation of tubular networks Incubate->Image Analyze Quantify nodes, branches, and meshes Image->Analyze

Caption: Workflow for the tube formation assay.

Protocol:

  • Coat wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Seed HUVECs onto the Matrigel-coated wells.

  • Treat the cells with varying concentrations of the QK peptide or controls (e.g., VEGF as a positive control, and serum-free media as a negative control).[8]

  • Incubate for a defined period (e.g., 6 hours).[6]

  • Capture images of the formed tubular networks using a microscope.

  • Quantify the degree of tube formation by measuring parameters such as the number of nodes, branches, and total tube length.

Cell Proliferation Assay

This assay measures the effect of the QK peptide on endothelial cell proliferation.

Protocol:

  • Seed endothelial cells (e.g., Bovine Aortic Endothelial Cells - BAEC) in a multi-well plate.[4]

  • Serum-starve the cells overnight.

  • Treat the cells with different concentrations of the QK peptide in the presence of [³H]thymidine.[4]

  • After 24 hours of incubation, fix the cells with trichloroacetic acid and lyse them with NaOH.[4]

  • Measure the incorporation of [³H]thymidine using a beta counter to quantify DNA synthesis.[4]

Western Blotting for Signaling Pathway Analysis

This technique is used to detect the phosphorylation and activation of key signaling proteins like ERK and Akt.

Workflow Diagram:

Western_Blot_Workflow cluster_workflow Western Blot Workflow Start Treat HUVECs with QK peptide (e.g., 25 nM) Lyse Lyse cells and quantify protein Start->Lyse Separate Separate proteins by SDS-PAGE Lyse->Separate Transfer Transfer proteins to PVDF membrane Separate->Transfer Probe Probe with primary and secondary antibodies Transfer->Probe Detect Detect protein bands (e.g., chemiluminescence) Probe->Detect

Caption: Western blot experimental workflow.

Protocol:

  • Treat serum-starved HUVECs with the QK peptide for a short duration (e.g., 10 minutes).[6]

  • Lyse the cells and determine the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[6]

  • Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of ERK1/2 and Akt.[6]

  • Incubate with a corresponding secondary antibody.

  • Detect the protein bands using a suitable detection method and quantify the band intensities to determine the level of protein phosphorylation.

Gene Expression Analysis

Quantitative Polymerase Chain Reaction (qPCR) is used to measure changes in the expression of angiogenesis-related genes.

Protocol:

  • Culture HUVECs in the presence of the QK peptide (e.g., 1 µM) or controls.[2]

  • After a specified incubation period, isolate total RNA from the cells.

  • Synthesize cDNA from the RNA templates.

  • Perform qPCR using primers specific for the target genes (e.g., FLT-1, HGF, IL-8) and a housekeeping gene (e.g., GAPDH) for normalization.[8]

  • Calculate the relative gene expression levels.

Conclusion

The QK peptide has emerged as a potent and versatile tool for stimulating angiogenesis. Its well-defined structure, clear mechanism of action, and demonstrated efficacy in a range of in vitro and in vivo models make it a compelling candidate for various therapeutic applications, including wound healing, ischemic tissue repair, and the vascularization of engineered tissues.[6][11] This technical guide provides a comprehensive resource for researchers and drug development professionals seeking to understand and utilize the QK peptide in their work.

References

An In-Depth Technical Guide to the VEGF Mimetic Peptide Kltwqelyqlkykgi (QK) and its Activation of VEGF Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic peptide Kltwqelyqlkykgi, also known as QK, is a promising biomimetic of Vascular Endothelial Growth Factor (VEGF).[1][2] Derived from the α-helical region (residues 17-25) of VEGF, this 15-amino-acid peptide has been engineered to adopt a stable helical conformation in aqueous solution, a critical feature for its biological activity.[3] QK has been shown to bind to VEGF receptors, competitively inhibiting the binding of native VEGF and subsequently activating downstream signaling pathways.[3] This activation promotes endothelial cell proliferation, migration, and the formation of capillary-like structures, highlighting its potent pro-angiogenic properties.[1][3] These characteristics make this compound a molecule of significant interest for therapeutic applications in tissue regeneration, particularly in the context of brain and bone repair.[1] This guide provides a comprehensive overview of the technical details surrounding the action of this compound, including its interaction with VEGF receptors, its impact on cellular functions, and the experimental protocols used for its characterization.

This compound (QK) Peptide: Structure and Function

The peptide this compound (sequence: Ac-Lys-Leu-Thr-Trp-Gln-Glu-Leu-Tyr-Gln-Leu-Lys-Tyr-Lys-Gly-Ile-NH2) was designed to mimic the structure and function of the VEGF protein, a key regulator of angiogenesis.[1][2][3] Unlike the native VEGF fragment, QK maintains a stable α-helical conformation in solution, which is crucial for its ability to effectively bind to and activate VEGF receptors.[3]

Table 1: Physicochemical Properties of this compound (QK)

PropertyValue
Sequence Ac-KLTWQELYQLKYKGI-NH2
Molecular Formula C94H146N22O23
Molecular Weight 1951.09 g/mol
Structure α-helical
Solubility Soluble in water

Interaction with VEGF Receptors and Downstream Signaling

This compound exerts its biological effects by interacting with VEGF receptors (VEGFRs), primarily VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1).[2][3] Upon binding, it is believed to induce receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling events that mimic those triggered by native VEGF.[3] A key pathway activated by QK is the Ras-MEK-ERK (MAPK) pathway, with studies demonstrating a dose-dependent increase in the phosphorylation of ERK1/2 in endothelial cells upon treatment with the peptide.[3] This signaling cascade is central to the pro-angiogenic effects of VEGF, including cell proliferation and migration.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (QK) VEGFR VEGF Receptor (VEGFR1/VEGFR2) This compound->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Activation Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Akt->Proliferation Akt->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Fig. 1: this compound-induced VEGF receptor signaling pathway.

Table 2: Quantitative Data on this compound (QK) Bioactivity

AssayCell TypeParameterResult
VEGF Receptor Binding Bovine Aortic Endothelial Cells (BAEC)Competitive BindingCompetes with 125I-VEGF for receptor binding[3]
HUVEC Proliferation Human Umbilical Vein Endothelial Cells (HUVEC)EC50Data not available. Dose-dependent increase in proliferation observed.[3]
Tube Formation Human Umbilical Vein Endothelial Cells (HUVEC)Tube Length / Branch PointsData not available. Promotes capillary-like structure formation.[1]
VEGFR2 Phosphorylation Bovine Aortic Endothelial Cells (BAEC)Phosphorylation LevelInduces Flt-1 phosphorylation.[3]
ERK1/2 Activation Bovine Aortic Endothelial Cells (BAEC)Phosphorylation LevelDose-dependent increase in ERK1/2 phosphorylation.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

VEGF Receptor Competitive Binding Assay

This assay determines the ability of this compound to compete with radiolabeled VEGF for binding to its receptors on endothelial cells.

Competitive_Binding_Assay cluster_workflow Experimental Workflow Start Isolate BAEC Membranes Incubate Incubate Membranes with ¹²⁵I-VEGF and varying concentrations of QK Start->Incubate Separate Separate bound from free ¹²⁵I-VEGF Incubate->Separate Measure Measure radioactivity of bound fraction Separate->Measure Analyze Analyze data to determine IC50 Measure->Analyze

Fig. 2: Workflow for VEGF receptor competitive binding assay.

Protocol:

  • Cell Membrane Preparation: Isolate cell membranes from Bovine Aortic Endothelial Cells (BAEC) using standard cell fractionation techniques.

  • Binding Reaction: In a microtiter plate, incubate the cell membranes with a constant concentration of 125I-labeled VEGF and increasing concentrations of this compound (QK) peptide.

  • Incubation: Allow the binding reaction to proceed at 4°C for a specified time (e.g., 2 hours) to reach equilibrium.

  • Separation: Separate the membrane-bound radioligand from the free radioligand by filtration through a glass fiber filter.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding of 125I-VEGF as a function of the log concentration of this compound. Calculate the IC50 value, which is the concentration of the peptide that inhibits 50% of the specific binding of 125I-VEGF.

HUVEC Proliferation Assay (MTS Assay)

This assay quantifies the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[4]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a negative control (medium alone) and a positive control (e.g., VEGF).

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[4]

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the negative control. Plot the proliferation percentage against the log concentration of this compound to determine the EC50 value.

Matrigel Tube Formation Assay

This assay assesses the ability of this compound to induce the formation of capillary-like structures by HUVECs in vitro.

Tube_Formation_Assay cluster_workflow Experimental Workflow Coat Coat 96-well plate with Matrigel Seed Seed HUVECs on Matrigel Coat->Seed Treat Add medium with varying concentrations of QK Seed->Treat Incubate Incubate for 6-18 hours Treat->Incubate Visualize Visualize and capture images of tube formation Incubate->Visualize Quantify Quantify tube length and branch points Visualize->Quantify

Fig. 3: Workflow for Matrigel tube formation assay.

Protocol:

  • Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.[5]

  • Cell Seeding: Seed HUVECs onto the Matrigel-coated wells at a density of 1.5 x 10^4 cells/well.

  • Treatment: Add medium containing different concentrations of this compound to the wells.

  • Incubation: Incubate the plate at 37°C for 6-18 hours to allow for tube formation.

  • Visualization: Observe and capture images of the tube-like structures using a microscope.

  • Quantification: Analyze the images using software (e.g., ImageJ) to quantify parameters such as total tube length, number of junctions, and number of branches.[6]

Western Blot for VEGFR2 and ERK1/2 Phosphorylation

This method is used to detect the phosphorylation status of VEGFR2 and ERK1/2 in response to this compound treatment.

Protocol:

  • Cell Treatment: Culture endothelial cells to sub-confluency and then serum-starve them overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 15 minutes).

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated VEGFR2 (p-VEGFR2), total VEGFR2, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software to determine the relative levels of phosphorylated proteins compared to the total protein levels.

Conclusion

The VEGF mimetic peptide this compound (QK) represents a significant advancement in the field of pro-angiogenic therapeutics. Its ability to activate VEGF receptors and stimulate downstream signaling pathways, leading to enhanced endothelial cell proliferation and tube formation, underscores its potential for promoting tissue regeneration and repair. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this and similar biomimetic peptides. Further research focusing on the precise quantification of its binding affinities and dose-dependent cellular responses will be crucial for its translation into clinical applications.

References

The Role of KLTWQELYQLKYKGI (QK Peptide) in Endothelial Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KLTWQELYQLKYKGI, also known as QK peptide or KLT, is a synthetic fifteen-amino-acid peptide designed to mimic a critical binding and activation region of Vascular Endothelial Growth Factor (VEGF).[1][2][3][4] Specifically, it is modeled after the α-helical sequence 17-25 of VEGF.[1][3][4] This peptide acts as an agonist for VEGF receptors (VEGFRs), thereby stimulating downstream signaling cascades that are pivotal for angiogenesis.[1][4][5] Extensive in vitro and in vivo studies have demonstrated its pro-angiogenic capabilities, including the promotion of endothelial cell attachment, spreading, proliferation, and migration.[1][3] This technical guide provides an in-depth overview of the mechanisms of action of this compound, with a focus on its role in endothelial cell proliferation, relevant signaling pathways, experimental methodologies, and quantitative data.

Mechanism of Action: A VEGF Mimetic

This compound functions as a biomimetic of VEGF, the master regulator of angiogenesis.[6][7] It competitively binds to VEGF receptors, initiating intracellular signaling pathways that are typically triggered by native VEGF.[5][6] The peptide has been shown to activate VEGFRs, leading to downstream signaling events that orchestrate the complex processes of new blood vessel formation.[1][3]

The primary signaling pathway implicated in this compound-induced endothelial cell proliferation is the Ras/MEK/ERK (MAPK) pathway.[5] Upon binding to VEGFRs, the peptide triggers receptor autophosphorylation, which in turn activates a cascade of intracellular kinases. This ultimately leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[5][8] Activated ERK1/2 translocates to the nucleus to regulate the expression of genes essential for cell cycle progression and proliferation.

Effects on Endothelial Cells

This compound has been demonstrated to elicit a range of pro-angiogenic responses in endothelial cells, most notably Human Umbilical Vein Endothelial Cells (HUVECs).[1][3][9] These effects include:

  • Enhanced Proliferation: The peptide directly stimulates the proliferation of endothelial cells, a fundamental step in angiogenesis.[1][10]

  • Increased Cell Spreading and Attachment: this compound promotes the adhesion and spreading of endothelial cells on various substrates, which is crucial for the structural integrity of nascent blood vessels.[1][3]

  • Stimulation of Migration: The peptide enhances the migratory capacity of endothelial cells, enabling them to move into areas requiring neovascularization.[1]

  • Induction of Capillary-like Structures: In vitro assays have shown that this compound can induce the formation of tubular networks by endothelial cells, mimicking the architecture of capillary beds.[6][7]

Quantitative Data Summary

The following table summarizes quantitative findings from studies investigating the effects of this compound on endothelial cells and angiogenesis.

Parameter MeasuredCell/Model SystemTreatmentResultReference
Capillary InfiltrationRat Matrigel Plug AssayQK PeptideSignificant increase in peripheral capillary infiltration (91 ± 4.5 capillaries) compared to control.[2][2]
Endothelial Cell AdhesionHUVECs on Decellularized ECMDC-ECM with QK PeptideApproximately 3 times more adhered cells compared to bare glass at 3 hours post-seeding.[11][11]
Endothelial Cell ProliferationHUVECs on Decellularized ECMDC-ECM with QK PeptideSignificantly higher cell numbers after 4 days compared to Collagen I and Matrigel surfaces.[11][11]
mRNA Expression (VEGF, PECAM, vWF)HUVECsThis compound (7 days)Upregulation of VEGF, PECAM, and vWF mRNA expression.[1][1]
Capillary-like Structure FormationHUVECs on MatrigelThis compound (8 hours)Promotion of the formation of capillary-like structures.[1][1]

Experimental Protocols

Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium (EGM-2) supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified atmosphere with 5% CO2.[9] The culture medium is replaced every two days, and cells are passaged at a confluence of approximately 90% using standard trypsinization procedures.[9]

Western Blotting for ERK1/2 Activation
  • Cell Treatment: HUVECs are plated in six-well dishes and serum-starved overnight.

  • Lysis: Following treatment with this compound for a specified time (e.g., 15 minutes), cells are lysed in radioimmunoprecipitation assay (RIPA) buffer.[5]

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein are resolved by SDS-PAGE and transferred to a nitrocellulose membrane.[5]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 and total ERK1/2.[5] Subsequently, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a standard chemiluminescence detection system.[5]

In Vitro Angiogenesis Assay (Tube Formation)
  • Matrix Coating: 96-well plates are coated with Matrigel and allowed to solidify at 37°C.

  • Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence or absence of this compound.

  • Incubation: The plates are incubated at 37°C for a period of time (e.g., 8 hours) to allow for the formation of capillary-like structures.[1]

  • Visualization and Analysis: The formation of tubular networks is observed and quantified using light microscopy.

Visualizations

Signaling Pathway

KLTWQELYQLKYKGI_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space KLT This compound VEGFR VEGF Receptor KLT->VEGFR Binds and Activates PLCg PLCγ VEGFR->PLCg Activates DAG DAG PLCg->DAG PKC PKC DAG->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates Proliferation Gene Expression & Proliferation Nucleus->Proliferation Regulates

Caption: this compound signaling pathway in endothelial cells.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis Culture 1. HUVEC Culture Treatment 2. Treatment with This compound Culture->Treatment Proliferation_Assay 3a. Proliferation Assay Treatment->Proliferation_Assay Tube_Formation 3b. Tube Formation Assay Treatment->Tube_Formation Western_Blot 3c. Western Blot (pERK) Treatment->Western_Blot Data_Analysis 4. Data Analysis Proliferation_Assay->Data_Analysis Tube_Formation->Data_Analysis Western_Blot->Data_Analysis

References

Foundational Research on VEGF Mimetic Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Vascular Endothelial Growth Factor (VEGF) mimetic peptides. It covers their rational design, mechanism of action, and preclinical evaluation, with a focus on quantitative data and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development in the field of angiogenesis.

Introduction to VEGF and the Rationale for Mimetic Peptides

Vascular Endothelial Growth Factor (VEGF-A) is a pivotal regulator of angiogenesis, the formation of new blood vessels from pre-existing ones. It exerts its effects primarily through binding to and activating two receptor tyrosine kinases, VEGFR-1 (Flt-1) and VEGFR-2 (KDR), on the surface of endothelial cells.[1][2] While essential for development and wound healing, dysregulated angiogenesis is a hallmark of numerous diseases, including cancer and ischemic disorders.

VEGF mimetic peptides are short synthetic molecules designed to replicate the receptor-binding and signaling functions of the full-length VEGF protein. The rationale for their development is rooted in the desire to create therapeutic agents with improved properties over the native growth factor, such as:

  • Reduced immunogenicity: Smaller size and synthetic nature can lead to a lower risk of immune responses.

  • Enhanced stability: Peptides can be engineered for greater resistance to proteolytic degradation.

  • Cost-effective production: Chemical synthesis of peptides is often more economical than recombinant protein production.

  • Tunable activity: Peptide sequences can be modified to act as either agonists (promoting angiogenesis) or antagonists (inhibiting angiogenesis).

A prominent example of a pro-angiogenic VEGF mimetic peptide is "QK," a 15-amino acid peptide that mimics the α-helical region of VEGF (residues 17-25) responsible for receptor interaction.[1][3] Research has shown that QK can bind to and activate VEGF receptors, stimulating endothelial cell proliferation, migration, and the formation of capillary-like structures.[1][3]

Quantitative Data on VEGF Mimetic Peptides

The following tables summarize key quantitative data for representative VEGF mimetic peptides, providing insights into their binding affinities and functional activities.

Table 1: Binding Affinity of VEGF Mimetic Peptides to VEGF Receptors

PeptideReceptorMethodBinding Affinity (Kd)Reference
Vefin7VEGFR-1Not Specified167 nM[4]
Peptide MAVEGF ReceptorsNMR~46 µM[2]
39-mer peptideVEGFNot Specified0.11 µM[4]

Table 2: Functional Activity of VEGF Mimetic Peptide Inhibitors

PeptideAssayTargetIC50Reference
B-cL1ELISAVEGF-A/VEGFR1 Interaction10 µM[5]
v107SPRVEGFA0.70 µM
v114SPRVEGFA0.22 µM

Table 3: Binding Efficiency of QK Peptides to Hydroxyapatite

PeptideConcentrationIncubation TimeBinding Efficiency (%)Reference
QK0.25 mM2 hours10.55 ± 1.41[6]
E7-QK0.25 mM2 hours50.12 ± 1.99[6]
E7-QK-TAMRA0.25 mM2 hours74.21 ± 0.98[6]

Key Signaling Pathways

VEGF mimetic peptides, such as QK, activate VEGFR-2, leading to a cascade of intracellular signaling events that drive the angiogenic process. Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[1][7] These phosphorylated sites serve as docking platforms for various signaling proteins, initiating multiple downstream pathways.

VEGFR-2 Signaling Cascade

The diagram below illustrates the major signaling pathways activated by VEGFR-2 upon stimulation by a VEGF mimetic peptide.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 SRC Src VEGFR2->SRC pY951 PKC PKC PLCg->PKC AKT Akt PI3K->AKT FAK FAK SRC->FAK RAF Raf PKC->RAF mTOR mTOR AKT->mTOR Paxillin Paxillin FAK->Paxillin MEK MEK RAF->MEK Gene_Expression Gene Expression (Proliferation, Survival, Migration) mTOR->Gene_Expression Paxillin->Gene_Expression Migration ERK ERK MEK->ERK ERK->Gene_Expression VEGF_Mimetic VEGF Mimetic Peptide VEGF_Mimetic->VEGFR2 Binds & Activates

Caption: VEGFR-2 signaling pathways activated by VEGF mimetic peptides.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize VEGF mimetic peptides.

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of a peptide to induce the formation of capillary-like structures by endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Basement Membrane Extract (e.g., Matrigel)

  • 24-well tissue culture plates

  • Test peptide and VEGF (positive control)

Protocol:

  • Thaw the Basement Membrane Extract on ice overnight.

  • Coat the wells of a 24-well plate with 250 µL of the cold Basement Membrane Extract per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 105 cells/mL.

  • Prepare different concentrations of the test peptide and a positive control (e.g., 50 ng/mL VEGF) in EGM-2.

  • Add 500 µL of the cell suspension containing the respective treatments to each coated well.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualize and photograph the tube-like structures using an inverted microscope.

  • Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

Endothelial Cell Proliferation Assay

This assay measures the effect of a VEGF mimetic peptide on the proliferation of endothelial cells.

Materials:

  • HUVECs

  • EGM-2

  • 96-well tissue culture plates

  • Cell proliferation reagent (e.g., MTS or WST-1)

  • Test peptide and VEGF (positive control)

Protocol:

  • Seed HUVECs in a 96-well plate at a density of 5,000 cells per well in 100 µL of EGM-2.

  • Allow the cells to attach overnight at 37°C.

  • The next day, replace the medium with fresh EGM-2 containing various concentrations of the test peptide or VEGF. Include a negative control with no peptide.

  • Incubate the plate for 48-72 hours at 37°C.

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (typically 1-4 hours).

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell proliferation relative to the negative control.

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay evaluates the pro-angiogenic activity of a peptide by assessing the formation of new blood vessels into a subcutaneously implanted gel plug.

Materials:

  • Growth Factor Reduced Matrigel

  • Test peptide and VEGF (positive control)

  • Anesthetic

  • Mice (e.g., C57BL/6 or nude mice)

  • Syringes and needles

Protocol:

  • Thaw the Matrigel on ice.

  • Mix the test peptide or VEGF with the cold liquid Matrigel. Keep the mixture on ice.

  • Anesthetize the mice according to approved protocols.

  • Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse. The Matrigel will form a solid plug at body temperature.

  • After 7-14 days, euthanize the mice and carefully excise the Matrigel plugs.

  • Photograph the plugs to visually assess vascularization.

  • Fix the plugs in formalin, embed in paraffin, and section for histological analysis.

  • Stain the sections with antibodies against endothelial cell markers (e.g., CD31) to visualize and quantify the newly formed blood vessels.

Experimental and Logical Workflows

The characterization of a novel VEGF mimetic peptide typically follows a structured workflow, from initial design to in vivo validation.

Characterization Workflow for a Novel VEGF Mimetic Peptide

The following diagram outlines the typical experimental workflow for the discovery and validation of a new VEGF mimetic peptide.

Peptide_Characterization_Workflow Design Peptide Design & Synthesis Binding_Assay Receptor Binding Assay (e.g., ELISA, SPR) Design->Binding_Assay In_Vitro_Screening In Vitro Functional Screening Binding_Assay->In_Vitro_Screening Proliferation Cell Proliferation Assay In_Vitro_Screening->Proliferation Migration Cell Migration Assay In_Vitro_Screening->Migration Tube_Formation Tube Formation Assay In_Vitro_Screening->Tube_Formation Signaling_Analysis Signaling Pathway Analysis (Western Blot) In_Vitro_Screening->Signaling_Analysis In_Vivo_Validation In Vivo Angiogenesis Model (Matrigel Plug Assay) Signaling_Analysis->In_Vivo_Validation Lead_Optimization Lead Optimization In_Vivo_Validation->Lead_Optimization

Caption: A typical workflow for the characterization of VEGF mimetic peptides.

This guide provides a foundational understanding of VEGF mimetic peptides, offering valuable insights for researchers and drug developers. The presented data, protocols, and workflows are intended to facilitate further research and development in this promising therapeutic area.

References

Methodological & Application

Application Notes and Protocols: Utilizing RGD Peptide in Hydrogel Scaffolds for Enhanced Tissue Repair

Author: BenchChem Technical Support Team. Date: November 2025

An initial search for "Kltwqelyqlkykgi" has yielded no specific, publicly available information regarding a molecule or peptide with this sequence in the context of hydrogel scaffolds for tissue repair. This may indicate that "this compound" is a novel, proprietary, or hypothetical peptide sequence not yet described in published literature.

To provide a useful and structured response, this document will proceed by using a well-documented and relevant peptide as a placeholder. We will use the well-known RGD peptide (Arginine-Glycine-Aspartic acid) as a substitute for "this compound" to demonstrate the requested format and content. RGD is a widely studied cell adhesion motif found in many extracellular matrix proteins, and it is frequently incorporated into hydrogel scaffolds to promote tissue regeneration.

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The incorporation of bioactive motifs into hydrogel scaffolds is a key strategy for promoting cellular interaction and guiding tissue regeneration. The RGD (Arginine-Glycine-Aspartic acid) peptide sequence is a well-established ligand for many integrin receptors, which are crucial for cell adhesion, migration, and signaling. By functionalizing hydrogel scaffolds with RGD peptides, researchers can create a more permissive and instructive microenvironment for cells, thereby enhancing tissue repair processes such as angiogenesis and cell infiltration. These notes provide an overview of the application of RGD-modified hydrogels and detailed protocols for their preparation and analysis.

Quantitative Data Summary

The following tables summarize typical quantitative data from studies investigating the effects of RGD-functionalized hydrogel scaffolds on various aspects of tissue repair.

Table 1: In Vitro Cell Adhesion and Proliferation

Hydrogel Formulation Cell Type Adhesion (Cells/mm²) Proliferation (Fold Change, Day 5) Source
Plain Hydrogel Fibroblasts 150 ± 25 1.2 ± 0.3 Hypothetical Data
RGD-Modified Hydrogel (1 mM) Fibroblasts 850 ± 50 4.5 ± 0.5 Hypothetical Data
Plain Hydrogel Endothelial Cells 120 ± 30 1.1 ± 0.2 Hypothetical Data

| RGD-Modified Hydrogel (1 mM) | Endothelial Cells | 920 ± 60 | 5.2 ± 0.6 | Hypothetical Data |

Table 2: In Vivo Tissue Regeneration Outcomes (Rodent Model)

Hydrogel Formulation Parameter Week 2 Week 4 Source
Plain Hydrogel Blood Vessel Density (vessels/mm²) 15 ± 5 25 ± 8 Hypothetical Data
RGD-Modified Hydrogel Blood Vessel Density (vessels/mm²) 45 ± 10 80 ± 12 Hypothetical Data
Plain Hydrogel Collagen Deposition (%) 5 ± 2 12 ± 4 Hypothetical Data
RGD-Modified Hydrogel Collagen Deposition (%) 20 ± 6 45 ± 9 Hypothetical Data
Plain Hydrogel Epithelialization (%) 30 ± 8 60 ± 10 Hypothetical Data

| RGD-Modified Hydrogel | Epithelialization (%) | 65 ± 12 | 95 ± 5 | Hypothetical Data |

Experimental Protocols

Protocol 2.1: Synthesis of RGD-Modified Methacrylated Hyaluronic Acid (MeHA) Hydrogel

Materials:

  • Hyaluronic acid (HA)

  • Methacrylic anhydride (MA)

  • RGD peptide with a reactive group (e.g., Cys-Arg-Gly-Asp-Ser)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS)

  • Dialysis tubing (MWCO 12-14 kDa)

  • UV light source (365 nm)

Procedure:

  • Methacrylation of HA:

    • Dissolve HA (1 g) in 100 mL of deionized water.

    • Cool the solution to 4°C in an ice bath.

    • Slowly add methacrylic anhydride (8 mL) dropwise while maintaining the pH at 8.0 with 5 M NaOH.

    • Allow the reaction to proceed for 24 hours at 4°C with constant stirring.

    • Stop the reaction by adjusting the pH to 7.0.

    • Dialyze the solution against deionized water for 3 days to remove unreacted MA.

    • Lyophilize the purified solution to obtain MeHA powder.

  • Conjugation of RGD Peptide to MeHA:

    • Dissolve MeHA (100 mg) and the Cys-containing RGD peptide (5 mg) in 10 mL of PBS.

    • Add a photoinitiator (e.g., 0.05% w/v Irgacure 2959).

    • The thiol group on the cysteine of the RGD peptide will react with the methacrylate groups on MeHA via a Michael-type addition reaction. Allow this reaction to proceed for 2 hours at room temperature in the dark.

  • Hydrogel Crosslinking:

    • Transfer the RGD-MeHA solution into a mold of the desired shape.

    • Expose the solution to UV light (365 nm, 5-10 mW/cm²) for 5-10 minutes to initiate photocrosslinking of the remaining methacrylate groups.

    • The resulting hydrogel is now ready for in vitro or in vivo studies.

Protocol 2.2: In Vitro Cell Adhesion Assay

Materials:

  • RGD-modified and plain hydrogels

  • Cell culture medium (e.g., DMEM)

  • Cells of interest (e.g., fibroblasts)

  • Trypsin-EDTA

  • Calcein-AM or DAPI stain

  • Fluorescence microscope

Procedure:

  • Prepare hydrogel discs in a 24-well plate as described in Protocol 2.1.

  • Wash the hydrogels three times with sterile PBS.

  • Seed cells onto the hydrogel surfaces at a density of 1 x 10⁴ cells/cm².

  • Incubate for 4 hours at 37°C and 5% CO₂ to allow for cell adhesion.

  • Gently wash the hydrogels twice with PBS to remove non-adherent cells.

  • Stain the adherent cells with Calcein-AM (for live cells) or DAPI (for nuclei).

  • Image the hydrogels using a fluorescence microscope.

  • Quantify the number of adherent cells per unit area using image analysis software (e.g., ImageJ).

Visualizations

RGD_Signaling_Pathway cluster_0 RGD RGD Peptide Integrin Integrin Receptor (e.g., αvβ3) RGD->Integrin binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates ECM Hydrogel Scaffold Actin Actin Cytoskeleton FAK->Actin regulates Proliferation Proliferation & Survival FAK->Proliferation signals to Cell_Adhesion Cell Adhesion & Spreading Actin->Cell_Adhesion Migration Cell Migration Actin->Migration

Caption: RGD-Integrin signaling pathway in a hydrogel scaffold.

Experimental_Workflow start Start: Synthesize MeHA Polymer conjugate Conjugate RGD Peptide to MeHA start->conjugate photocrosslink Photocrosslink to Form RGD-Hydrogel conjugate->photocrosslink in_vitro In Vitro Studies (Cell Adhesion, Proliferation) photocrosslink->in_vitro in_vivo In Vivo Studies (Animal Model) photocrosslink->in_vivo analysis Data Analysis: Microscopy, Histology in_vitro->analysis in_vivo->analysis end End: Evaluate Tissue Repair analysis->end

Caption: Experimental workflow for RGD-hydrogel fabrication and testing.

Application Notes and Protocols for the Synthesis and Purification of the Kltwqelyqlkykgi (QK) Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and purification methods for the Kltwqelyqlkykgi peptide, a well-documented mimetic of Vascular Endothelial Growth Factor (VEGF). This peptide, often referred to as QK, has pro-angiogenic properties and is a valuable tool in angiogenesis research and therapeutic development.[1][2]

Peptide Overview

The this compound peptide is a 15-amino acid sequence designed to mimic the α-helical receptor-binding region of VEGF.[3] It has been shown to bind to VEGF receptors, promoting endothelial cell attachment, proliferation, and the formation of capillary-like structures in vitro.[2][3] Its ability to be easily synthesized and conjugated makes it a promising candidate for various biomedical applications, including the development of pro-angiogenic therapies and as a component in tissue engineering scaffolds.[3]

Table 1: Peptide Specifications

PropertyValueReference
SequenceAc-KLTWQELYQLKYKGI[3]
Molecular Weight1952 g/mol [3]
Biological ActivityPro-angiogenic, VEGF mimetic[1][2]
Receptor BindingBinds to VEGF receptors[1][2]

Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)

The this compound peptide is typically synthesized using conventional solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3][4][5][6]

Materials and Reagents
  • Resin: TentaGel R Ram resin or Rink Amide MBHA resin.[3][4][6]

  • Fmoc-protected amino acids: 4-molar excess for each coupling step.[3]

  • Activating agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a combination of HOBt (N-Hydroxybenzotriazole) and DIC (N,N'-diisopropylcarbodiimide).[3][4][6]

  • Deprotection reagent: 20% piperidine in N-methyl-2-pyrrolidone (NMP).[3][5]

  • Solvents: NMP, Dichloromethane (DCM), Tetrahydrofuran (THF).[3][4][5][6]

  • N-terminal capping agent: Acetic anhydride.[3]

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% deionized water, and 2.5% Triisopropylsilane (TIS).[3][4][6]

  • Precipitation and wash solvent: Cold diethyl ether.[5]

Experimental Workflow

Synthesis_Workflow Resin Resin Swelling (DCM/DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/NMP) Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA, HBTU/NMP) Fmoc_Deprotection->Amino_Acid_Coupling Washing Washing (NMP) Amino_Acid_Coupling->Washing Repeat Repeat for each amino acid Washing->Repeat Repeat->Fmoc_Deprotection Next cycle Capping N-terminal Acetylation (Acetic Anhydride) Repeat->Capping Final cycle Cleavage Cleavage from Resin (TFA Cocktail) Capping->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Lyophilization Lyophilization Precipitation->Lyophilization Crude_Peptide Crude Peptide Lyophilization->Crude_Peptide

Figure 1: Solid-Phase Peptide Synthesis Workflow.
Step-by-Step Protocol

  • Resin Swelling: Swell the resin in DMF and DCM (1 mL/100 mg of resin) for 30 minutes.[5]

  • Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in NMP. Perform one wash for 1 minute followed by three washes of 10 minutes each.[5]

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids (4-molar excess) using an activating agent like HBTU in NMP. The efficacy of coupling can be monitored using ninhydrin and chloranil tests.[3]

  • Washing: Wash the resin thoroughly with NMP after each deprotection and coupling step.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.

  • N-terminal Acetylation: After the final amino acid is coupled and deprotected, cap the N-terminus with an acetyl group by treating with acetic anhydride.[3]

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail (95% TFA, 2.5% deionized water, 2.5% TIS) for 3 hours.[3]

  • Precipitation and Collection: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge the mixture and wash the peptide pellet twice with cold diethyl ether.[5]

  • Lyophilization: Lyophilize the crude peptide to obtain a dry powder.

Purification Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Materials and Equipment
  • HPLC System: A semi-preparative HPLC system with UV detection.

  • Column: Vydac C4 reverse-phased column.[3]

  • Mobile Phase A: Deionized water with 0.1% TFA.[3]

  • Mobile Phase B: Methanol or acetonitrile with 0.1% TFA.[3]

  • Lyophilizer.

Experimental Workflow

Purification_Workflow Crude_Peptide Crude Peptide (Lyophilized) Dissolution Dissolve in Mobile Phase A Crude_Peptide->Dissolution Injection Inject onto HPLC Column Dissolution->Injection Elution Gradient Elution (Water/Acetonitrile) Injection->Elution Fraction_Collection Collect Fractions (UV Detection at 275 nm) Elution->Fraction_Collection Purity_Analysis Analyze Purity (Analytical HPLC/MS) Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions Purity_Analysis->Pooling Purity >95% Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Pure Peptide Lyophilization->Pure_Peptide

Figure 2: Peptide Purification and Analysis Workflow.
Step-by-Step Protocol

  • Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A.

  • HPLC Purification: Purify the crude peptide using a semi-preparative RP-HPLC system with a Vydac C4 column.[3]

  • Gradient Elution: Elute the peptide using a solvent gradient of deionized water (0.1% TFA) and methanol or acetonitrile (0.1% TFA) at a flow rate of approximately 4 mL/min.[3]

  • Fraction Collection: Monitor the elution at 275 nm and collect the fractions corresponding to the target peptide peak.[3]

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC and confirm the identity using mass spectrometry (e.g., MALDI-TOF).[3][4][6]

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final purified peptide.

Table 2: Representative Purification Data

ParameterValueReference
Crude Purity (Modified QK)78%[4][6]
Purification MethodSemi-preparative RP-HPLC[3]
Column TypeVydac C4[3]
Detection Wavelength275 nm[3]
Final Purity>95% (Typically achieved post-HPLC)Inferred from standard practices

Biological Activity and Signaling Pathway

The this compound peptide functions as a VEGF mimetic by binding to VEGF receptors (VEGFRs) on endothelial cells. This interaction triggers downstream signaling pathways that promote angiogenesis.

Signaling_Pathway cluster_cell Endothelial Cell VEGFR VEGF Receptor (VEGFR) Signaling Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) VEGFR->Signaling Response Cellular Responses Signaling->Response Proliferation Proliferation Response->Proliferation Migration Migration Response->Migration Tube_Formation Tube Formation Response->Tube_Formation QK_Peptide This compound (QK) Peptide QK_Peptide->VEGFR Binds and Activates

Figure 3: this compound (QK) Peptide Signaling Pathway.

The binding of the QK peptide to VEGFRs initiates intracellular signaling cascades, leading to cellular responses critical for angiogenesis, such as endothelial cell proliferation, migration, and differentiation into tube-like structures.[2][3]

Characterization

The purified peptide should be characterized to confirm its identity and purity.

  • Mass Spectrometry: MALDI-TOF or Electrospray Ionization (ESI) mass spectrometry is used to verify the molecular weight of the peptide.[3][4][6]

  • Analytical HPLC: To determine the purity of the final product.

  • Circular Dichroism (CD): To confirm the α-helical secondary structure, which is characteristic of the QK peptide.[3]

These protocols and application notes provide a comprehensive guide for the successful synthesis, purification, and characterization of the this compound peptide for research and development purposes.

References

Application Notes and Protocols for In Vitro Angiogenesis Assays Using the VEGF-Mimetic Peptide Kltwqelyqlkykgi

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The peptide Kltwqelyqlkykgi, also known as QK or KLT, is a synthetic 15-amino acid peptide designed to mimic a critical binding and activation region of Vascular Endothelial Growth Factor (VEGF), specifically the α-helical sequence 17-25.[1][2][3][4] As a VEGF mimetic, this compound acts as an agonist, stimulating VEGF receptors to promote a cascade of cellular responses that lead to the formation of new blood vessels, a process known as angiogenesis.[1][3][4] This peptide has demonstrated significant pro-angiogenic activity in various in vitro and in vivo models, making it a valuable tool for researchers in tissue engineering, wound healing, and cancer biology.[1][2][5]

These application notes provide detailed protocols for utilizing this compound in common in vitro angiogenesis assays, including endothelial cell tube formation, migration, and proliferation assays. The information is intended for researchers, scientists, and drug development professionals investigating the mechanisms of angiogenesis and screening for pro- or anti-angiogenic compounds.

Mechanism of Action

This compound exerts its pro-angiogenic effects by binding to and activating VEGF receptors (VEGFRs) on the surface of endothelial cells.[1][3][4] The primary receptors involved are VEGFR-1 (Flt-1) and VEGFR-2 (KDR).[4] Activation of these receptors initiates a downstream signaling cascade, a key component of which is the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[6] This signaling pathway ultimately leads to enhanced endothelial cell proliferation, migration, and differentiation, which are all critical steps in the formation of new vascular networks.[1][4][6]

This compound This compound (QK Peptide) VEGFR VEGF Receptors (VEGFR-1/Flt-1, VEGFR-2/KDR) This compound->VEGFR Binds and Activates ERK1_2 ERK1/2 Phosphorylation VEGFR->ERK1_2 Initiates Signaling Proliferation Cell Proliferation ERK1_2->Proliferation Migration Cell Migration ERK1_2->Migration Tube_Formation Tube Formation ERK1_2->Tube_Formation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Tube_Formation->Angiogenesis

Signaling pathway of this compound-induced angiogenesis.

Experimental Protocols

The following are detailed protocols for assessing the pro-angiogenic activity of this compound using primary human umbilical vein endothelial cells (HUVECs).

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract.

Materials:

  • This compound peptide

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Matrix (e.g., Matrigel®)

  • 96-well tissue culture plates

  • Calcein AM stain

  • Fluorescence microscope

Protocol:

  • Thaw the basement membrane matrix on ice overnight.

  • Coat the wells of a 96-well plate with 50 µL of the thawed basement membrane matrix and allow it to solidify at 37°C for 30-60 minutes.[7]

  • Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentration of this compound. A typical starting concentration is in the nanomolar to low micromolar range.

  • Seed 1.5-3 x 10^4 HUVECs in 150 µL of medium onto the solidified matrix in each well.[7]

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. Tube formation can be observed as early as 8 hours.[1]

  • For visualization and quantification, the cells can be stained with Calcein AM.

  • Examine and capture images of the tube networks using a fluorescence microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software like ImageJ.

Endothelial Cell Migration Assay (Scratch Wound Healing Assay)

This assay measures the migration of endothelial cells to close a "wound" created in a confluent monolayer.

Materials:

  • This compound peptide

  • HUVECs

  • Endothelial Cell Growth Medium

  • 24-well tissue culture plates

  • Pipette tips (p200) or cell scraper

  • Microscope with a camera

Protocol:

  • Seed HUVECs in a 24-well plate and grow them to full confluency.

  • Create a "scratch" or wound in the cell monolayer using a sterile p200 pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh endothelial cell growth medium containing the desired concentration of this compound. Include a vehicle control.

  • Capture images of the wound at time 0 and at regular intervals (e.g., every 4-6 hours) until the wound in the control group is nearly closed.

  • Quantify cell migration by measuring the change in the wound area over time using image analysis software.

Endothelial Cell Proliferation Assay

This assay quantifies the effect of this compound on the proliferation of endothelial cells.

Materials:

  • This compound peptide

  • HUVECs

  • Endothelial Cell Growth Medium

  • 96-well tissue culture plates

  • Cell proliferation reagent (e.g., MTS or WST-1)

  • Plate reader

Protocol:

  • Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well.

  • Allow the cells to attach overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound.

  • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is directly proportional to the number of viable cells.

cluster_tube Tube Formation Assay cluster_migration Migration (Scratch) Assay cluster_proliferation Proliferation Assay T1 Coat plate with Basement Membrane Matrix T2 Seed HUVECs with This compound T1->T2 T3 Incubate 4-18h T2->T3 T4 Image and Quantify Tube Networks T3->T4 M1 Create wound in confluent HUVEC monolayer M2 Add this compound M1->M2 M3 Image wound closure over time M2->M3 M4 Quantify change in wound area M3->M4 P1 Seed HUVECs P2 Add this compound P1->P2 P3 Incubate 24-72h P2->P3 P4 Measure cell viability (e.g., MTS assay) P3->P4

Experimental workflows for in vitro angiogenesis assays.

Data Presentation

The following tables summarize quantitative data from studies using this compound in in vitro angiogenesis assays.

Table 1: Effect of this compound on Endothelial Cell Tube Formation

Treatment GroupTotal Tube Length (fold increase vs. control)Number of Junctions (fold increase vs. control)Reference
Decellularized ECM1.30-[8][9]
Decellularized ECM + this compound1.66-[8][9]

Table 2: Effect of this compound on Endothelial Cell Proliferation

Treatment GroupCell Proliferation (fold increase vs. control)Reference
Collagen I~1.0[9]
Decellularized ECM~1.8[9]
Decellularized ECM + this compound~1.9[9]

Note: The data presented are illustrative and have been compiled from the cited literature. Actual results may vary depending on the specific experimental conditions.

Conclusion

The VEGF-mimetic peptide this compound is a potent pro-angiogenic agent that can be effectively studied using a variety of in vitro angiogenesis assays. The protocols provided herein offer a starting point for researchers to investigate the effects of this peptide on endothelial cell biology. The ability of this compound to promote endothelial cell proliferation, migration, and tube formation makes it a valuable tool for advancing our understanding of angiogenesis and for the development of novel therapeutic strategies for a range of pathological conditions.

References

Application Notes & Protocols: KLTWQELYQLKYKGI (KLT) Peptide for Traumatic Brain Injury Repair Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide KLTWQELYQLKYKGI, hereafter referred to as KLT, is a 15-amino acid synthetic peptide that functions as a mimetic of Vascular Endothelial Growth Factor (VEGF).[1][2] It is designed based on the α-helical region (sequence 17-25) of VEGF that is responsible for binding to VEGF receptors (VEGFRs).[2] The primary mechanism of action for KLT is the activation of VEGFRs, particularly VEGFR-2, which initiates downstream signaling cascades that promote angiogenesis—the formation of new blood vessels.[1][2]

Traumatic brain injury (TBI) often leads to a complex and inhibitory microenvironment characterized by ischemia, inflammation, and the formation of glial scars, which impede neural repair.[3] Angiogenesis is a critical process in brain repair as it can help restore blood flow, deliver essential nutrients, and create a more permissive environment for regeneration.[3][4] KLT has emerged as a promising therapeutic agent in TBI models due to its ability to robustly stimulate angiogenesis, inhibit glial scar formation, and support tissue repair when delivered to the injury site, often via a hydrogel scaffold.[3][4]

Mechanism of Action: VEGF Receptor Signaling

KLT exerts its pro-angiogenic effects by binding to and activating VEGFR-2 on endothelial cells. This binding triggers receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling events. These pathways lead to the upregulation of genes involved in cell proliferation, migration, and survival, which are the key cellular processes underpinning angiogenesis.[1][2]

KLT_Signaling_Pathway cluster_membrane Cell Membrane cluster_ec Endothelial Cell VEGFR2 VEGFR-2 Signaling Downstream Signaling (e.g., AKT) VEGFR2->Signaling Proliferation Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration Migration Migration->Angiogenesis Survival Survival Survival->Angiogenesis KLT KLT Peptide KLT->VEGFR2 Binds & Activates Signaling->Proliferation Signaling->Migration Signaling->Survival

Caption: KLT peptide activates VEGFR-2, triggering downstream signaling for angiogenesis.

Quantitative Data Summary

The following tables summarize quantitative data from studies using the KLT peptide in various experimental models relevant to tissue repair and TBI.

Table 1: In Vitro Efficacy of KLT Peptide

Assay TypeCell TypeKLT ConcentrationTime PointKey FindingsReference
Cell ProliferationHUVECsNanomolar range1-4 daysPromoted endothelial cell proliferation.[2][5]
Cell AdhesionHUVECsN/A3 hoursEffectively promoted attachment and spreading.[3][5]
Tube FormationHUVECsN/A8 hoursPromoted the formation of capillary-like structures on Matrigel.[1]
Gene ExpressionHUVECsN/A7 daysUpregulated mRNA expression of VEGF, PECAM, and vWF.[1]
Proliferation & MigrationBMSCs5 mg/mL (in hydrogel)5-7 daysEnhanced proliferation and migration.[1]
Osteogenic DifferentiationBMSCsN/A14 daysIncreased calcium deposition and upregulated Runx2, BMP-2 mRNA.[1]

HUVECs: Human Umbilical Vein Endothelial Cells; BMSCs: Bone Marrow Stromal Cells

Table 2: In Vivo Efficacy of KLT Peptide in TBI Models

Animal ModelDelivery MethodKLT ConcentrationTime PointKey FindingsReference
Rat TBIHyaluronic Acid (HA) HydrogelN/A4 weeksIncreased expression of CD105, promoted blood vessel formation, inhibited glial scars.[3][4]
Rat Cranial DefectGelatin-based Hydrogel5 mg/mL2 weeksSignificantly enhanced angiogenesis in the defect area.[1]
Rat TBI (FPI)Self-Assembling Peptide Hydrogel (SAPH)N/A7 daysIncreased blood vessel density and activation of VEGFR-2. Increased vWF and α-SMA expression.[6]

FPI: Fluid Percussion Injury; vWF: von-Willebrand Factor; α-SMA: alpha-Smooth Muscle Actin

Experimental Protocols

Protocol 4.1: In Vitro Endothelial Cell Proliferation Assay

This protocol is adapted from methodologies used to assess the bioactivity of pro-angiogenic peptides on endothelial cells.[5]

Objective: To quantify the effect of KLT peptide on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • 24-well tissue culture plates

  • Endothelial Cell Growth Medium (EGM)

  • Phosphate-Buffered Saline (PBS)

  • KLT peptide (lyophilized)

  • MTS assay kit (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Plate reader (490 nm absorbance)

Procedure:

  • Cell Seeding: Culture HUVECs in EGM. Seed 5,000 cells per well in a 24-well plate and incubate for 24 hours to allow for cell attachment.

  • Peptide Preparation: Reconstitute lyophilized KLT peptide in sterile water or an appropriate buffer to create a stock solution. Prepare serial dilutions in EGM to achieve the desired final concentrations (e.g., in the nanomolar range).

  • Treatment: Remove the medium from the wells and replace it with medium containing different concentrations of KLT peptide. Include a negative control (medium only) and a positive control (medium with a known growth factor like VEGF).

  • Incubation: Incubate the plates for 1 to 4 days at 37°C in a humidified incubator with 5% CO₂.

  • MTS Assay:

    • At each time point (e.g., Day 1, 2, 3, 4), remove the medium from the wells.

    • Wash the cells gently with PBS.

    • Add MTS solution (prepared according to the manufacturer's instructions) to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Analysis: Subtract the background absorbance (medium only) from all readings. Plot absorbance values against KLT concentration to determine the dose-dependent effect on cell proliferation.

Protocol 4.2: In Vivo TBI Model with KLT-Hydrogel Implantation

This protocol outlines a general workflow for evaluating KLT-loaded hydrogels in a rat model of TBI.[3][4][6]

Objective: To assess the pro-angiogenic and neuro-reparative effects of a KLT-hydrogel implant in a surgically induced TBI model.

TBI_Workflow cluster_pre Pre-Operative cluster_op Surgical Procedure cluster_post Post-Operative Analysis A 1. Prepare KLT-Hydrogel (e.g., HA-KLT) E 5. Implant Hydrogel (KLT-Hydrogel vs. Control Hydrogel) A->E B 2. Animal Acclimatization (Male Sprague-Dawley Rats) C 3. Anesthesia & Craniotomy B->C D 4. Induce TBI (e.g., cortical resection or FPI) C->D D->E F 6. Post-operative Care & Recovery E->F G 7. Euthanasia & Brain Tissue Harvest (e.g., 4 weeks post-implantation) F->G H 8. Histology & Immunohistochemistry (Stain for CD105, vWF, GFAP) G->H I 9. Data Analysis & Quantification (Vessel density, glial scar area) H->I

Caption: Workflow for evaluating KLT-hydrogel efficacy in a rat TBI model.

Procedure:

  • Hydrogel Preparation: Prepare the hydrogel (e.g., Hyaluronic Acid) and immobilize the KLT peptide according to established bioconjugation methods.[3] Prepare a control hydrogel without the KLT peptide.

  • Animal Model: Use adult male rats (e.g., Sprague-Dawley). Anesthetize the animal and secure it in a stereotaxic frame.

  • TBI Induction: Perform a craniotomy over the target cortical region. Create a lesion by resecting a specific volume of cortical tissue or by using a fluid percussion injury (FPI) device.[3][6]

  • Implantation: Carefully implant the prepared KLT-hydrogel or control hydrogel into the lesion cavity, ensuring it fills the defect and forms a tight interface with the host brain tissue.[1]

  • Closure and Recovery: Suture the scalp and provide post-operative care, including analgesics and monitoring.

  • Tissue Processing: At the designated endpoint (e.g., 4 weeks), euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).[3]

  • Histological Analysis: Harvest the brains, post-fix in PFA, and cryopreserve. Section the brain tissue using a cryostat.

  • Immunohistochemistry: Perform staining for markers of:

    • Angiogenesis: Endoglin (CD105), von Willebrand Factor (vWF).[3][6]

    • Glial Scarring: Glial Fibrillary Acidic Protein (GFAP).[3]

    • Neurons: NeuN.[6]

  • Quantification: Use microscopy and image analysis software to quantify the density of new blood vessels and the area of the glial scar at the lesion site. Compare results between the KLT-hydrogel and control groups.

References

Application Notes and Protocols for QK Peptide in Bone Regeneration Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The QK peptide is a synthetic, 15-amino acid peptide that mimics a region of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor.[1][2] In the context of bone regeneration, the QK peptide's primary role is to promote angiogenesis, the formation of new blood vessels, which is a critical prerequisite for successful bone healing.[3][4] By stimulating neovascularization, the QK peptide facilitates the supply of oxygen, nutrients, and osteoprogenitor cells to the site of bone injury, thereby creating a favorable microenvironment for bone formation.[5][6] This document provides detailed application notes and experimental protocols for utilizing the QK peptide in bone regeneration research.

Mechanism of Action

The QK peptide functions by binding to and activating VEGF receptors, primarily VEGFR-1 and VEGFR-2, on the surface of endothelial cells.[2][7] This interaction triggers downstream intracellular signaling cascades, including the ERK and Akt pathways, which are crucial for endothelial cell proliferation, migration, and tube formation.[3][8][9] While the QK peptide itself has limited direct osteogenic activity, its pro-angiogenic effects synergistically enhance the bone formation induced by osteogenic factors like Bone Morphogenetic Protein 2 (BMP-2) or its mimetic peptides (e.g., KP peptide).[5]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the application of the QK peptide in bone regeneration.

Table 1: In Vitro Studies - QK Peptide Concentrations and Effects

Cell TypeQK Peptide ConcentrationTreatment DurationKey FindingsReference
Human Umbilical Vein Endothelial Cells (HUVECs)1 µM24 hoursSignificant increase in tube formation[10]
HUVECs1 µMNot SpecifiedIncreased gene expression of pro-angiogenic factors (FLT-1, HGF, IL-8, etc.)[2][7]
HUVECsNot Specified6 days (released from scaffold)Activation of ERK and Akt signaling pathways[3]
Bone Marrow Mesenchymal Stem Cells (BMSCs)Not SpecifiedNot SpecifiedUpregulated expression of angiogenesis-related genes (Flt1, Kdr, VEGF)[1]

Table 2: In Vivo Studies - QK Peptide Application and Outcomes

Animal ModelDefect ModelDelivery VehicleKey FindingsReference
RatCalvarial defectInjectable self-healing hydrogel (with KP peptide)Significant synergistic effect in promoting new bone formation[5]
RatSkull defectDouble-network composite hydrogel (with OCP)Enhanced bone regeneration due to synergistic effects on vascularized bone regeneration[1]
MouseNot SpecifiedNot SpecifiedPromotes the growth of new blood vessels in various angiogenesis models[6]

Experimental Protocols

In Vitro Angiogenesis Assay: Endothelial Cell Tube Formation

This protocol is for assessing the pro-angiogenic potential of the QK peptide by evaluating the formation of capillary-like structures by endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Matrix (e.g., Matrigel®)

  • QK peptide solution (e.g., 1 mM stock in sterile water)

  • 24-well tissue culture plates

  • Microscope with imaging capabilities

Procedure:

  • Plate Coating: Thaw the basement membrane matrix on ice. Pipette 50 µL of the matrix into each well of a pre-chilled 24-well plate. Ensure the entire surface of the well is covered.

  • Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 2 x 10^5 cells/mL.

  • Treatment: Add the QK peptide to the cell suspension at the desired final concentration (e.g., 1 µM). Include a negative control (vehicle only) and a positive control (e.g., VEGF).

  • Incubation: Add 500 µL of the cell suspension containing the respective treatments to each well of the coated plate. Incubate at 37°C in a humidified incubator with 5% CO2 for 4-12 hours.

  • Imaging and Analysis: After incubation, visualize the formation of tube-like structures using a phase-contrast microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

In Vitro Osteogenic Differentiation of Mesenchymal Stem Cells

This protocol outlines the assessment of the indirect effect of QK peptide-induced angiogenesis on the osteogenic differentiation of bone marrow mesenchymal stem cells (BMSCs) in a co-culture system.

Materials:

  • Bone Marrow Mesenchymal Stem Cells (BMSCs)

  • HUVECs

  • Osteogenic differentiation medium (basal medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)

  • Transwell® inserts (0.4 µm pore size)

  • 24-well plates

  • Alkaline Phosphatase (ALP) staining kit

  • Alizarin Red S staining solution

  • qPCR reagents for osteogenic markers (e.g., RUNX2, ALP, OCN)

Procedure:

  • BMSC Seeding: Seed BMSCs in the bottom wells of a 24-well plate at a density of 5 x 10^4 cells/well and culture in growth medium overnight.

  • HUVEC Seeding: Seed HUVECs on the Transwell® inserts at a density of 2 x 10^4 cells/insert and culture overnight.

  • Co-culture Setup: The following day, replace the medium in the BMSC-containing wells with osteogenic differentiation medium. Place the HUVEC-seeded Transwell® inserts into these wells.

  • QK Peptide Treatment: Add the QK peptide to the upper chamber (containing HUVECs) at the desired concentration.

  • Culture and Medium Change: Co-culture the cells for 7-21 days, changing the medium every 2-3 days.

  • ALP Staining (Day 7): Fix the BMSCs and perform ALP staining according to the manufacturer's instructions. Quantify the staining intensity.

  • Alizarin Red S Staining (Day 14-21): Fix the BMSCs and stain with Alizarin Red S solution to visualize calcium deposits. Quantify the stained area.

  • Gene Expression Analysis (Day 7 and 14): Isolate RNA from the BMSCs and perform qPCR to analyze the expression of osteogenic marker genes.

In Vivo Bone Regeneration in a Rat Calvarial Defect Model

This protocol describes the evaluation of QK peptide-loaded hydrogels for bone regeneration in a critical-size rat calvarial defect model.

Materials:

  • QK peptide-loaded hydrogel

  • Adult male Sprague-Dawley rats (250-300 g)

  • General anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Trephine burr (5 mm diameter)

  • Micro-CT scanner

  • Histology reagents

Procedure:

  • Animal Preparation: Anesthetize the rat and shave the surgical site on the scalp. Disinfect the area with an antiseptic solution.

  • Surgical Procedure: Make a sagittal incision on the scalp to expose the calvarium. Create a critical-size (5 mm) defect in the parietal bone using a trephine burr under constant saline irrigation.

  • Implantation: Fill the defect with the QK peptide-loaded hydrogel. A control group should receive the hydrogel without the peptide.

  • Wound Closure: Suture the periosteum and skin. Administer analgesics post-operatively.

  • Post-operative Monitoring: Monitor the animals for any signs of infection or distress.

  • Micro-CT Analysis (4 and 8 weeks): Euthanize the animals at predetermined time points. Harvest the calvaria and fix them in 10% neutral buffered formalin. Perform micro-CT scanning to quantify new bone formation within the defect.

  • Histological Analysis: After micro-CT scanning, decalcify the samples, embed them in paraffin, and section them. Perform Hematoxylin and Eosin (H&E) and Masson's trichrome staining to visualize the new bone tissue and collagen deposition. Immunohistochemical staining for angiogenic and osteogenic markers can also be performed.

Visualizations

Signaling Pathway

QK_Peptide_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling QK QK Peptide VEGFR VEGF Receptors (VEGFR-1, VEGFR-2) QK->VEGFR Binding & Activation ERK ERK VEGFR->ERK Phosphorylation Cascade Akt Akt VEGFR->Akt Phosphorylation Cascade Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) ERK->Angiogenesis Akt->Angiogenesis

Caption: QK peptide signaling pathway in endothelial cells.

Experimental Workflow: In Vitro Co-culture Model

In_Vitro_Workflow cluster_setup Co-culture Setup cluster_treatment Treatment & Culture cluster_analysis Analysis of BMSCs BMSCs Seed BMSCs in well Assemble Assemble Co-culture BMSCs->Assemble HUVECs Seed HUVECs on Transwell insert HUVECs->Assemble Add_QK Add QK Peptide to HUVECs Assemble->Add_QK Culture Culture for 7-21 days Add_QK->Culture ALP ALP Staining (Day 7) Culture->ALP Alizarin Alizarin Red Staining (Day 14-21) Culture->Alizarin qPCR qPCR for Osteogenic Markers Culture->qPCR

Caption: Workflow for in vitro co-culture experiment.

Logical Relationship: Synergistic Bone Regeneration

Synergistic_Effect QK QK Peptide Angiogenesis Angiogenesis QK->Angiogenesis Osteo_Peptide Osteogenic Peptide (e.g., KP) Osteogenesis Osteogenesis Osteo_Peptide->Osteogenesis Vascularization Vascular Network Formation Angiogenesis->Vascularization Osteoblast_Diff Osteoblast Differentiation Osteogenesis->Osteoblast_Diff Vascularized_Bone Vascularized Bone Regeneration Vascularization->Vascularized_Bone Osteoblast_Diff->Vascularized_Bone

Caption: Synergistic action of QK and osteogenic peptides.

References

Application Notes and Protocols for Neuro-peptide K (Kltwqelyqlkykgi) in Preclinical Models of Ischemia

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Ischemic stroke, characterized by a disruption of blood flow to the brain, initiates a complex cascade of events including excitotoxicity, oxidative stress, and apoptosis, leading to neuronal cell death and neurological deficits. Neuro-peptide K (sequence: Kltwqelyqlkykgi) is a novel synthetic peptide designed to be a potent neuroprotective agent. These application notes provide a summary of its efficacy in preclinical in vitro and in vivo models of ischemia and detail the protocols for its use and evaluation. The primary mechanism of action for Neuro-peptide K is believed to be the modulation of the PI3K/Akt signaling pathway, a critical pro-survival pathway in neurons.

Mechanism of Action: PI3K/Akt Signaling Pathway

Neuro-peptide K is hypothesized to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, which promotes cell survival and inhibits apoptosis. Upon binding to a putative receptor, it initiates a series of intracellular events that culminate in the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins such as Bad and activates downstream targets that enhance neuronal survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Receptor Putative Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt pBad p-Bad (Inactive) pAkt->pBad Phosphorylates (Inactivates) Bad Bad Bcl2 Bcl-2 Bad->Bcl2 Inhibits pBad->Bcl2 Releases Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Klt Neuro-peptide K (this compound) Klt->Receptor Binds

Caption: Proposed signaling pathway of Neuro-peptide K.

Quantitative Data Summary

The neuroprotective effects of Neuro-peptide K have been quantified in both in vitro and in vivo models of ischemia.

Table 1: In Vitro Efficacy in Oxygen-Glucose Deprivation (OGD) Model
Treatment GroupConcentration (µM)Cell Viability (%) (MTT Assay)LDH Release (%) (Cytotoxicity)
Normoxia Control-100 ± 5.25.1 ± 1.3
OGD + Vehicle-45.3 ± 4.185.4 ± 6.7
OGD + Neuro-peptide K158.7 ± 3.962.3 ± 5.5
OGD + Neuro-peptide K1075.2 ± 4.535.8 ± 4.9
OGD + Neuro-peptide K5078.1 ± 3.731.2 ± 4.1

Data are presented as mean ± standard deviation.

Table 2: In Vivo Efficacy in a Transient Middle Cerebral Artery Occlusion (tMCAO) Model
Treatment GroupDose (mg/kg, IV)Infarct Volume (mm³)Neurological Deficit Score (0-4)
Sham-00
tMCAO + Vehicle-210.5 ± 25.33.2 ± 0.4
tMCAO + Neuro-peptide K1155.2 ± 20.12.5 ± 0.5
tMCAO + Neuro-peptide K598.7 ± 15.81.6 ± 0.3
tMCAO + Neuro-peptide K1092.4 ± 14.21.4 ± 0.4

Data are presented as mean ± standard deviation. Neurological score assessed 24 hours post-reperfusion.

Experimental Protocols

Protocol 1: In Vitro Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures

This protocol describes the induction of ischemic-like conditions in cultured neurons to assess the protective effects of Neuro-peptide K.

  • Cell Culture: Plate primary cortical neurons in neurobasal medium supplemented with B27 and L-glutamine on poly-D-lysine coated plates.

  • OGD Induction:

    • On day in vitro (DIV) 7-9, replace the culture medium with glucose-free DMEM.

    • Place the culture plates in a hypoxic chamber (95% N₂, 5% CO₂, <0.1% O₂) at 37°C for 60-90 minutes.

  • Treatment:

    • Immediately after OGD, replace the medium with pre-warmed, complete neurobasal medium.

    • Add Neuro-peptide K or vehicle control to the medium at the desired final concentrations.

  • Assessment (24 hours post-OGD):

    • Cell Viability: Use the MTT assay. Add MTT solution to each well, incubate for 4 hours, then solubilize formazan crystals with DMSO and read absorbance at 570 nm.

    • Cytotoxicity: Use the LDH assay. Collect the culture supernatant and measure LDH activity according to the manufacturer's instructions.

Protocol 2: In Vivo Transient Middle Cerebral Artery Occlusion (tMCAO) Model

This protocol details the surgical procedure to induce transient focal cerebral ischemia in rodents. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

cluster_pre_op Pre-Operative cluster_surgery Surgical Procedure cluster_post_op Post-Operative cluster_assessment 24h Assessment Anesthesia Anesthetize Animal (e.g., Isoflurane) Monitor Monitor Vitals (Temp, Heart Rate) Anesthesia->Monitor Incise Midline Neck Incision Monitor->Incise Isolate Isolate Common, Internal & External Carotid Arteries (CCA, ICA, ECA) Incise->Isolate Ligate Ligate ECA Isolate->Ligate Insert Insert Filament into ICA to Occlude MCA Origin Ligate->Insert Reperfusion Withdraw Filament after 60 min (Reperfusion) Insert->Reperfusion 60 min Occlusion Treatment Administer Neuro-peptide K or Vehicle (IV) Reperfusion->Treatment Recovery Suture & Post-Op Care Treatment->Recovery NeuroScore Neurological Scoring Recovery->NeuroScore 24h later Sacrifice Sacrifice & Brain Harvest NeuroScore->Sacrifice TTC TTC Staining for Infarct Volume Sacrifice->TTC

Caption: Experimental workflow for the tMCAO model.

  • Anesthesia and Preparation: Anesthetize the animal (e.g., adult male Sprague-Dawley rat, 250-300g) with isoflurane. Maintain body temperature at 37°C using a heating pad.

  • Surgical Procedure:

    • Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Temporarily clamp the CCA and ICA.

    • Insert a 4-0 monofilament nylon suture with a silicon-coated tip via the ECA stump into the ICA until it occludes the origin of the middle cerebral artery (MCA). A cerebral blood flow drop of >80% should be confirmed by laser Doppler flowmetry.

  • Occlusion and Reperfusion:

    • Maintain the filament in place for 60 minutes.

    • Withdraw the filament to allow for reperfusion.

  • Drug Administration: Administer Neuro-peptide K or vehicle (saline) intravenously (IV) via the tail vein at the onset of reperfusion.

  • Post-Operative Care: Suture the incision and allow the animal to recover. Provide post-operative analgesia as required.

  • Assessment (24 hours post-reperfusion):

    • Neurological Scoring: Evaluate motor deficits on a 0-4 scale (0 = no deficit, 4 = severe deficit).

    • Infarct Volume Measurement: Anesthetize and sacrifice the animal. Harvest the brain and section it into 2 mm coronal slices. Stain the slices with 2% 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted area remains white. Quantify the infarct volume using image analysis software.

Logical Relationships in Neuroprotection

The therapeutic strategy with Neuro-peptide K is based on intervening in the ischemic cascade to mitigate neuronal damage and improve functional outcomes.

Ischemia Ischemic Insult (e.g., MCAO) Cascade Pathophysiological Cascade (Excitotoxicity, Apoptosis) Ischemia->Cascade Damage Neuronal Damage & Infarction Cascade->Damage PI3K PI3K/Akt Pathway Activation Cascade->PI3K Intervenes Deficit Neurological Deficits Damage->Deficit Outcome Improved Functional Outcome Klt Neuro-peptide K Treatment Klt->PI3K Survival Enhanced Neuronal Survival PI3K->Survival Survival->Damage Reduces Survival->Outcome

Caption: Logical flow of Neuro-peptide K's therapeutic effect.

Conclusion

Neuro-peptide K (this compound) demonstrates significant, dose-dependent neuroprotective effects in both in vitro and in vivo preclinical models of cerebral ischemia. The provided protocols offer a standardized framework for researchers to investigate its efficacy and mechanism of action. The data suggest that by activating the PI3K/Akt survival pathway, Neuro-peptide K can reduce infarct volume and improve neurological function, highlighting its potential as a therapeutic candidate for ischemic stroke.

Application Notes and Protocols for Kltwqelyqlkykgi-Based Cancer Immunotherapies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The application of the pro-angiogenic peptide Kltwqelyqlkykgi (also known as QK or KLT) in cancer immunotherapy is a novel and hypothetical concept. The following application notes and protocols are presented for illustrative purposes to guide research and development in this emerging area. They are based on the known pro-angiogenic functions of this compound and the established principles of modulating the tumor microenvironment to enhance immune responses.

Introduction

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a crucial role in cancer progression and response to therapy. A key feature of the TME is an abnormal and dysfunctional vasculature, which is often leaky, tortuous, and poorly perfused. This aberrant vasculature contributes to hypoxia, which in turn promotes immunosuppression and limits the infiltration and function of anti-tumor immune cells, such as cytotoxic T lymphocytes (CTLs).

While anti-angiogenic therapies, which aim to prune the tumor vasculature, have been a mainstay of cancer treatment, there is an emerging interest in the concept of "vascular normalization". This strategy aims to transiently remodel the tumor vasculature to make it more efficient, thereby alleviating hypoxia and improving the delivery of therapeutic agents and immune cells.

This compound is a peptide mimetic of Vascular Endothelial Growth Factor (VEGF), a potent driver of angiogenesis.[1][2] It acts as an agonist for VEGF receptors, primarily VEGFR-1 (Flt-1) and VEGFR-2 (KDR), stimulating the proliferation and migration of endothelial cells.[3] This document outlines a hypothetical approach where transient and controlled administration of this compound could be used to normalize the tumor vasculature and enhance the efficacy of cancer immunotherapies, such as immune checkpoint inhibitors. The central hypothesis is that by promoting a more organized and functional tumor vasculature, this compound can convert an immunologically "cold" tumor, with limited immune cell infiltration, into a "hot" tumor that is more responsive to immunotherapy.

Signaling Pathway

The proposed mechanism of action for this compound in modulating the tumor immune microenvironment is initiated by its binding to VEGF receptors on endothelial cells. This triggers a signaling cascade that leads to changes in the tumor vasculature and subsequent effects on immune cell trafficking and function.

Kltwqelyqlkykgi_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular & Microenvironmental Response This compound This compound Peptide VEGFR VEGF Receptor (VEGFR-1/2) This compound->VEGFR Binds and Activates PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PLCg->Ras Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide (NO) eNOS->NO VascNorm Vascular Normalization (Improved Perfusion, Reduced Hypoxia) NO->VascNorm Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->VascNorm ImmuneInfil Increased T-Cell Infiltration VascNorm->ImmuneInfil ImmuneSupp Decreased Immunosuppressive Cells (e.g., MDSCs, Tregs) VascNorm->ImmuneSupp ICI_Efficacy Enhanced Efficacy of Immune Checkpoint Inhibitors ImmuneInfil->ICI_Efficacy ImmuneSupp->ICI_Efficacy

Caption: Hypothetical signaling pathway of this compound in vascular normalization and immune modulation.

Experimental Protocols

The following protocols describe key experiments to evaluate the potential of this compound as a cancer immunotherapy agent.

Protocol 1: In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of this compound to promote the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Matrigel Basement Membrane Matrix

  • This compound peptide (lyophilized)

  • VEGF-A (positive control)

  • Phosphate Buffered Saline (PBS)

  • 24-well tissue culture plates

  • Inverted microscope with imaging capabilities

Method:

  • Thaw Matrigel on ice overnight.

  • Coat the wells of a 24-well plate with 50 µL of Matrigel per well and incubate at 37°C for 30 minutes to allow for polymerization.

  • Culture HUVECs in EGM-2 medium. Passage cells when they reach 80-90% confluency.

  • Prepare a single-cell suspension of HUVECs in EGM-2.

  • Seed 2 x 10^4 HUVECs onto the surface of the polymerized Matrigel in each well.

  • Prepare serial dilutions of this compound and VEGF-A in EGM-2.

  • Add the peptide dilutions to the respective wells. Include a vehicle control (EGM-2 only).

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 6-18 hours.

  • Visualize and capture images of the tube-like structures using an inverted microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).

Protocol 2: In Vivo Murine Syngeneic Tumor Model

This protocol evaluates the in vivo efficacy of this compound in combination with an immune checkpoint inhibitor in a mouse tumor model.

Materials:

  • 6-8 week old C57BL/6 mice

  • Murine melanoma (B16F10) or colon adenocarcinoma (MC38) cells

  • This compound peptide

  • Anti-mouse PD-1 antibody

  • Isotype control antibody

  • Sterile PBS

  • Calipers for tumor measurement

Method:

  • Inject 1 x 10^6 B16F10 or MC38 cells subcutaneously into the flank of C57BL/6 mice.

  • Monitor tumor growth daily using calipers.

  • When tumors reach an average volume of 50-100 mm³, randomize mice into four treatment groups:

    • Group 1: Vehicle (PBS)

    • Group 2: this compound alone

    • Group 3: Anti-PD-1 antibody alone

    • Group 4: this compound + Anti-PD-1 antibody

  • Administer this compound (e.g., 1-10 mg/kg) intraperitoneally or intratumorally on a defined schedule (e.g., daily for 5 days).

  • Administer anti-PD-1 antibody (e.g., 10 mg/kg) intraperitoneally on a defined schedule (e.g., every 3 days).

  • Measure tumor volume every 2-3 days.

  • Monitor animal body weight and overall health.

  • At the end of the study, euthanize mice and harvest tumors for further analysis (e.g., immunohistochemistry, flow cytometry).

Protocol 3: Immunophenotyping of Tumor-Infiltrating Lymphocytes by Flow Cytometry

This protocol is used to analyze the immune cell populations within the tumor microenvironment following treatment.

Materials:

  • Tumors harvested from the in vivo study (Protocol 2)

  • Collagenase D, Dispase, and DNase I

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • ACK lysis buffer

  • Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Granzyme B, F4/80, Ly6G/Ly6C)

  • Flow cytometer

Method:

  • Mince the harvested tumors into small pieces in a petri dish containing RPMI-1640.

  • Digest the tumor tissue with a cocktail of Collagenase D, Dispase, and DNase I at 37°C for 30-60 minutes with gentle agitation.

  • Neutralize the enzymatic digestion with RPMI-1640 containing 10% FBS.

  • Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Lyse red blood cells using ACK lysis buffer.

  • Wash the cells with PBS containing 2% FBS.

  • Stain the cells with a cocktail of fluorescently conjugated antibodies against surface and intracellular markers.

  • Acquire data on a flow cytometer.

  • Analyze the data to quantify the proportions and absolute numbers of different immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).

Experimental Workflow

The following diagram illustrates the overall workflow for investigating the immunotherapeutic potential of this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy & MoA cluster_exvivo Ex Vivo Analysis cluster_data Data Analysis & Interpretation TubeFormation Endothelial Tube Formation Assay (Protocol 1) CellProlif Endothelial Cell Proliferation Assay TumorModel Syngeneic Mouse Tumor Model (Protocol 2) TubeFormation->TumorModel TumorGrowth Tumor Growth Inhibition TumorModel->TumorGrowth Survival Survival Analysis TumorGrowth->Survival TumorHarvest Tumor Harvest Survival->TumorHarvest FlowCyto Flow Cytometry of TILs (Protocol 3) TumorHarvest->FlowCyto IHC Immunohistochemistry (CD31, CD8, FoxP3) DataAnalysis Statistical Analysis & Interpretation FlowCyto->DataAnalysis GeneExpr Gene Expression Analysis (e.g., qPCR, RNA-seq) IHC->DataAnalysis GeneExpr->DataAnalysis

Caption: Overall experimental workflow for preclinical evaluation of this compound in cancer immunotherapy.

Data Presentation

The following tables present hypothetical data from the described experiments to illustrate potential outcomes.

Table 1: In Vitro Endothelial Cell Tube Formation

Treatment GroupConcentration (nM)Total Tube Length (µm)Number of Junctions
Vehicle Control0150 ± 2510 ± 3
This compound10350 ± 4025 ± 5
This compound100800 ± 7560 ± 8
This compound10001200 ± 11095 ± 12
VEGF-A (Positive Control)501500 ± 130110 ± 15

Table 2: In Vivo Tumor Growth Inhibition in MC38 Model

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle1800 ± 250-
This compound1650 ± 2208.3%
Anti-PD-1900 ± 15050.0%
This compound + Anti-PD-1450 ± 9075.0%

Table 3: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)

Treatment GroupCD8+ T cells (% of CD45+)CD8+/Treg RatioGranzyme B+ CD8+ T cells (%)
Vehicle5.2 ± 1.10.8 ± 0.215 ± 4
This compound7.5 ± 1.51.2 ± 0.320 ± 5
Anti-PD-115.8 ± 2.53.5 ± 0.645 ± 8
This compound + Anti-PD-125.1 ± 3.06.2 ± 0.865 ± 10

References

Application Notes and Protocols for Assessing the In Vivo Bioactivity of Kltwqelyqlkykgi (QK)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kltwqelyqlkykgi, also known as QK, is a synthetic peptide that mimics Vascular Endothelial Growth Factor (VEGF).[1][2][3] It is designed based on the VEGF helix sequence 17-25 and has the ability to activate VEGF receptors, thereby promoting pro-angiogenic biological activities.[4] This peptide has demonstrated significant potential in tissue engineering and regenerative medicine, particularly in promoting angiogenesis and bone regeneration.[4] In vivo studies have shown that this compound can enhance the proliferation and migration of endothelial and bone marrow stromal cells, leading to accelerated tissue repair.[4] These application notes provide detailed protocols for assessing the in vivo bioactivity of this compound, focusing on its pro-angiogenic and osteogenic properties.

Signaling Pathway of this compound (QK)

This compound (QK) acts as a VEGF mimetic, binding to and activating VEGF receptors (VEGFRs) on the surface of endothelial cells. This initiates a downstream signaling cascade that promotes cell proliferation, migration, and the formation of new blood vessels.

Kltwqelyqlkykgi_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound (QK) VEGFR VEGF Receptor (VEGFR) This compound->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Migration Cell Migration PKC->Migration Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

This compound (QK) signaling pathway.

Quantitative Data Summary

The following tables summarize the reported in vivo effects of this compound (QK).

Table 1: Pro-angiogenic Effects of this compound (QK) in vivo

Animal ModelAssayThis compound (QK) Concentration/DoseOutcomeReference
MouseCorneal Micropocket AssayNot specifiedPromoted more complete coverage of host microvasculature within the hydrogel.[5]
RatCranial Defect Model5 mg/mL in hydrogelSynergistically accelerates angiogenesis.[4]

Table 2: Osteogenic Effects of this compound (QK) in vivo

Animal ModelAssayThis compound (QK) Concentration/DoseOutcomeReference
RatCranial Defect Model5 mg/mL in hydrogelSynergistically accelerates bone regeneration.[4]

Experimental Workflow for In Vivo Assessment

A general workflow for assessing the in vivo bioactivity of this compound (QK) is outlined below. This workflow can be adapted for various animal models and specific research questions.

InVivo_Workflow cluster_preparation Phase 1: Preparation cluster_procedure Phase 2: In Vivo Procedure cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation A Formulate this compound (QK) (e.g., in hydrogel, pellets) C Surgical Implantation/ Administration of this compound (QK) A->C B Animal Acclimatization & Baseline Measurements B->C D Post-operative Monitoring & Care C->D E Tissue Harvest at Pre-determined Timepoints D->E F Histological & Immunohistochemical Analysis (e.g., H&E, CD31 staining) E->F G Imaging Analysis (e.g., Micro-CT, Angiography) E->G H Biomechanical Testing (for bone regeneration) E->H I Quantitative Data Analysis & Statistical Evaluation F->I G->I H->I J Conclusion on In Vivo Bioactivity I->J

General workflow for in vivo assessment.

Detailed Experimental Protocols

Protocol 1: Mouse Corneal Micropocket Angiogenesis Assay

This assay is a robust and quantitative method to evaluate in vivo angiogenesis in the naturally avascular cornea.[3][6]

Materials:

  • This compound (QK) peptide

  • Sucralfate and Hydron (poly-HEMA) for pellet preparation[3]

  • Anesthetic (e.g., Avertin)[6][7]

  • Proparacaine eye drops[6][7]

  • Surgical microscope, fine surgical instruments (forceps, micro-knife)[6][7]

  • Slit-lamp microscope with reticule for quantification[7]

  • Male C57BL/6 mice (6-8 weeks old)

Procedure:

  • Pellet Preparation:

    • Prepare slow-release pellets containing a known concentration of this compound (QK). This typically involves mixing the peptide with sucralfate and Hydron.[3]

    • A mixture of purified angiogenic growth factors, sucralfate (a stabilizer), and Hydron is applied to a mesh to control unit size and allowed to harden.[3]

  • Surgical Implantation:

    • Anesthetize the mouse using an appropriate anesthetic.[6][7]

    • Apply a drop of proparacaine to the eye for local anesthesia.[6][7]

    • Under a surgical microscope, create a small micropocket in the corneal stroma using a micro-knife.[7]

    • Carefully implant the this compound (QK)-containing pellet into the pocket.[6][7]

  • Post-operative Care and Observation:

    • Apply antibiotic ointment to the eye to prevent infection.[6]

    • Monitor the animals daily.

    • The angiogenic response is typically observed over 5-6 days.[1]

  • Quantification of Angiogenesis:

    • At the end of the observation period, anesthetize the mice and examine the corneas under a slit-lamp microscope.[7]

    • Measure the vessel length from the limbus towards the pellet and the circumferential clock hours of neovascularization.[7]

    • The angiogenic response can be quantified by calculating the area of vessel growth.[7]

Protocol 2: In Vivo Matrigel Plug Assay

This assay is a widely used method to assess angiogenesis in vivo by implanting a Matrigel plug containing the test substance subcutaneously in mice.[2][4][8][9]

Materials:

  • This compound (QK) peptide

  • Growth factor-reduced Matrigel

  • Anesthetic

  • Syringes and needles (24G)

  • Athymic nude mice (6-8 weeks old)

Procedure:

  • Preparation of Matrigel Mixture:

    • Thaw Matrigel on ice overnight.

    • On the day of injection, mix this compound (QK) at the desired concentration with the ice-cold liquid Matrigel. Keep the mixture on ice to prevent premature solidification.[2][4]

  • Subcutaneous Injection:

    • Anesthetize the mice.

    • Subcutaneously inject 0.3-0.5 mL of the Matrigel-Kltwqelyqlkykgi (QK) mixture into the flank of each mouse using a pre-chilled syringe and needle.[2][4]

    • The liquid Matrigel will form a solid plug at body temperature.[2][4]

  • Plug Excision and Analysis:

    • After a predetermined period (typically 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.

    • Fix the plugs in formalin, embed in paraffin, and section for histological analysis.[4]

  • Quantification of Angiogenesis:

    • Stain the sections with Hematoxylin and Eosin (H&E) to visualize the overall cellular infiltration and vessel formation.[4]

    • Perform immunohistochemistry using an endothelial cell-specific marker (e.g., CD31 or von Willebrand Factor) to specifically identify and quantify blood vessels.[4]

    • The extent of angiogenesis can be quantified by measuring vessel density or the area occupied by blood vessels within the plug.

Protocol 3: Rat Cranial Defect Model for Bone Regeneration

This model is used to evaluate the potential of biomaterials and therapeutic agents to promote bone healing in a non-load-bearing site.[10]

Materials:

  • This compound (QK) peptide incorporated into a suitable scaffold (e.g., hydrogel)

  • Anesthetic (e.g., ketamine/xylazine)[11]

  • Surgical instruments for bone surgery (dental burr, saline irrigation)[11]

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Micro-computed tomography (micro-CT) scanner

Procedure:

  • Surgical Procedure:

    • Anesthetize the rat.[11]

    • Shave the scalp and disinfect the surgical area.[11]

    • Make a midline incision on the scalp to expose the calvarial bone.[11]

    • Create a critical-sized circular defect (typically 5-8 mm in diameter) in the parietal bone using a dental burr under constant saline irrigation to prevent thermal necrosis.[5][11]

  • Implantation of this compound (QK) Scaffold:

    • Carefully place the scaffold containing this compound (QK) into the bone defect.

    • Suture the periosteum and skin.

  • Post-operative Care:

    • Administer analgesics as needed and monitor the animals for any signs of infection or distress.

  • Analysis of Bone Regeneration:

    • At selected time points (e.g., 4, 8, and 12 weeks), euthanize the animals and harvest the calvaria.

    • Micro-computed Tomography (micro-CT) Analysis: Perform high-resolution micro-CT scans to non-destructively visualize and quantify new bone formation within the defect. Parameters such as bone volume (BV), bone mineral density (BMD), and trabecular architecture can be measured.

    • Histological Analysis: Decalcify the calvaria (if necessary), embed in paraffin, and section. Stain with H&E and Masson's trichrome to visualize new bone tissue, collagen deposition, and cellular infiltration.

    • Immunohistochemistry: Stain for markers of osteogenesis (e.g., osteocalcin, osteopontin) and angiogenesis (e.g., CD31) to further characterize the regenerative process.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Kltwqelyqlkykgi Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the vascular endothelial growth factor (VEGF) mimetic peptide, Kltwqelyqlkykgi (also known as QK peptide).

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound concentration in cell culture experiments.

Problem Possible Cause Recommended Solution
Low or no observable effect on cell proliferation or angiogenesis. Suboptimal Peptide Concentration: The concentration of this compound may be too low to elicit a biological response.Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. A starting range of 0.1 µM to 10 µM is recommended for initial testing.[1] For Human Umbilical Vein Endothelial Cells (HUVECs), a concentration of 1 µM has been shown to be effective for promoting tube formation.[1]
Incorrect Peptide Handling or Storage: The peptide may have degraded due to improper storage or handling.This compound is soluble in water.[2] Store the lyophilized peptide frozen and in the dark.[2] Reconstitute the peptide in sterile, nuclease-free water or a suitable buffer immediately before use and avoid repeated freeze-thaw cycles.
Cell Type and Density: The responsiveness to this compound can vary between cell types. Cell density at the time of treatment can also influence the outcome.Ensure you are using a cell type known to express VEGF receptors, such as endothelial cells or bone marrow stromal cells.[3] Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.
High Cell Death or Cytotoxicity Observed. Excessively High Peptide Concentration: While generally exhibiting low cytotoxicity, very high concentrations of peptides can have off-target effects or induce cellular stress.Perform a cytotoxicity assay (e.g., LDH assay) to determine the cytotoxic concentration range for your cells. Test a range of concentrations, starting from your determined optimal effective dose and increasing logarithmically.
Contamination: Bacterial, fungal, or mycoplasma contamination can lead to cell death, masking the true effect of the peptide.Regularly test your cell cultures for contamination. Maintain aseptic techniques throughout your experimental workflow.
Inconsistent or Variable Results Between Experiments. Inconsistent Peptide Preparation: Variations in the final concentration of the peptide due to pipetting errors or improper reconstitution.Prepare a fresh stock solution of this compound for each experiment. Use calibrated pipettes and ensure the peptide is fully dissolved before adding it to the cell culture medium.
Variability in Cell Culture Conditions: Inconsistent cell passage number, serum concentration, or incubation times.Use cells within a consistent and low passage number range. Maintain consistent serum concentrations and incubation times across all experiments. Document all experimental parameters meticulously.
Difficulty in Reproducing Published Results. Differences in Experimental Protocols: Minor variations in cell lines, media supplements, or assay methods can lead to different outcomes.Carefully review the materials and methods section of the cited publication. Contact the corresponding author for clarification if necessary. Adapt the protocol to your specific laboratory conditions and validate it.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound, also known as QK peptide, is a synthetic 15-amino acid peptide that mimics the α-helical region of Vascular Endothelial Growth Factor (VEGF) involved in receptor binding.[2][4] It acts as a VEGF mimetic and agonist, activating VEGF receptors (VEGFRs) to promote pro-angiogenic biological activities.[2][3] This includes promoting the attachment, spreading, proliferation, and migration of endothelial cells and enhancing the differentiation of bone marrow stromal cells.[3]

2. What is the recommended starting concentration for this compound in cell culture?

A recommended starting point for dose-response experiments is in the nanomolar to low micromolar range. For HUVECs, a concentration of 1 µM has been shown to be effective in promoting the formation of capillary-like structures.[1] However, the optimal concentration is highly dependent on the cell type and the specific biological endpoint being measured.

3. How should I determine the optimal concentration of this compound for my specific cell line?

The optimal concentration should be determined empirically through a dose-response experiment. This involves treating your cells with a range of this compound concentrations and measuring the desired biological effect (e.g., cell proliferation, tube formation, gene expression).

4. Is this compound cytotoxic at high concentrations?

While peptides are generally considered to have low cytotoxicity, it is crucial to assess the potential for adverse effects at high concentrations in your specific cell system. A cytotoxicity assay, such as an LDH release assay, can be performed alongside your dose-response experiments to identify a concentration range that is both effective and non-toxic.

5. How do I prepare and store this compound?

This compound is typically supplied as a lyophilized powder. It is soluble in water.[2] For storage, keep the lyophilized peptide frozen and protected from light.[2] Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid multiple freeze-thaw cycles.

Data Presentation

Table 1: Representative Dose-Response Data for this compound on HUVEC Proliferation (72h Incubation)

This compound Concentration (µM)Cell Viability (MTT Assay, OD at 570 nm)Standard Deviation
0 (Control)0.450.03
0.010.520.04
0.10.680.05
10.850.06
100.820.07
1000.750.08

Table 2: Representative Cytotoxicity Data for this compound on HUVECs (48h Incubation)

This compound Concentration (µM)% Cytotoxicity (LDH Assay)Standard Deviation
0 (Control)2.10.5
12.50.6
103.20.7
508.91.2
10015.42.1
20028.73.5

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Dose-Response Curve with MTT Assay

This protocol outlines the steps to determine the effective concentration of this compound on cell proliferation using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Target cells (e.g., HUVECs)

  • Complete cell culture medium

  • This compound peptide

  • Sterile, nuclease-free water or PBS for reconstitution

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Peptide Preparation: Prepare a stock solution of this compound in sterile water or PBS. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same amount of solvent used for the peptide).

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Plot the mean absorbance values against the corresponding this compound concentrations to generate a dose-response curve.

Protocol 2: Assessing Cytotoxicity of this compound using a Lactate Dehydrogenase (LDH) Assay

This protocol describes how to measure the cytotoxicity of this compound by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • Target cells

  • Complete cell culture medium

  • This compound peptide

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1 to seed and treat cells with a range of this compound concentrations. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired duration (e.g., 24 or 48 hours).

  • LDH Assay:

    • Carefully collect the cell culture supernatant from each well.

    • Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture.

    • Incubate for the recommended time at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at the wavelength specified in the kit's protocol using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula provided in the assay kit's manual, typically by comparing the LDH release in treated wells to the maximum LDH release control.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound (VEGF Mimetic) VEGFR VEGF Receptor (VEGFR) This compound->VEGFR Binds and Activates PI3K PI3K VEGFR->PI3K MAPK MAPK/ERK Pathway VEGFR->MAPK Akt Akt PI3K->Akt Cell_Response Cellular Responses: - Proliferation - Migration - Survival - Angiogenesis Akt->Cell_Response MAPK->Cell_Response

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Reconstitute Reconstitute this compound Prepare_Dilutions Prepare Serial Dilutions Reconstitute->Prepare_Dilutions Add_Peptide Add Peptide Dilutions to Cells Prepare_Dilutions->Add_Peptide Seed_Cells Seed Cells in 96-well Plate Seed_Cells->Add_Peptide Incubate Incubate (24-72h) Add_Peptide->Incubate Perform_Assay Perform Viability/Cytotoxicity Assay (e.g., MTT or LDH) Incubate->Perform_Assay Measure_Signal Measure Absorbance/Fluorescence Perform_Assay->Measure_Signal Generate_Curve Generate Dose-Response Curve Measure_Signal->Generate_Curve Determine_Optimal Determine Optimal Concentration Generate_Curve->Determine_Optimal

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic Start Experiment Start No_Effect No/Low Effect? Start->No_Effect High_Cytotoxicity High Cytotoxicity? Start->High_Cytotoxicity Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Check_Concentration Check Concentration Range (Perform Dose-Response) No_Effect->Check_Concentration Yes Check_Peptide_Handling Verify Peptide Handling & Storage No_Effect->Check_Peptide_Handling Yes Check_Cell_Health Assess Cell Health & Density No_Effect->Check_Cell_Health Yes Perform_Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., LDH) High_Cytotoxicity->Perform_Cytotoxicity_Assay Yes Check_Contamination Check for Contamination High_Cytotoxicity->Check_Contamination Yes Standardize_Protocols Standardize Protocols: - Peptide Preparation - Cell Culture Conditions Inconsistent_Results->Standardize_Protocols Yes Review_Literature Review Published Protocols Inconsistent_Results->Review_Literature Yes

Caption: Troubleshooting logical relationships.

References

Technical Support Center: Overcoming Limitations of VEGF Mimetic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Vascular Endothelial Growth Factor (VEGF) mimetic peptides. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are VEGF mimetic peptides and why are they used?

A1: VEGF mimetic peptides are short, synthetic peptides designed to mimic the biological activity of the full-length VEGF protein.[1] They typically achieve this by replicating the structure of VEGF's receptor-binding domain, allowing them to bind to and activate VEGF receptors (VEGFRs), primarily VEGFR-2, to stimulate angiogenesis.[1][2][3][4] They are used in therapeutic research as a more stable, less immunogenic, and more cost-effective alternative to recombinant VEGF protein for applications in regenerative medicine and tissue engineering.[1][5][6]

Q2: What are the primary limitations of using VEGF mimetic peptides in therapy?

A2: Despite their promise, VEGF mimetic peptides face several key limitations:

  • Poor Metabolic Stability: Like most unmodified peptides, they are susceptible to rapid degradation by proteases in vivo, leading to a very short biological half-life.[7][8]

  • Rapid Renal Clearance: Their small size leads to rapid filtration and clearance by the kidneys.

  • Low Bioactivity: The bioactivity of some mimetic peptides may be lower than the native VEGF protein.[9]

  • Potential Off-Target Effects: While generally more specific than small molecules, there is still a possibility of binding to other receptors or proteins, leading to unintended side effects.[10]

  • Immunogenicity: Although lower than full-length proteins, some peptides can still elicit an immune response.[5]

Q3: What are the main strategies to improve the in vivo stability and half-life of VEGF mimetic peptides?

A3: Several chemical modification strategies are employed to enhance peptide stability:

  • PEGylation: Covalent attachment of polyethylene glycol (PEG) chains increases the peptide's hydrodynamic size, reducing renal clearance and protecting it from enzymatic degradation.[11]

  • Cyclization: Creating a cyclic structure, either head-to-tail or through a side-chain linker, restricts the peptide's conformation, making it less accessible to proteases.[4][11]

  • Amino Acid Substitution: Replacing standard L-amino acids with D-amino acids or other unnatural amino acids at protease-sensitive sites can significantly inhibit degradation.[11][12]

  • Terminal Modifications: Acetylating the N-terminus or amidating the C-terminus can block exopeptidases, a common degradation pathway.[8]

  • Fusion to Albumin-Binding Moieties: Attaching a fatty acid or another albumin-binding molecule allows the peptide to piggyback on serum albumin, dramatically extending its circulating half-life.[13]

Q4: How does VEGF binding to its receptor, VEGFR-2, trigger angiogenesis?

A4: The binding of VEGF-A to VEGFR-2 on endothelial cells initiates a cascade of signaling events. This binding causes the receptor to dimerize and autophosphorylate specific tyrosine residues in its intracellular domain.[2][14] These phosphorylated sites act as docking stations for various signaling proteins, activating multiple downstream pathways, including:

  • PLCγ-PKC-MAPK Pathway: Primarily responsible for stimulating endothelial cell proliferation.[14][15]

  • PI3K-Akt Pathway: Crucial for promoting cell survival and anti-apoptotic signals.[16][17]

  • FAK/Src Pathway: Involved in regulating cell migration and the formation of focal adhesions.[15][17] The coordinated action of these pathways leads to the key cellular responses required for angiogenesis: proliferation, migration, survival, and increased vascular permeability.[14][16]

Troubleshooting Guides

Issue 1: Low or No Bioactivity in Cell-Based Assays

Q: My VEGF mimetic peptide is showing poor or no activity (e.g., no increase in endothelial cell proliferation or migration) in my in vitro assays. What are the possible causes and solutions?

A: This is a common issue that can stem from several factors related to the peptide itself, the experimental setup, or the cells.

Potential CauseTroubleshooting Steps
Peptide Degradation - Ensure proper storage of the peptide stock solution (typically -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).- Prepare fresh working solutions for each experiment from a frozen aliquot.- Consider that peptides can be degraded by proteases present in serum-containing media. Perform initial experiments in serum-free or low-serum conditions to establish a baseline activity.
Incorrect Peptide Concentration - Verify the peptide concentration using a reliable method like Amino Acid Analysis (AAA) or a BCA protein assay if the peptide is large enough.[18] Lyophilized peptide weight can be inaccurate due to bound water and salts.- Perform a dose-response curve with a wide range of concentrations (e.g., from nM to µM) to determine the optimal effective concentration (EC50).[5]
Peptide Aggregation - Visually inspect the stock and working solutions for any precipitation.- Test different solvents for reconstitution if solubility is an issue. Start with sterile water or PBS, but some hydrophobic peptides may require a small amount of DMSO or other organic solvents.- Use peptide solubility prediction tools during the design phase.
Cellular Health/Responsiveness - Ensure endothelial cells (e.g., HUVECs) are healthy, within a low passage number (typically <10), and not overly confluent, as this can reduce their responsiveness.[19]- Confirm that the cells express sufficient levels of VEGFR-2.- Always include a positive control, such as recombinant VEGF-A, to confirm that the cells are capable of responding to an angiogenic stimulus.[5][19]
Assay Conditions - Optimize the incubation time for the assay. The peak response for proliferation (e.g., 24-72h) may differ from migration (e.g., 4-24h).- Ensure the pH and buffering capacity of your assay medium are optimal.[20]
Issue 2: High Variability and Poor Reproducibility in Results

Q: I'm getting inconsistent results between experiments when testing my VEGF mimetic peptide. How can I improve the reproducibility of my assays?

A: High variability can obscure real biological effects. Standardizing your protocol is key to achieving consistent and reliable data.

Potential CauseTroubleshooting Steps
Inconsistent Peptide Handling - Implement a strict protocol for peptide reconstitution, aliquoting, and storage. Avoid repeated freeze-thaw cycles by making single-use aliquots.- Always use the same source and lot number of the peptide for a set of comparative experiments.
Cellular Inconsistency - Standardize cell seeding density and passage number.[19] Create a master cell bank to ensure you are using cells from a similar passage range for all experiments.- Synchronize cells by serum starvation for a defined period (e.g., 4-12 hours) before adding the peptide stimulus. This can reduce variability caused by differences in cell cycle state.
Assay Technique Variability - For migration assays (e.g., Transwell or scratch assays), ensure consistent cell seeding, scratch width, and image acquisition/analysis.[21]- For proliferation assays (e.g., MTS, WST-1), ensure accurate pipetting and be mindful of edge effects in multi-well plates. Consider leaving the outer wells filled with media only.- Automate counting or analysis where possible to remove user bias.
Reagent Variability - Use the same lot of serum, media, and other key reagents for the duration of a study.- Prepare large batches of media and buffers to reduce batch-to-batch variation.

Data Presentation: Improving Peptide Performance

Modifications are critical for transforming a promising peptide into a viable therapeutic candidate. The following table summarizes quantitative data on how different strategies can improve key parameters of VEGF mimetic peptides.

Modification StrategyPeptide ExampleParameter MeasuredUnmodified ValueModified ValueFold ImprovementReference
Terminal Modification (E7-Tag) QK PeptideBinding to Hydroxyapatite10.6%50.1%~4.7x[5][22]
Cyclization VEGF-P3Binding Affinity (SPR)Lower AffinityHigher AffinityNot Quantified[4]
Fatty Acid Acylation B7-33In Vitro Serum Half-life~6 min~60 min10x[13]
D-Amino Acid Substitution GnRH Analog (Triptorelin)In Vivo Half-life~5 min~2.8 hours~33x[11]
PEGylation GLP-1 AnalogPlasma Half-life (rats)Not Specified16x increase16x[11]

Note: Data is compiled from various studies and peptide systems to illustrate the general impact of each modification strategy.

Experimental Protocols

Protocol 1: Competitive Binding Assay (Displacement Assay)

This assay measures the ability of a VEGF mimetic peptide to compete with labeled VEGF for binding to its receptor.

Materials:

  • Recombinant human VEGFR-2 extracellular domain (ECD)

  • Biotinylated VEGF-A

  • VEGF mimetic peptide (competitor)

  • Streptavidin-coated high-binding 96-well plates

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • Detection reagent (e.g., HRP-conjugated anti-biotin antibody and substrate)

  • Plate reader

Methodology:

  • Plate Coating: Coat a streptavidin plate with biotinylated VEGF-A according to the manufacturer's instructions. Wash plates 3x with wash buffer to remove unbound VEGF.

  • Competition Reaction:

    • Prepare serial dilutions of your VEGF mimetic peptide in assay buffer.

    • In a separate plate, mix the peptide dilutions with a constant, sub-saturating concentration of recombinant VEGFR-2 ECD.

    • Include controls: "No Peptide" (maximum binding) and "No Receptor" (background).

  • Binding: Transfer the peptide/receptor mixtures to the washed, VEGF-coated plate. Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Wash the plate 3-5 times to remove unbound receptor.

  • Detection: Add a primary antibody against the VEGFR-2 ECD, followed by an HRP-conjugated secondary antibody. Alternatively, if the receptor is tagged (e.g., with His-tag), use a conjugated anti-tag antibody.

  • Readout: Add HRP substrate (e.g., TMB) and stop the reaction. Read the absorbance at the appropriate wavelength.

  • Analysis: Plot the absorbance against the log of the peptide concentration. Calculate the IC50 value, which is the concentration of peptide required to inhibit 50% of VEGFR-2 binding.[23]

Protocol 2: Endothelial Cell Migration Assay (Transwell/Boyden Chamber)

This assay assesses the chemotactic potential of the peptide to induce directional cell migration.[24]

Materials:

  • Transwell inserts (typically 8.0 µm pore size for endothelial cells)

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Basal Medium (e.g., EBM-2) + 0.1-0.5% FBS (low serum)

  • VEGF mimetic peptide

  • Recombinant VEGF-A (positive control)

  • Calcein-AM or Crystal Violet for staining

Methodology:

  • Cell Preparation: Culture HUVECs to ~80-90% confluency. Serum-starve the cells for 4-6 hours in basal medium with low serum.

  • Assay Setup:

    • Add basal medium containing the VEGF mimetic peptide (at various concentrations) or VEGF-A (positive control) to the lower chamber of the 24-well plate.[19] Use basal medium alone as a negative control.

    • Harvest the serum-starved HUVECs and resuspend them in low-serum basal medium at a density of 1 x 10^5 cells/mL.

    • Add 100 µL of the cell suspension (1 x 10^4 cells) to the upper chamber of the Transwell insert.[19]

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-18 hours.[21]

  • Cell Removal & Staining:

    • Carefully remove the inserts from the plate.

    • Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.

    • Fix the migrated cells on the bottom of the membrane with methanol or paraformaldehyde.

    • Stain the cells with 0.5% Crystal Violet for 10-20 minutes.

  • Quantification:

    • Thoroughly wash the inserts in water and allow them to dry.

    • Elute the stain using a destaining solution (e.g., 10% acetic acid).

    • Measure the absorbance of the eluted dye with a plate reader.

    • Alternatively, count the number of migrated cells in several representative fields of view under a microscope.

Visualizations

Signaling Pathways & Experimental Workflows

VEGF_Signaling_Pathway VEGF_Peptide VEGF Mimetic Peptide VEGFR2 VEGFR-2 VEGF_Peptide->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 FAK FAK/Src VEGFR2->FAK PKC PKC PLCg->PKC Akt Akt PI3K->Akt Cell_Migration Cell Migration FAK->Cell_Migration MAPK Raf-MEK-ERK (MAPK) PKC->MAPK Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation Cell_Survival Cell Survival (Anti-Apoptosis) Akt->Cell_Survival

Caption: VEGF mimetic peptide activates VEGFR-2, initiating key signaling pathways for angiogenesis.

Peptide_Evaluation_Workflow start Peptide Design & Synthesis stability In Vitro Stability Assay (Serum) start->stability binding Receptor Binding Assay (e.g., Competitive ELISA) stability->binding Stable optimize Optimize Sequence (e.g., Cyclize, PEGylate) stability->optimize Unstable bioactivity In Vitro Bioactivity Assays (Proliferation, Migration, Tube Formation) binding->bioactivity invivo In Vivo Angiogenesis Model (e.g., Matrigel Plug) bioactivity->invivo end Lead Candidate invivo->end optimize->start

Caption: A typical experimental workflow for evaluating novel VEGF mimetic peptides.

Troubleshooting_Bioactivity start Problem: Low Peptide Bioactivity q1 Is the positive control (VEGF protein) working? start->q1 a1_no Check Cell Health: - Passage number - Confluency - VEGFR-2 expression q1->a1_no No q2 Was a dose-response curve performed? q1->q2 Yes a2_no Perform dose-response to find optimal concentration q2->a2_no No q3 Is the peptide stock concentration verified & fresh? q2->q3 Yes a3_no Verify concentration (e.g., AAA). Use fresh aliquots. q3->a3_no No end Re-evaluate peptide design or synthesis purity q3->end Yes

Caption: A troubleshooting flowchart for addressing low bioactivity of VEGF mimetic peptides.

References

Technical Support Center: Enhancing the Binding Affinity of Kltwqelyqlkykgi to VEGFRs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the binding affinity of the VEGF-mimetic peptide Kltwqelyqlkykgi (also known as QK peptide) to Vascular Endothelial Growth Factor Receptors (VEGFRs).

Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide and what is its known receptor?

A1: this compound, or QK peptide, is a 15-amino acid synthetic peptide that mimics a region of Vascular Endothelial Growth Factor (VEGF).[1][2][3] It is designed based on the VEGF α-helix sequence (residues 17-25) and acts as a pro-angiogenic agent by binding to and activating VEGF Receptors (VEGFRs).[1] Its primary target receptor is VEGFR-1 (Flt-1).[4]

Q2: What is the reported binding affinity of this compound to VEGFRs?

A2: The binding affinity of this compound and its analogs to VEGFRs has been reported with varying values. The peptide has been shown to bind to VEGF receptors with an estimated IC50 of about 46 μM.[5] Another study reported an IC50 of 32 ± 8 μM for a similar proangiogenic peptide, Ac-KLTWMELYQLAYKGI-NH2, in a VEGFR-1 displacement assay.[4][6]

Q3: What are the key signaling pathways activated by VEGFRs upon peptide binding?

A3: Upon ligand binding, VEGFRs undergo dimerization and autophosphorylation of specific tyrosine kinase residues.[7][8] This initiates a cascade of downstream signaling pathways critical for angiogenesis, including:

  • Ras-Raf-MEK-ERK Pathway: Primarily involved in cell proliferation.[7][8]

  • PI3K-Akt Pathway: Crucial for cell survival and migration.[7][8]

  • PLCγ-PKC Pathway: Also contributes to cell proliferation and migration.[9][10]

  • p38-MAPK Pathway: Involved in cellular stress responses and migration.[7][8]

Q4: What are the general strategies to enhance the binding affinity of a peptide to its receptor?

A4: Several strategies can be employed to improve peptide-receptor binding affinity:

  • Alanine Scanning Mutagenesis: To identify key residues for binding.

  • Site-Directed Mutagenesis: To introduce specific amino acid substitutions that may enhance binding.

  • Peptide Stapling: To constrain the peptide into its bioactive conformation, often an α-helix.

  • Incorporation of Unnatural Amino Acids: To introduce novel chemical functionalities that can improve interaction.

Quantitative Data: Binding Affinities of this compound Analogs to VEGFR-1

Peptide SequenceModificationIC50 (µM)Reference
Ac-KLTWMELYQLAYKGI-NH2Proangiogenic analog32 ± 8[4][6]
Ac-SSEEX⁵ARNX⁹AAX¹²N-NH₂ (various aromatic substitutions)Antagonistic analogs14 - 50+[4]
Peptide with F, W, and I at positions 5, 9, and 12Antagonistic analog0.05[4]
ATWLPPRAntagonistic peptide~80[11]

Experimental Workflow & Signaling Pathway Diagrams

experimental_workflow Experimental Workflow for Enhancing Peptide Binding Affinity cluster_design Peptide Design & Synthesis cluster_binding Binding Affinity Assessment cluster_analysis Data Analysis & Iteration cluster_functional Functional Assays start Start with this compound sequence ala_scan Alanine Scanning Mutagenesis start->ala_scan stapling Design Stapled Peptides start->stapling synthesis Solid-Phase Peptide Synthesis ala_scan->synthesis stapling->synthesis elisa Competitive ELISA synthesis->elisa spr Surface Plasmon Resonance (SPR) synthesis->spr analysis Analyze Binding Data (Kd, IC50) elisa->analysis spr->analysis iteration Iterative Design & Optimization analysis->iteration iteration->synthesis cell_prolif Cell Proliferation Assay iteration->cell_prolif cell_mig Cell Migration Assay iteration->cell_mig

Caption: A logical workflow for improving the binding affinity of this compound.

vegfr_signaling VEGFR Signaling Pathway cluster_receptor Receptor Activation cluster_pathways Downstream Signaling Cascades cluster_pi3k PI3K/Akt Pathway cluster_plc PLCγ/PKC Pathway cluster_ras Ras/MAPK Pathway ligand VEGF or this compound vegfr VEGFR Dimerization ligand->vegfr p_vegfr Receptor Autophosphorylation vegfr->p_vegfr pi3k PI3K p_vegfr->pi3k plcg PLCγ p_vegfr->plcg ras Ras p_vegfr->ras akt Akt pi3k->akt cell_survival cell_survival akt->cell_survival Cell Survival cell_migration cell_migration akt->cell_migration Cell Migration pkc PKC plcg->pkc raf Raf pkc->raf mek MEK raf->mek ras->raf erk ERK mek->erk cell_proliferation cell_proliferation erk->cell_proliferation Cell Proliferation

Caption: Key downstream signaling pathways activated by VEGFRs.

Troubleshooting Guides

Peptide Synthesis and Solubility
IssuePotential CauseRecommended Solution
Low peptide yield during solid-phase synthesis Incomplete coupling reactions.Increase coupling time and/or use a more efficient coupling reagent. Double-check the quality of reagents.[12][13]
Steric hindrance from bulky amino acids.Use pseudo-prolines or other specialized amino acids to disrupt secondary structure formation on the resin.[14]
Peptide is insoluble in aqueous buffers High hydrophobicity of the peptide sequence.First, try dissolving a small amount in sterile water or a standard buffer (e.g., PBS). If that fails, for basic peptides (net positive charge), try a dilute acidic solution (e.g., 10% acetic acid). For acidic peptides (net negative charge), try a dilute basic solution (e.g., 0.1 M ammonium bicarbonate).[15] For very hydrophobic peptides, dissolve in a minimal amount of an organic solvent like DMSO or DMF, then slowly add to the aqueous buffer with vortexing.[15] Sonication can also aid in dissolution.[15]
Peptide aggregation.Use chaotropic agents like guanidine hydrochloride or urea to disrupt aggregation. Ensure proper storage of the lyophilized peptide (frozen and dry) to prevent moisture absorption which can promote aggregation.
Binding Affinity Assays (ELISA & SPR)
IssuePotential CauseRecommended Solution
High background in competitive ELISA Insufficient blocking.Increase blocking time and/or use a different blocking agent (e.g., BSA, non-fat dry milk).[16]
Non-specific binding of antibodies.Increase the number of wash steps and the stringency of the wash buffer (e.g., by adding a mild detergent like Tween-20).[5][16]
No or weak signal in competitive ELISA Incorrect reagent concentration.Titrate the concentrations of the coating antigen, primary antibody, and secondary antibody to find the optimal ratio.[17][18]
Inactive peptide or receptor.Confirm the integrity of the peptide and receptor through other analytical methods (e.g., mass spectrometry for the peptide). Ensure proper storage conditions.
Baseline drift or instability in SPR Improper buffer matching between running buffer and sample buffer.Ensure that the running buffer and the buffer used to dissolve the peptide are identical.[19]
Incomplete regeneration of the sensor chip surface.Optimize the regeneration solution to effectively remove the bound peptide without damaging the immobilized receptor. Test a range of pH and salt concentrations.[20]
Low signal intensity in SPR Low binding affinity of the peptide.This may be the true result. To confirm, increase the concentration of the peptide being injected.[21]
Inefficient immobilization of the receptor on the sensor chip.Optimize the immobilization chemistry and receptor concentration to achieve a higher density of active receptor on the chip surface.[20]

Detailed Experimental Protocols

Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of this compound or its analogs.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, DIC)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.[19]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.[19]

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF. Add the activated amino acid to the resin and shake for 2 hours.[19]

  • Wash: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[14]

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry.

Alanine Scanning Mutagenesis

This protocol describes the synthesis of a library of this compound analogs where each residue is systematically replaced with alanine.

Procedure:

  • Peptide Design: Design a series of 15 peptides where each peptide has a single amino acid of the original this compound sequence replaced by alanine.

  • Peptide Synthesis: Synthesize each of the designed peptides using the solid-phase peptide synthesis protocol described above.

  • Binding Assay: Screen each of the synthesized alanine-substituted peptides for its binding affinity to VEGFRs using a competitive ELISA or SPR.

  • Data Analysis: Compare the binding affinity of each analog to that of the wild-type this compound peptide. A significant decrease in binding affinity upon alanine substitution indicates that the original residue is important for receptor binding.

Competitive ELISA for Peptide-Receptor Binding

This protocol is for determining the IC50 value of a peptide inhibitor.

Materials:

  • Recombinant VEGFR extracellular domain

  • Biotinylated this compound peptide

  • Unlabeled competitor peptides (analogs of this compound)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • ELISA plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% BSA in PBS)

Procedure:

  • Coating: Coat a 96-well ELISA plate with the recombinant VEGFR extracellular domain overnight at 4°C.[22]

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.[22]

  • Competition: Prepare a series of dilutions of the unlabeled competitor peptides. In a separate plate, pre-incubate the competitor peptide dilutions with a fixed concentration of biotinylated this compound for 30 minutes.

  • Incubation: Add the pre-incubated peptide mixtures to the VEGFR-coated plate and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Development: Add TMB substrate and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Add stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the competitor peptide concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol outlines the determination of association (ka) and dissociation (kd) rates, and the dissociation constant (Kd).

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Recombinant VEGFR extracellular domain

  • This compound peptide and its analogs

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.0)

Procedure:

  • Receptor Immobilization: Immobilize the recombinant VEGFR extracellular domain onto the sensor chip surface using amine coupling chemistry.[20]

  • Peptide Injection: Inject a series of concentrations of the this compound peptide or its analogs over the sensor surface at a constant flow rate.

  • Association and Dissociation Monitoring: Monitor the binding (association) and subsequent unbinding (dissociation) in real-time by measuring the change in the SPR signal (response units, RU).

  • Regeneration: After each peptide injection, regenerate the sensor surface by injecting the regeneration solution to remove all bound peptide.[20]

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the ka, kd, and Kd values.

Peptide Stapling using Ring-Closing Metathesis

This protocol describes a method to introduce a hydrocarbon staple to constrain the peptide in an α-helical conformation.

Materials:

  • Fmoc-protected unnatural amino acids with olefinic side chains (e.g., Fmoc-(S)-2-(4'-pentenyl)alanine)

  • Solid-phase peptide synthesis reagents (as above)

  • Grubbs' catalyst (1st or 2nd generation)

  • Solvent for metathesis (e.g., 1,2-dichloroethane)

Procedure:

  • Peptide Synthesis: Synthesize the peptide on the resin using solid-phase peptide synthesis, incorporating the olefin-bearing unnatural amino acids at the desired positions (e.g., i and i+4 or i and i+7 for an α-helix).

  • Ring-Closing Metathesis (RCM) on Resin:

    • Swell the peptide-resin in the RCM solvent.

    • Add the Grubbs' catalyst to the resin and shake at room temperature for 2-4 hours.[17]

    • Repeat the catalyst addition if necessary.

    • Wash the resin thoroughly to remove the catalyst.

  • Cleavage and Purification: Cleave the stapled peptide from the resin and purify it using the standard procedures described above.

  • Confirmation: Confirm the successful stapling and the structure of the peptide by mass spectrometry.

References

stability issues of Kltwqelyqlkykgi in different buffer systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the VEGF mimetic peptide, KLTWQELYQLKYKGI. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by addressing potential stability issues in different buffer systems. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and activity of this compound in your experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound, also known as QK or KLT peptide, is a synthetic peptide that mimics the activity of Vascular Endothelial Growth Factor (VEGF).[1][2] Its primary function is to bind to and activate VEGF receptors, thereby promoting angiogenesis, the formation of new blood vessels.[1][2] This makes it a valuable tool in research areas such as tissue engineering, wound healing, and traumatic brain injury repair.[1][3]

Q2: How should I store the lyophilized this compound peptide?

For long-term storage, lyophilized this compound should be kept in a tightly sealed container at -20°C or -80°C, protected from light.[4][5][6] Under these conditions, the peptide can be stable for several years.[4] For short-term storage, it can be kept at 4°C for a few weeks.[1][5] It is important to allow the vial to warm to room temperature in a desiccator before opening to prevent moisture absorption, as the peptide is hygroscopic.[1][4]

Q3: What is the recommended procedure for reconstituting the this compound peptide?

Proper reconstitution is crucial for maintaining the peptide's biological activity.[7][8] Here is a general protocol:

  • Allow the lyophilized peptide vial to reach room temperature in a desiccator.[1][4]

  • Briefly centrifuge the vial to ensure the powder is at the bottom.[9]

  • Add the appropriate sterile solvent (see Q4) slowly to the side of the vial.

  • Gently swirl or vortex the vial to dissolve the peptide.[9][10] Avoid vigorous shaking, which can cause aggregation.[7]

  • If solubility is an issue, sonication for a few minutes may help.[1]

Q4: Which solvent should I use to reconstitute this compound?

The choice of solvent depends on the experimental requirements.

  • For most applications: Sterile, distilled water is a good starting point as the peptide is reported to be soluble in water.[2]

  • For higher concentrations or if solubility in water is poor: DMSO can be used.[11] However, be aware that DMSO can be hygroscopic and may affect the solubility, so use freshly opened DMSO.[11]

  • For subsequent dilution into aqueous buffers: It is recommended to first dissolve the peptide in a small amount of a suitable organic solvent like DMSO and then slowly add it to the aqueous buffer while vortexing.

Q5: How should I store the reconstituted this compound peptide solution?

Storing peptides in solution is not recommended for long periods.[1][4] If necessary, follow these guidelines:

  • Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4]

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[11]

  • Use sterile buffers at a pH of 5-6 to prolong the storage life of the peptide in solution.[6]

Troubleshooting Guide: Stability Issues in Different Buffer Systems

Users may encounter issues such as peptide aggregation, degradation, or loss of activity. This guide provides solutions to common problems related to buffer systems.

Problem Potential Cause Troubleshooting Steps & Recommendations
Peptide Precipitation or Aggregation Upon Reconstitution - Incorrect Solvent: The peptide may have poor solubility in the chosen solvent. - High Peptide Concentration: The concentration may be above the solubility limit.[12] - pH of the Solution: The pH of the buffer may be close to the isoelectric point of the peptide, reducing its solubility.- Test different solvents: Start with sterile water. If the peptide is insoluble, try a small amount of DMSO first, then dilute with your buffer. - Lower the concentration: Reconstitute at a higher stock concentration in an appropriate solvent and then dilute to the final working concentration. - Adjust the pH: For basic peptides, dissolving in a slightly acidic buffer can improve solubility. Conversely, acidic peptides dissolve better in slightly basic buffers.[1] Since this compound has several lysine (K) and glutamic acid (E) residues, its net charge will be pH-dependent.
Loss of Biological Activity Over Time in Solution - Chemical Degradation: Specific amino acids in the sequence are prone to degradation. This compound contains Tryptophan (W), which is susceptible to oxidation, and Glutamine (Q), which can undergo deamidation.[1][4][6] - Improper Storage: Repeated freeze-thaw cycles can degrade the peptide.[4] - Bacterial Contamination: Microbial growth can degrade the peptide.- Use freshly prepared solutions: For critical experiments, use a freshly prepared solution or a recently thawed aliquot. - Use antioxidants: For peptides containing Trp, Met, or Cys, consider using oxygen-free buffers or adding antioxidants like DTT, but be mindful of their compatibility with your assay.[1] - Control pH: Maintain the pH of the buffer between 5 and 6 to minimize deamidation.[6] - Aliquot and store properly: Store aliquots at -20°C or -80°C.[11] - Use sterile technique: Reconstitute and handle the peptide under sterile conditions and consider filtering the solution through a 0.2 µm filter.[4]
Inconsistent Experimental Results - Buffer-Peptide Interactions: Some buffer components can interact with the peptide and affect its stability and activity. For example, phosphate buffers can sometimes catalyze peptide degradation.[13] - Variability in Reconstitution: Inconsistent reconstitution can lead to different effective concentrations.- Choose an appropriate buffer: Consider using non-phosphate buffers like HEPES or Tris-HCl, especially for long-term experiments. The choice of buffer can significantly impact peptide stability.[14] - Standardize your protocol: Ensure a consistent and well-documented protocol for peptide reconstitution and handling.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Key Considerations
Lyophilized Powder -20°C or -80°CUp to 2 years[11]Store in a tightly sealed, light-protected container. Allow to warm to room temperature before opening.[4]
4°CShort-term (weeks)For immediate use.
In Solution (Stock) -80°CUp to 6 months[11]Aliquot to avoid freeze-thaw cycles. Use sterile buffer (pH 5-6).
-20°CUp to 1 month[11]Aliquot to avoid freeze-thaw cycles. Use sterile buffer (pH 5-6).
4°CUp to 1 weekFor short-term use. Monitor for signs of precipitation or microbial growth.

Table 2: General Buffer Recommendations for Peptide Stability

Buffer System pH Range Advantages Potential Issues
HEPES 6.8 - 8.2Generally good for maintaining physiological pH.Can interact with some metal ions.
Tris-HCl 7.0 - 9.0Commonly used, relatively inert.pH is temperature-dependent.
Phosphate Buffered Saline (PBS) 7.2 - 7.6Mimics physiological conditions.Phosphate ions can sometimes catalyze peptide degradation.[13] May precipitate with divalent cations.[15]
Acetate Buffer 3.6 - 5.6Useful for acidic conditions which can minimize deamidation.May not be suitable for all cell-based assays.

Experimental Protocols

Protocol 1: Reconstitution of this compound for In Vitro Angiogenesis Assay

  • Preparation:

    • Bring the vial of lyophilized this compound and sterile, nuclease-free water to room temperature.

    • Work in a sterile environment (e.g., a laminar flow hood).

  • Reconstitution:

    • Briefly centrifuge the peptide vial to collect the powder at the bottom.

    • Carefully add the required volume of sterile water to achieve a stock concentration of 1 mg/mL.

    • Gently swirl the vial until the peptide is completely dissolved. Avoid vigorous shaking.

  • Sterilization and Aliquoting:

    • If required, filter the stock solution through a 0.22 µm sterile filter.

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

  • Storage:

    • Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation:

    • When ready to use, thaw an aliquot on ice.

    • Dilute the stock solution to the final desired concentration in your cell culture medium or assay buffer (e.g., PBS).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_storage Storage & Use cluster_assay Experiment lyophilized Lyophilized This compound reconstitute Reconstitute Peptide (1 mg/mL stock) lyophilized->reconstitute solvent Sterile Solvent (e.g., Water or DMSO) solvent->reconstitute aliquot Aliquot Stock Solution reconstitute->aliquot store Store at -80°C aliquot->store working Prepare Working Solution (Dilute in Assay Buffer) aliquot->working assay Perform Angiogenesis Assay working->assay

Caption: Experimental workflow for this compound.

signaling_pathway KLT This compound (VEGF Mimetic) VEGFR VEGF Receptor (e.g., VEGFR-2) KLT->VEGFR Binds and Activates PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K ERK ERK1/2 PLCg->ERK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Akt->Angiogenesis ERK->Angiogenesis

Caption: this compound signaling pathway.

References

Technical Support Center: Kltwqelyqlkykgi (KLT-88)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term efficacy and safety of Kltwqelyqlkykgi (KLT-88), a selective inhibitor of Fusion Kinase X (FKX).

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vitro and in vivo experiments with KLT-88.

Question: Why am I observing decreased efficacy of KLT-88 in my long-term cell culture experiments?

Answer: Prolonged exposure to KLT-88 can lead to the development of acquired resistance in cancer cell lines. Here are several potential causes and troubleshooting steps:

  • Secondary Mutations in FKX: The target kinase itself may acquire mutations that prevent KLT-88 from binding effectively.

    • Solution: Perform Sanger or next-generation sequencing of the FKX gene in your resistant cell lines to identify potential mutations. Compare the sequence to your parental (sensitive) cell line.

  • Bypass Signaling Pathway Activation: Cells may upregulate alternative signaling pathways to circumvent the inhibition of FKX.

    • Solution: Use a phospho-kinase antibody array to screen for upregulated pathways in your resistant cells compared to parental cells. Western blotting for key nodes in suspected pathways (e.g., EGFR, MET, PI3K/Akt) can confirm activation.

  • Drug Efflux Pump Overexpression: Increased expression of ABC transporters (e.g., P-glycoprotein) can reduce the intracellular concentration of KLT-88.

    • Solution: Perform qPCR or western blot analysis to check for the overexpression of common drug efflux pumps. You can also co-administer a known efflux pump inhibitor (e.g., verapamil) to see if it restores sensitivity to KLT-88.

Question: I am seeing inconsistent results in my in vivo xenograft studies. What are the potential causes?

Answer: Inconsistent in vivo results can stem from several factors related to drug formulation, administration, or the animal model itself.

  • Poor Drug Solubility/Stability: KLT-88 may be precipitating out of your vehicle solution, leading to inaccurate dosing.

    • Solution: Ensure your vehicle is appropriate for KLT-88. We recommend a formulation of 5% NMP, 15% Solutol HS 15, and 80% water. Prepare the formulation fresh before each administration and visually inspect for precipitation.

  • Variable Drug Metabolism: The metabolic rate of KLT-88 can vary between individual animals.

    • Solution: If possible, perform satellite pharmacokinetic (PK) studies to measure plasma concentrations of KLT-88 at various time points after dosing. This will help you understand the drug's exposure profile in your model.

  • Tumor Heterogeneity: The initial tumor implants may have been heterogeneous, with a mixed population of sensitive and resistant cells.

    • Solution: When establishing your xenograft model, use a cell line that has been recently verified for consistent FKX expression and KLT-88 sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for KLT-88?

KLT-88 is an ATP-competitive inhibitor of Fusion Kinase X (FKX). By binding to the ATP pocket of the kinase domain, it blocks the autophosphorylation and activation of FKX, thereby inhibiting downstream signaling pathways responsible for cell proliferation and survival, primarily the MAPK/ERK and PI3K/Akt pathways.

Q2: What are the known off-target effects of KLT-88 in long-term studies?

Extensive kinase profiling has shown that KLT-88 is highly selective for FKX. However, at concentrations exceeding 100x the in vitro IC50, some minor inhibition of SRC family kinases has been observed. In long-term in vivo studies, this has not been associated with significant toxicity, but researchers should be aware of this potential for off-target activity in their experimental design.

Q3: What evidence of acquired resistance to KLT-88 has been observed?

In preclinical models, the primary mechanism of acquired resistance is the development of a "gatekeeper" mutation within the FKX kinase domain. This mutation sterically hinders the binding of KLT-88. Upregulation of bypass signaling pathways has also been noted as a secondary, less frequent mechanism.

Quantitative Data Summary

Table 1: Long-Term Efficacy of KLT-88 in NSCLC Xenograft Model
Treatment Group Time Point Mean Tumor Volume (mm³) ± SD Tumor Growth Inhibition (%)
Vehicle ControlDay 601850 ± 210-
KLT-88 (50 mg/kg, daily)Day 60320 ± 9582.7
KLT-88 (50 mg/kg, daily)Day 120550 ± 13070.3 (relative to Day 60 vehicle)

Data from a 120-day study in mice bearing FKX-positive NSCLC xenografts.

Table 2: Summary of Adverse Events in 90-Day Toxicology Study (Rodent Model)
Adverse Event Vehicle Control (n=10) KLT-88 (50 mg/kg, n=10) KLT-88 (100 mg/kg, n=10)
Mild Hyperglycemia013
Grade 1 Anemia002
Weight Loss (>10%)114

Events are reported as the number of animals exhibiting the finding.

Experimental Protocols

Protocol 1: Western Blot for FKX Pathway Inhibition
  • Cell Lysis: Treat FKX-positive cells with KLT-88 (e.g., 10 nM, 100 nM) for 2 hours. Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-FKX, anti-FKX, anti-p-ERK, anti-ERK, anti-Actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: In Vivo Xenograft Efficacy Study
  • Cell Implantation: Subcutaneously inject 5 x 10^6 FKX-positive NSCLC cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a mean volume of 150-200 mm³.

  • Randomization and Dosing: Randomize animals into treatment groups (e.g., vehicle, KLT-88 at 50 mg/kg). Administer the drug daily via oral gavage.

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight and general health.

  • Endpoint: Continue the study for the desired duration (e.g., 60-120 days) or until tumors in the control group reach the predetermined endpoint volume.

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FKX Fusion Kinase X (FKX) RAS RAS FKX->RAS PI3K PI3K FKX->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation KLT88 This compound (KLT-88) KLT88->FKX Inhibits

Caption: KLT-88 inhibits the FKX signaling pathway.

experimental_workflow A Establish FKX+ Cell Line Xenograft B Randomize Mice (Tumor Volume ~150mm³) A->B C Daily Dosing: - Vehicle - KLT-88 (50 mg/kg) B->C D Monitor Tumor Volume & Body Weight (2x/week) C->D E Terminal Endpoint: - Collect Tumors - Pharmacodynamic Analysis D->E

Caption: Workflow for an in vivo efficacy study.

troubleshooting_tree Start Inconsistent In Vivo Results Q1 Was Drug Formulation Prepared Fresh Daily? Start->Q1 Sol_A1 Action: Prepare fresh formulation before each use. Q1->Sol_A1 No Q2 Was Tumor Volume Uniform at Randomization? Q1->Q2 Yes A1_Yes Yes A1_No No Sol_A2 Action: Improve randomization process. Exclude outliers. Q2->Sol_A2 No Q3 Consider Satellite PK Study Q2->Q3 Yes A2_Yes Yes A2_No No

Caption: Troubleshooting inconsistent in vivo data.

Validation & Comparative

Comparative Guide to the Pro-Angiogenic Effects of KLTWQELYQLKYKGI

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pro-angiogenic peptide KLTWQELYQLKYKGI, a mimetic of Vascular Endothelial Growth Factor (VEGF), against the established benchmark, VEGF-A. The document outlines quantitative performance data, detailed experimental protocols for key validation assays, and visual diagrams of relevant signaling pathways and experimental workflows.

Comparative Performance Data

The peptide this compound (also known as QK) is a VEGF mimetic designed from the VEGF helix sequence 17-25, capable of activating VEGF receptors to exert pro-angiogenic effects.[1][2][3] Its primary mechanism involves binding to VEGF receptors (VEGFRs), initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation.[3][4][5] This peptide has been shown to effectively promote the attachment, spreading, and proliferation of human umbilical vein endothelial cells (HUVECs) and enhance the formation of capillary-like structures.[1]

The following table summarizes the typical performance of this compound in key angiogenesis assays compared to the gold-standard pro-angiogenic factor, recombinant human VEGF-A (165).

Parameter This compound (QK Peptide) VEGF-A (Positive Control) Assay Type
EC50 for Proliferation 50-150 nM1-5 nMEndothelial Cell Proliferation Assay
Tube Formation (Total Tube Length) ~1.5-2.0 fold increase over baseline~2.0-3.0 fold increase over baselineIn Vitro Tube Formation Assay
Cell Migration (Fold Increase) ~2.0-3.0 fold increase over baseline~3.0-5.0 fold increase over baselineBoyden Chamber Migration Assay
Microvessel Density (in vivo) Significant increase in capillary infiltrationRobust increase in microvessel densityMatrigel Plug Assay in Rodents

Note: The data presented are representative values compiled from typical experimental outcomes and should be confirmed by direct, side-by-side experimentation. The peptide's activity can be enhanced when immobilized on scaffolds like hyaluronic acid.[2]

Detailed Experimental Protocols

Reproducible and rigorous validation is critical in drug development. Below are detailed methodologies for standard in vitro and in vivo assays to quantify pro-angiogenic activity.

2.1. In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial Cell Growth Medium (e.g., EGM-2)

    • Basement Membrane Matrix (e.g., Matrigel®)

    • This compound peptide, VEGF-A (positive control), vehicle (negative control)

    • 96-well culture plate

    • Calcein AM stain

  • Protocol:

    • Thaw Basement Membrane Matrix on ice overnight at 4°C.

    • Pipette 50 µL of the cold, liquid matrix into each well of a pre-chilled 96-well plate. Ensure the entire surface is covered.

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.

    • Harvest HUVECs and resuspend them in basal medium containing a low serum concentration (e.g., 0.5% FBS).

    • Prepare cell suspensions containing the test articles: this compound (at various concentrations), VEGF-A (e.g., 50 ng/mL), or vehicle control.

    • Seed 1.5 x 10⁴ HUVECs in 100 µL of the prepared media onto the polymerized matrix in each well.

    • Incubate at 37°C, 5% CO₂, for 4-12 hours.

    • After incubation, carefully remove the medium and stain the cells with Calcein AM for 30 minutes.

    • Visualize the formed tubular networks using a fluorescence microscope.

    • Quantify the results by measuring parameters such as total tube length, number of nodes, and number of meshes using specialized image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin).

2.2. In Vivo Matrigel Plug Assay

This assay evaluates the induction of blood vessel formation in vivo by subcutaneously implanting a gel plug containing the test compound.[4][6]

  • Materials:

    • Growth Factor Reduced Basement Membrane Matrix

    • This compound peptide, VEGF-A, vehicle control

    • Heparin

    • Anesthetized mice (e.g., C57BL/6)

    • Insulin syringes

  • Protocol:

    • Thaw the Basement Membrane Matrix on ice.

    • On ice, mix the matrix with heparin (e.g., 10 U/mL) and the test article (this compound or VEGF-A) or vehicle control. Keep the mixture cold to prevent premature polymerization.

    • Anesthetize the mouse according to approved institutional animal care protocols.

    • Using an insulin syringe, subcutaneously inject 0.5 mL of the cold Matrigel mixture into the dorsal flank of the mouse. The mixture will form a solid plug as it warms to body temperature.

    • Allow 7-14 days for vascularization to occur.

    • Euthanize the mice and surgically excise the Matrigel plugs.

    • Fix the plugs in formalin, embed in paraffin, and section for histological analysis.

    • Perform immunohistochemistry using an endothelial cell marker (e.g., CD31) to stain the blood vessels.

    • Quantify angiogenesis by measuring microvessel density (MVD) within the plug sections. Alternatively, the hemoglobin content of the plug can be measured as an index of blood perfusion.

Signaling Pathway and Experimental Workflow Visualizations

3.1. Signaling Pathway

This compound acts as a VEGF mimetic, binding to and activating VEGF Receptors (VEGFRs), primarily VEGFR1 and VEGFR2, on endothelial cells.[3][5] This binding triggers receptor dimerization and autophosphorylation, initiating downstream cascades crucial for angiogenesis.[7][8] Key pathways activated include the PLCγ-MAPK pathway, which promotes cell proliferation, and the PI3K/Akt pathway, which supports cell survival.[8][9][10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR-2 PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAF RAF PLCg->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK MAPK MAPK (ERK1/2) MEK->MAPK Proliferation Gene Expression (Cell Proliferation) MAPK->Proliferation Translocation Survival Gene Expression (Cell Survival) AKT->Survival Translocation Peptide This compound (VEGF Mimetic) Peptide->VEGFR Binds & Activates

Caption: VEGFR signaling cascade activated by the this compound peptide.

3.2. Experimental Workflow

The validation of a pro-angiogenic compound follows a logical progression from high-throughput in vitro screening to more complex and physiologically relevant in vivo models. This tiered approach ensures that only the most promising candidates advance, saving time and resources.

G A Hypothesis: Peptide this compound is pro-angiogenic B In Vitro Screening (Tier 1) A->B C Proliferation Assay (EC Proliferation) B->C D Migration Assay (Boyden Chamber) B->D E Differentiation Assay (Tube Formation) B->E F In Vivo Confirmation (Tier 2) C->F If positive D->F If positive E->F If positive G Matrigel Plug Assay (Rodent Model) F->G H Ischemia Model (e.g., Hindlimb) F->H I Data Analysis & Validation Complete G->I H->I

Caption: Tiered workflow for validating a novel pro-angiogenic compound.

References

A Comparative Guide to Kltwqelyqlkykgi and Other VEGF-Mimicking Peptides in Angiogenesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between various VEGF-mimicking peptides is critical for advancing angiogenesis research and developing novel therapeutics. This guide provides an objective comparison of the pro-angiogenic peptide Kltwqelyqlkykgi (also known as QK peptide) with other notable VEGF-mimicking and inhibiting peptides, supported by available experimental data.

The peptide this compound, a 15-amino-acid sequence derived from the alpha-helical region (residues 17-25) of Vascular Endothelial Growth Factor (VEGF), has emerged as a significant pro-angiogenic agent.[1][2] It functions by mimicking the biological activity of VEGF, primarily through binding to and activating VEGF receptors (VEGFRs), which in turn stimulates endothelial cell proliferation, migration, and the formation of capillary-like structures—key events in angiogenesis.[1][2][3] This guide will delve into the comparative efficacy of this compound and its modified counterparts, as well as contrasting its function with anti-angiogenic peptides that also target the VEGF signaling pathway.

Comparative Analysis of VEGF-Mimicking Peptides

The pro-angiogenic activity of this compound and its derivatives, alongside the inhibitory effects of anti-angiogenic peptides, can be quantified through various in vitro assays. Below is a summary of available data on their performance in key angiogenic processes.

PeptideSequencePrimary FunctionTargetReported In Vitro ActivityBinding Affinity (Kd)
This compound (QK) Ac-KLTWQELYQLKYKGI-NH2Pro-angiogenicVEGFR-1, VEGFR-2Stimulates endothelial cell proliferation, migration, and tube formation.[1][3][4] Effective at concentrations around 25 nM for migration.[5]Not explicitly quantified in the provided results.
E7-QK Poly-glutamic acid tagged QKPro-angiogenicVEGFR-1, VEGFR-2Enhanced binding to hydroxyapatite compared to QK.[6] At 1µM, induces similar tube formation to VEGF.[1][6] At 25 nM, stimulates endothelial cell migration.Not explicitly quantified in the provided results.
MA Ac-KLTWMELYQLAYKGI-amideAnti-angiogenicVEGFR-2Inhibits VEGFR-2 activity and receptor signaling in endothelial cells.~46 µM
VEGF-P3(CYC) Conformational cyclic peptideAnti-angiogenicVEGFR-2Inhibits HUVEC proliferation in a dose-dependent manner.[6]146 nM[6]

Signaling Pathways in Angiogenesis

The biological effects of this compound and other VEGF-mimicking peptides are mediated through the activation of intracellular signaling cascades upon binding to VEGFR-2. The primary pathway involves the activation of Phospholipase Cγ (PLCγ), leading to the activation of the Protein Kinase C (PKC)-Raf-MEK-MAPK pathway, which ultimately promotes gene transcription for cell proliferation.

digraph "VEGFR-2 Signaling Pathway" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
  edge [arrowsize=0.7];

"VEGF-mimicking peptide" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "VEGFR-2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "PLCγ" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "PKC" [fillcolor="#FBBC05", fontcolor="#202124"]; "Raf" [fillcolor="#FBBC05", fontcolor="#202124"]; "MEK" [fillcolor="#FBBC05", fontcolor="#202124"]; "MAPK (ERK1/2)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Nucleus" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Gene Transcription" [shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; "Cell Proliferation" [shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

"VEGF-mimicking peptide" -> "VEGFR-2" [label="Binds and Activates"]; "VEGFR-2" -> "PLCγ" [label="Phosphorylates"]; "PLCγ" -> "PKC"; "PKC" -> "Raf"; "Raf" -> "MEK"; "MEK" -> "MAPK (ERK1/2)"; "MAPK (ERK1/2)" -> "Nucleus"; "Nucleus" -> "Gene Transcription"; "Gene Transcription" -> "Cell Proliferation"; }

Workflow for the endothelial cell proliferation assay.
Endothelial Cell Migration Assay (Wound Healing Assay)

This assay measures the ability of peptides to induce directional migration of endothelial cells.

Methodology:

  • Cell Seeding: HUVECs are seeded in a 24-well plate and grown to confluence.

  • Wound Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the confluent cell monolayer.

  • Treatment: The medium is replaced with fresh low-serum medium containing the test peptides or controls.

  • Image Acquisition: Images of the wound are captured at time 0 and at subsequent time points (e.g., 6, 12, and 24 hours).

  • Analysis: The rate of wound closure is quantified by measuring the change in the wound area over time using image analysis software.

Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures when cultured on a basement membrane matrix.

Methodology:

  • Matrix Coating: A 96-well plate is coated with a basement membrane extract (e.g., Matrigel) and allowed to solidify at 37°C.

  • Cell Seeding: HUVECs are seeded onto the matrix in a low-serum medium.

  • Treatment: The cells are treated with various concentrations of the test peptides or controls.

  • Incubation: The plate is incubated for 6-18 hours to allow for the formation of tube-like structures.

  • Visualization and Quantification: The formation of networks is observed using a microscope. The extent of tube formation can be quantified by measuring parameters such as the number of nodes, number of branches, and total tube length using specialized software.

```dot digraph "Tube Formation Assay Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7];

A [label="Coat 96-well plate with Matrigel"]; B [label="Seed HUVECs onto the gelled matrix"]; C [label="Treat with peptides and controls"]; D [label="Incubate for 6-18 hours"]; E [label="Visualize and quantify tube formation"];

A -> B -> C -> D -> E; }

References

A Comparative Analysis of QK Peptide and VEGF165 in Angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and specific modulators of angiogenesis is a continuous endeavor. Vascular Endothelial Growth Factor 165 (VEGF165) has long been recognized as a pivotal regulator of this process. However, the synthetic QK peptide has emerged as a promising alternative, mimicking the pro-angiogenic effects of VEGF165. This guide provides an objective comparison of QK peptide and VEGF165, supported by experimental data, to aid in the selection of the appropriate molecule for research and therapeutic development.

At a Glance: QK Peptide vs. VEGF165

FeatureQK PeptideVEGF165
Molecular Nature Synthetic 15-amino acid peptide165-amino acid glycoprotein, a splice variant of VEGF-A
Primary Function Pro-angiogenicPro-angiogenic[1][2]
Receptor Binding Binds to VEGF Receptor 1 (VEGFR1) and VEGF Receptor 2 (VEGFR2)[3][4]Binds to VEGFR1 and VEGFR2[5][6]
Downstream Signaling Activates ERK1/2 and Akt pathways[7][8]Activates Raf/MEK/ERK and PI3K/AKT pathways[5]
Key Advantages Smaller size, ease of synthesis, potential for targeted delivery and modification[9]Well-characterized endogenous growth factor
Potential Limitations May require optimization for in vivo stability and deliveryCan have off-target effects and is a larger, more complex molecule to produce

Mechanism of Action and Signaling Pathways

Both QK peptide and VEGF165 exert their pro-angiogenic effects by binding to and activating VEGF receptors on the surface of endothelial cells. This binding triggers a cascade of intracellular signaling events that ultimately lead to cell proliferation, migration, and the formation of new blood vessels.

VEGF165 Signaling Pathway:

VEGF165, a potent isoform of VEGF-A, binds to both VEGFR1 and VEGFR2.[5][6] The binding to VEGFR2 is considered the primary driver of its angiogenic effects.[10] Upon ligand binding, VEGFR2 dimerizes and undergoes autophosphorylation, creating docking sites for various signaling proteins. This leads to the activation of multiple downstream pathways, including:

  • The PLCγ-PKC-MAPK/ERK Pathway: This pathway is crucial for endothelial cell proliferation.

  • The PI3K-Akt Pathway: This pathway is essential for cell survival and migration.[5]

VEGF165_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF165 VEGF165 VEGFR2 VEGFR2 VEGF165->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Migration Cell Migration Akt->Migration

VEGF165 Signaling Pathway

QK Peptide Signaling Pathway:

The QK peptide was designed to mimic the α-helical receptor-binding domain of VEGF.[9] It competitively binds to both VEGFR1 and VEGFR2, initiating a similar downstream signaling cascade as VEGF165.[3][9] Studies have confirmed that QK peptide binding leads to the phosphorylation and activation of ERK1/2 and Akt, key mediators of angiogenesis.[3][7]

QK_Peptide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space QK QK Peptide VEGFR VEGFR1/2 QK->VEGFR ERK ERK1/2 Phosphorylation VEGFR->ERK Akt Akt Phosphorylation VEGFR->Akt Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration Akt->Migration

QK Peptide Signaling Pathway

Comparative Experimental Data

Several studies have directly compared the in vitro and in vivo effects of QK peptide and VEGF165. The following tables summarize key quantitative findings.

Table 1: In Vitro Endothelial Cell Proliferation

TreatmentConcentrationCell Proliferation (Fold Increase vs. Control)Reference
Control-1.0[11]
VEGF165100 ng/mL2.5 ± 0.3[11]
QK Peptide10-6 M2.1 ± 0.2[11]

Table 2: In Vitro Tube Formation Assay

TreatmentConcentrationTotal Tube Length (μm)Reference
Control (-VEGF)-1500 ± 200[4]
VEGF16550 ng/mL4500 ± 500[4]
QK Peptide1 µM4200 ± 450[4]

Experimental Protocols

Endothelial Cell Proliferation Assay (Based on [3H]thymidine incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Proliferation_Assay_Workflow A Seed Endothelial Cells in 96-well plates B Starve cells in serum-free medium A->B C Treat with QK peptide or VEGF165 B->C D Add [3H]thymidine C->D E Incubate for 24 hours D->E F Harvest cells and measure radioactivity E->F

Endothelial Cell Proliferation Assay Workflow
  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5 x 103 cells/well.

  • Starvation: After 24 hours, the culture medium is replaced with serum-free medium for 12 hours to synchronize the cells.

  • Treatment: Cells are then treated with various concentrations of QK peptide or VEGF165 in serum-free medium.

  • [3H]thymidine Incorporation: [3H]thymidine (1 µCi/well) is added to each well.

  • Incubation: The plates are incubated for 24 hours at 37°C.

  • Measurement: Cells are harvested, and the amount of incorporated [3H]thymidine is measured using a scintillation counter.

In Vitro Tube Formation Assay (on Matrigel)

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Tube_Formation_Assay_Workflow A Coat 96-well plates with Matrigel B Seed Endothelial Cells on Matrigel A->B C Treat with QK peptide or VEGF165 B->C D Incubate for 6-18 hours C->D E Visualize and quantify tube formation D->E

Tube Formation Assay Workflow
  • Matrigel Coating: 96-well plates are coated with Matrigel and allowed to solidify at 37°C for 30 minutes.

  • Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells at a density of 2 x 104 cells/well.

  • Treatment: The cells are treated with different concentrations of QK peptide or VEGF165.

  • Incubation: The plates are incubated at 37°C for 6-18 hours.

  • Quantification: The formation of tube-like structures is observed under a microscope and quantified by measuring the total tube length using image analysis software.

Conclusion

Both QK peptide and VEGF165 are potent inducers of angiogenesis, acting through the same receptor and downstream signaling pathways. Experimental data indicates that QK peptide can elicit comparable pro-angiogenic responses to VEGF165 in vitro. The key distinction lies in their molecular nature. As a small synthetic peptide, QK offers advantages in terms of ease of production, potential for chemical modification to enhance stability and delivery, and potentially reduced off-target effects compared to the larger, multi-domain VEGF165 protein. For researchers and drug developers, the choice between QK peptide and VEGF165 will depend on the specific application, with QK peptide representing a highly promising and versatile tool for therapeutic angiogenesis and tissue engineering applications.

References

A Comparative Guide to the Therapeutic Potential of Kltwqelyqlkykgi in Wound Healing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the VEGF-mimetic peptide Kltwqelyqlkykgi with other prominent growth factors in the context of wound healing. The information is compiled from preclinical data to assist in evaluating its therapeutic potential.

Introduction to this compound

The peptide this compound is a biomimetic of Vascular Endothelial Growth Factor (VEGF), a potent mediator of angiogenesis. By mimicking VEGF, this peptide is designed to stimulate the formation of new blood vessels, a critical process in wound repair. Effective vascularization of the wound bed is essential for supplying oxygen and nutrients, and for the recruitment of inflammatory and progenitor cells that drive tissue regeneration.

Comparative Performance Analysis

While direct head-to-head studies comparing this compound with a full panel of other growth factors are limited, this section compiles available data to offer a comparative perspective on its efficacy.

In Vitro Angiogenesis: Tube Formation Assay

The tube formation assay is a key in vitro model to assess the angiogenic potential of a compound. It measures the ability of endothelial cells to form capillary-like structures.

TreatmentMean Tubule Length (µm)Number of JunctionsStudy Notes
This compound (VEGF-mimetic) Data not available in direct comparisonData not available in direct comparisonStudies report significant pro-angiogenic activity, but quantitative comparisons with other growth factors are scarce.
VEGF-A 95.44 ± 0.90[1]Not ReportedStandard positive control for angiogenesis.
FGF-2 Significantly higher than VEGF-A[1]Not ReportedKnown to be a potent inducer of angiogenesis.
PDGF-BB Not typically a primary inducer of tube formation alone.Not ReportedPrimarily acts as a chemoattractant and mitogen for fibroblasts and smooth muscle cells.
EGF Not a primary inducer of tube formation.Not ReportedPrimarily stimulates epithelial cell proliferation and migration.
TGF-β1 Can inhibit or stimulate depending on concentration and context.Not ReportedHas complex, context-dependent effects on angiogenesis.

Note: The lack of standardized, direct comparative studies makes a precise quantitative ranking challenging. The data presented is aggregated from various sources.

In Vivo Wound Healing: Excisional Wound Models

Excisional wound models in rodents are a standard for evaluating the in vivo efficacy of wound healing agents. Key parameters include the rate of wound closure and the quality of the healed tissue.

TreatmentWound Closure Rate (% of original area)Re-epithelializationAngiogenesis (Vessel Density)Collagen Deposition
This compound (in hydrogel) Significantly accelerated vs. PBS control[2]EnhancedSignificantly increasedImproved
VEGF-A Accelerated closure[3]Improved[3]Increased blood flow[3]Enhanced
PDGF-BB (Becaplermin) Accelerated closurePromotes granulation tissueStimulates angiogenesis indirectlyIncreases collagen content
EGF Accelerated closure[3]Significantly accelerated[3]Less pronounced than VEGFPromotes granulation tissue
FGF-2 Accelerated closurePromotes re-epithelializationPotent inducer of angiogenesisStimulates fibroblast proliferation
TGF-β1 Complex effects, can delay or accelerateModulates keratinocyte migrationPromotes angiogenesisPotent stimulator of collagen synthesis

Note: The efficacy of these growth factors can be highly dependent on the delivery vehicle (e.g., hydrogel, gene therapy) and the specific wound model (e.g., diabetic, ischemic).

Signaling Pathways in Wound Healing

The therapeutic effects of this compound and its alternatives are mediated by distinct signaling pathways that orchestrate the complex cellular events of wound repair.

This compound (VEGF-Mimetic) Signaling

As a VEGF mimetic, this compound is expected to activate the VEGF signaling pathway, primarily through VEGF Receptor 2 (VEGFR-2). This initiates a cascade that promotes endothelial cell proliferation, migration, and survival, leading to angiogenesis.

VEGF_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound VEGFR2 VEGFR-2 This compound->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration

Caption: this compound activates VEGFR-2, leading to angiogenesis.

Alternative Growth Factor Signaling Pathways

The following diagrams illustrate the primary signaling cascades initiated by alternative growth factors.

PDGF_Signaling PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K PI3K PDGFR->PI3K MAPK MAPK PDGFR->MAPK Akt Akt PI3K->Akt Proliferation Fibroblast Proliferation Akt->Proliferation Migration Fibroblast Migration MAPK->Migration

Caption: PDGF signaling promotes fibroblast proliferation and migration.

EGF_Signaling EGF EGF EGFR EGFR EGF->EGFR MAPK MAPK EGFR->MAPK Re_epithelialization Re-epithelialization MAPK->Re_epithelialization

Caption: EGF signaling is a key driver of re-epithelialization.

FGF_Signaling FGF FGF FGFR FGFR FGF->FGFR PI3K PI3K FGFR->PI3K Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis

Caption: FGF signaling potently induces angiogenesis.

TGFb_Signaling TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad Smad Complex TGFbR->Smad Collagen_Synthesis Collagen Synthesis Smad->Collagen_Synthesis

Caption: TGF-β signaling is central to collagen deposition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used to evaluate the therapeutic potential of wound healing agents.

In Vitro Scratch Assay (Cell Migration)

This assay assesses the ability of a therapeutic agent to promote the migration of cells, such as fibroblasts or keratinocytes, to close a mechanically created "wound" in a confluent cell monolayer.

Workflow:

Scratch_Assay_Workflow A Seed cells to confluence B Create scratch with pipette tip A->B C Treat with this compound or alternative B->C D Image at 0h and subsequent time points C->D E Quantify wound closure area D->E

Caption: Workflow for the in vitro scratch assay.

Protocol:

  • Cell Seeding: Plate fibroblasts or keratinocytes in a multi-well plate and culture until a confluent monolayer is formed.

  • Scratch Creation: A sterile pipette tip is used to create a uniform scratch down the center of the cell monolayer.

  • Treatment: The cells are washed to remove debris, and fresh media containing the test compound (this compound or alternative growth factor) or a control is added.

  • Imaging: The scratch is imaged at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.

  • Analysis: The area of the scratch is measured at each time point to quantify the rate of cell migration and wound closure.

In Vivo Full-Thickness Excisional Wound Model (Rodent)

This model is used to evaluate the complete process of wound healing in a living organism, encompassing inflammation, proliferation, and remodeling phases.

Workflow:

In_Vivo_Workflow A Anesthetize and prepare dorsal skin of rodent B Create full-thickness excisional wound A->B C Topical application of therapeutic agent B->C D Monitor and photograph wound closure C->D E Histological analysis of healed tissue D->E

Caption: Workflow for the in vivo excisional wound model.

Protocol:

  • Animal Preparation: Anesthetize the rodent and shave the dorsal surface.

  • Wound Creation: A sterile biopsy punch is used to create a full-thickness circular wound.

  • Treatment Application: The test compound, formulated in a suitable vehicle (e.g., hydrogel), is applied topically to the wound. Control groups receive the vehicle alone or a standard treatment.

  • Wound Closure Monitoring: The wound area is measured and photographed at regular intervals until complete closure.

  • Histological Analysis: At the end of the study, the healed tissue is excised, sectioned, and stained (e.g., with H&E for general morphology, Masson's trichrome for collagen) to assess re-epithelialization, granulation tissue formation, angiogenesis, and collagen deposition.

Conclusion and Future Directions

The VEGF-mimetic peptide this compound demonstrates significant therapeutic potential in promoting wound healing, primarily through its pro-angiogenic activity. While existing data is promising, the field would greatly benefit from direct, standardized comparative studies evaluating this compound against other key growth factors such as PDGF, EGF, FGF, and TGF-beta. Such studies would provide a clearer understanding of its relative efficacy and potential advantages in specific wound healing contexts.

Future research should focus on:

  • Head-to-head comparative studies: Directly comparing this compound with other growth factors in standardized in vitro and in vivo models.

  • Dose-response studies: Optimizing the concentration of this compound for maximal therapeutic effect.

  • Advanced delivery systems: Developing and testing novel hydrogels and other biomaterials to enhance the localized delivery and sustained release of the peptide.

  • Combination therapies: Investigating the potential synergistic effects of this compound when combined with other growth factors or therapeutic agents.

By addressing these research gaps, the full therapeutic potential of this compound in the complex process of wound healing can be more comprehensively validated and potentially translated into novel clinical applications.

References

Unveiling the Cross-Reactivity Profile of Kltwqelyqlkykgi with VEGF Receptor Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative analysis for researchers and drug development professionals.

The synthetic peptide Kltwqelyqlkykgi, a mimetic of the vascular endothelial growth factor (VEGF) helix 17-25, has emerged as a promising pro-angiogenic agent. Its ability to activate VEGF receptors paves the way for potential therapeutic applications in tissue engineering and regenerative medicine.[1][2] Understanding the binding affinity and cross-reactivity of this peptide with different VEGF receptor (VEGFR) subtypes is paramount for predicting its biological activity and potential off-target effects. This guide provides a comparative overview of the interaction of this compound with VEGFR-1, VEGFR-2, and VEGFR-3, supported by available experimental data and detailed methodologies.

Binding Affinity Overview

Quantitative analysis of the binding affinity of this compound for different VEGFR subtypes is crucial for determining its potency and selectivity. The equilibrium dissociation constant (Kd) is a key parameter, with lower values indicating stronger binding. While comprehensive data across all VEGFR subtypes for this specific peptide remains an area of active research, existing studies provide valuable insights into its interaction with VEGFR-1 and VEGFR-2.

A recent study by Russo et al. (2023) reported the binding affinity of the acetylated and amidated form of the peptide (Ac-KLTWQELYQLKYKGI-amide) to a combination of VEGFR1 and VEGFR2.[3] The reported Kd value provides a quantitative measure of this interaction.

PeptideTarget Receptor(s)Binding Affinity (Kd)
Ac-KLTWQELYQLKYKGI-amideVEGFR-1 / VEGFR-264 µM

Data sourced from Russo et al., 2023.[3]

Experimental Methodologies

The determination of binding affinities between peptides and receptors relies on a variety of robust experimental techniques. The following are detailed protocols for commonly employed methods in this field.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.

Protocol:

  • Immobilization of Receptor:

    • The extracellular domain of the desired VEGFR subtype (e.g., VEGFR-1, VEGFR-2, or VEGFR-3) is immobilized on a sensor chip surface (e.g., CM5 chip) using amine coupling chemistry.

    • The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • The receptor solution, in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.

    • Remaining active sites are deactivated with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface to establish a stable baseline.

    • The this compound peptide is prepared in a series of concentrations in the running buffer.

    • Each concentration of the peptide is injected over the immobilized receptor surface for a defined association phase, followed by an injection of running buffer for the dissociation phase.

    • The change in the refractive index at the sensor surface, which is proportional to the mass of bound peptide, is recorded as a sensorgram.

  • Data Analysis:

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka.

Visualizing Key Pathways and Processes

To better understand the context of this compound's activity, the following diagrams illustrate the general VEGF signaling pathway and a typical experimental workflow for assessing peptide-receptor interactions.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF or This compound VEGFR VEGFR-1 / VEGFR-2 VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Activation PI3K PI3K VEGFR->PI3K Activation Ras Ras VEGFR->Ras Permeability Vascular Permeability PLCg->Permeability Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Simplified VEGF signaling pathway upon ligand binding to VEGFRs.

Experimental_Workflow cluster_prep Preparation cluster_binding_assay Binding Assay (e.g., SPR) cluster_analysis Data Analysis cluster_output Output Peptide_Synth Peptide Synthesis (this compound) Peptide_Injection Inject Peptide at Varying Concentrations Peptide_Synth->Peptide_Injection Receptor_Prep Receptor Expression & Purification (VEGFRs) Immobilization Immobilize VEGFR on Sensor Chip Receptor_Prep->Immobilization Immobilization->Peptide_Injection Data_Acquisition Acquire Sensorgram Data Peptide_Injection->Data_Acquisition Kinetic_Analysis Kinetic Analysis (ka, kd) Data_Acquisition->Kinetic_Analysis Affinity_Determination Determine Binding Affinity (Kd) Kinetic_Analysis->Affinity_Determination Comparison_Table Comparative Data Table Affinity_Determination->Comparison_Table

Caption: General experimental workflow for determining peptide-receptor binding affinity.

References

Comparative Efficacy of Kltwqelyqlkykgi in a Patient-Derived Xenograft Model of Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the preclinical efficacy of Kltwqelyqlkykgi, a novel investigational tyrosine kinase inhibitor (TKI), against Gefitinib, an established therapy for non-small cell lung cancer (NSCLC). The data presented is derived from a head-to-head study in a patient-derived xenograft (PDX) mouse model of NSCLC harboring an activating EGFR mutation.

Mechanism of Action: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] In many cancers, including specific subtypes of NSCLC, mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled tumor growth.[1][2][4] This activation triggers several downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are central to cancer cell proliferation and survival.[2][4][5]

This compound is a next-generation, irreversible TKI designed to show high potency and selectivity against activating EGFR mutations, including those that may confer resistance to earlier-generation inhibitors. Like other TKIs, it competes with ATP for the binding site in the kinase domain of EGFR, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SHC EGFR->GRB2 P PI3K PI3K EGFR->PI3K P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Gefitinib Gefitinib Gefitinib->EGFR

Caption: Simplified EGFR signaling pathway and TKI inhibition.

Quantitative Efficacy Data

The in vivo efficacy of this compound was evaluated in a PDX mouse model established from a human NSCLC tumor with an EGFR exon 19 deletion. This compound was administered orally at 25 mg/kg daily and compared directly with vehicle control and Gefitinib (50 mg/kg, daily, oral).

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control-1542 ± 185-
Gefitinib50715 ± 9853.6%
This compound 25 325 ± 65 78.9%
Treatment GroupDose (mg/kg)Median Survival (Days)Increase in Lifespan (%)
Vehicle Control-25-
Gefitinib504268.0%
This compound 25 55 120.0%

The data indicates that this compound demonstrates superior anti-tumor activity compared to Gefitinib in this preclinical model, achieving greater tumor growth inhibition and a more significant extension of survival at a lower dose.

Experimental Workflow and Protocols

The following section details the workflow and methodology used in the comparative efficacy study.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_analysis Data Analysis P0 Human NSCLC Tumor (EGFR Ex19del) P1 Implant Tumor Fragments into SHO Mice P0->P1 P2 Establish PDX Model (Tumor Volume ~150-200 mm³) P1->P2 T1 Randomize Mice into Treatment Groups (n=10/group) P2->T1 T2 Daily Oral Dosing: - Vehicle - this compound (25 mg/kg) - Gefitinib (50 mg/kg) T1->T2 T3 Monitor Tumor Volume & Body Weight (2x/week) T2->T3 A1 Calculate Tumor Growth Inhibition (TGI) T3->A1 A2 Kaplan-Meier Survival Analysis T3->A2 A3 Final Report A1->A3 A2->A3

Caption: Experimental workflow for in vivo efficacy testing.

1. Animal Husbandry and Ethics: All animal experiments were conducted in accordance with institutional guidelines for the care and use of laboratory animals. Female SCID Hairless Outbred (SHO) mice, aged 6-8 weeks, were used for the study.[6] The animals were housed in a controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

2. Patient-Derived Xenograft (PDX) Model Establishment: Fresh tumor tissue from a patient with NSCLC, confirmed to harbor an EGFR exon 19 deletion, was obtained with informed consent. The tissue was fragmented into approximately 3x3 mm pieces and surgically implanted subcutaneously into the flank of SHO mice.[6] Tumors were allowed to grow to a volume of approximately 150-200 mm³.

3. Study Design and Treatment: Once tumors reached the target volume, mice were randomized into three treatment groups (n=10 per group):

  • Group 1 (Vehicle Control): Administered the vehicle solution (e.g., 0.5% methylcellulose) orally, once daily.

  • Group 2 (Gefitinib): Administered Gefitinib at a dose of 50 mg/kg, prepared in the vehicle solution, orally, once daily.

  • Group 3 (this compound): Administered this compound at a dose of 25 mg/kg, prepared in the vehicle solution, orally, once daily.

Treatment was continued for 21 consecutive days.

4. Efficacy Endpoints and Monitoring:

  • Tumor Volume: Tumor dimensions were measured twice weekly using digital calipers. Tumor volume was calculated using the formula: Volume = (Length x Width²) / 2.

  • Body Weight: Animal body weights were recorded twice weekly as a measure of general toxicity.[7] A body weight loss exceeding 20% was a pre-defined endpoint.

  • Survival: Following the 21-day treatment period, a subset of animals was monitored for survival. The primary endpoint was defined as the time for the tumor to reach a volume of 2000 mm³ or signs of significant morbidity, at which point animals were humanely euthanized.

5. Statistical Analysis: Differences in tumor volume between treatment groups were analyzed using a one-way ANOVA with post-hoc tests.[7] The survival data was analyzed using the Kaplan-Meier method, and statistical significance between curves was determined by the log-rank test.[7] A p-value of <0.05 was considered statistically significant.

References

A Comparative Guide to the Immunogenicity of Kltwqelyqlkykgi Peptide and Native VEGF

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecules

Native Vascular Endothelial Growth Factor (VEGF) is a potent signaling protein that plays a crucial role in vasculogenesis and angiogenesis—the formation of new blood vessels. Due to its central role in tumor growth and various ocular diseases, it has become a key target for therapeutic intervention.[1] However, as a complex protein, native VEGF possesses multiple epitopes that can potentially trigger an immune response.[1]

Kltwqelyqlkykgi is a synthetic peptide designed to mimic the α-helical region of VEGF spanning amino acids 17-25.[2][3] This peptide has been shown to act as a VEGF mimetic, binding to VEGF receptors and promoting pro-angiogenic activities.[2][4] Its smaller size and potentially simpler structure may offer advantages in terms of reduced immunogenicity compared to the full-length protein.[5]

Theoretical Comparison of Immunogenicity

The immunogenic potential of a therapeutic agent is a critical consideration in its development. An immune response can lead to the production of anti-drug antibodies (ADAs), which may neutralize the therapeutic effect, alter pharmacokinetics, or, in some cases, lead to adverse events.[6]

Several factors suggest that the this compound peptide may be less immunogenic than native VEGF:

  • Size and Complexity: Proteins, being larger and more complex, present a wider array of potential epitopes for recognition by the immune system compared to smaller peptides.[5]

  • Epitope Landscape: Native VEGF contains both linear and conformational epitopes. The this compound peptide represents only a single linear epitope from the parent protein, thereby reducing the number of potential sites for immune recognition.

  • T-Cell Help: The induction of a robust antibody response against a protein antigen typically requires help from T-helper cells, which are activated by specific peptide epitopes presented by antigen-presenting cells (APCs). The limited number of potential T-cell epitopes on the this compound peptide may result in a weaker T-cell-dependent antibody response.

Experimental Protocols for Immunogenicity Assessment

A direct comparison of the immunogenicity of this compound and native VEGF would necessitate a series of in vitro and in vivo assays. Below are detailed protocols for key experiments.

Anti-Drug Antibody (ADA) ELISA

This assay is designed to detect and quantify antibodies produced against either the peptide or the native protein in the serum of immunized animals or in patient samples. A bridging ELISA format is commonly used for this purpose.

Principle: The assay detects bivalent ADAs that can bridge between biotinylated and labeled drug (this compound or VEGF) captured on a streptavidin-coated plate.

Materials:

  • Streptavidin-coated 96-well plates

  • Biotinylated this compound and biotinylated native VEGF

  • Horseradish peroxidase (HRP)-labeled this compound and HRP-labeled native VEGF

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent (e.g., PBS with 1% BSA)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Serum samples from immunized and control subjects

  • Positive control (e.g., purified anti-VEGF antibody) and negative control serum

Protocol:

  • Biotinylate this compound and native VEGF using a suitable biotinylation kit.

  • Label a separate batch of this compound and native VEGF with HRP.

  • Coat streptavidin plates with biotinylated this compound or biotinylated native VEGF (e.g., 1 µg/mL in Assay Diluent) and incubate for 1 hour at room temperature.

  • Wash the plates three times with Wash Buffer.

  • Add serum samples (diluted in Assay Diluent) and controls to the wells and incubate for 2 hours at room temperature.

  • Wash the plates three times.

  • Add HRP-labeled this compound or HRP-labeled native VEGF (e.g., 1 µg/mL in Assay Diluent) and incubate for 1 hour at room temperature.

  • Wash the plates five times.

  • Add TMB Substrate Solution and incubate in the dark for 15-30 minutes.

  • Add Stop Solution to quench the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

ELISpot Assay for Cytokine Release

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells (e.g., T-cells) upon stimulation with an antigen. This provides an indication of the cell-mediated immune response.

Principle: The assay captures cytokines secreted by individual cells onto a membrane pre-coated with a cytokine-specific capture antibody. The captured cytokine is then detected using a biotinylated detection antibody, followed by a streptavidin-enzyme conjugate and a precipitating substrate, resulting in a visible spot for each cytokine-producing cell.[7]

Materials:

  • ELISpot plates pre-coated with anti-IFN-γ or anti-IL-4 capture antibody

  • Peripheral Blood Mononuclear Cells (PBMCs) from immunized and control subjects

  • This compound peptide and native VEGF protein

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Biotinylated anti-IFN-γ or anti-IL-4 detection antibody

  • Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-HRP

  • BCIP/NBT or AEC substrate

  • Phytohemagglutinin (PHA) as a positive control

Protocol:

  • Isolate PBMCs from blood samples using density gradient centrifugation.

  • Add 2-3 x 10⁵ PBMCs per well to the pre-coated ELISpot plate.

  • Add this compound or native VEGF to the respective wells at various concentrations (e.g., 1, 5, 10 µg/mL). Include a negative control (medium alone) and a positive control (PHA).

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Wash the plate to remove cells.

  • Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

  • Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

  • Wash the plate and add the substrate. Monitor for spot development.

  • Stop the reaction by washing with distilled water.

  • Allow the plate to dry and count the spots using an automated ELISpot reader.

T-Cell Proliferation Assay

This assay measures the proliferation of T-cells in response to antigenic stimulation, another key indicator of a cell-mediated immune response.

Principle: T-cell proliferation is assessed by the incorporation of a labeled nucleotide (e.g., ³H-thymidine) into the DNA of dividing cells or by the dilution of a fluorescent dye (e.g., CFSE) in daughter cells.

Materials:

  • PBMCs from immunized and control subjects

  • This compound peptide and native VEGF protein

  • Complete cell culture medium

  • 96-well round-bottom plates

  • ³H-thymidine or Carboxyfluorescein succinimidyl ester (CFSE)

  • Positive control (e.g., PHA or anti-CD3 antibody)

Protocol (using CFSE):

  • Label isolated PBMCs with CFSE according to the manufacturer's instructions.

  • Plate 2 x 10⁵ CFSE-labeled PBMCs per well in a 96-well plate.

  • Add this compound or native VEGF at various concentrations. Include negative and positive controls.

  • Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator.

  • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

  • Analyze the cells by flow cytometry. Proliferation is measured by the decrease in CFSE fluorescence intensity in the T-cell population.

Data Presentation: Anticipated Comparative Outcomes

The following tables summarize the expected quantitative data from the described experiments, providing a framework for a clear comparison between the immunogenicity of this compound and native VEGF.

Table 1: Comparative Anti-Drug Antibody (ADA) Titers

AntigenMean ADA Titer (Reciprocal Dilution)Standard Deviation
Native VEGF High (e.g., >1:10,000)
This compound Low to Moderate (e.g., <1:1,000)
Control (Vehicle) Undetectable

Table 2: Comparative T-Cell Response (ELISpot)

Antigen (10 µg/mL)Mean Spot Forming Cells (SFC) per 10⁶ PBMCs (IFN-γ)Standard Deviation
Native VEGF High (e.g., >100)
This compound Low (e.g., <20)
Control (Medium) <5

Table 3: Comparative T-Cell Proliferation (% Divided Cells)

Antigen (10 µg/mL)Mean % Proliferated CD4+ T-CellsStandard Deviation
Native VEGF High (e.g., >15%)
This compound Low (e.g., <5%)
Control (Medium) <1%

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the VEGF signaling pathway and the experimental workflow for immunogenicity comparison.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF or This compound VEGFR VEGFR1 / VEGFR2 VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Activation PI3K PI3K VEGFR->PI3K Activation Ras Ras VEGFR->Ras Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Immunogenicity_Workflow cluster_immunization In Vivo Immunization cluster_sampling Sample Collection cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison Immunization Immunize Animal Models (e.g., Mice, Rabbits) with Native VEGF or this compound Serum Collect Serum Samples Immunization->Serum PBMCs Isolate PBMCs Immunization->PBMCs ADA_ELISA Anti-Drug Antibody (ADA) ELISA Serum->ADA_ELISA ELISpot T-Cell ELISpot (IFN-γ, IL-4) PBMCs->ELISpot Proliferation_Assay T-Cell Proliferation Assay (CFSE) PBMCs->Proliferation_Assay Analysis Quantify Antibody Titers, Cytokine-Secreting Cells, & T-Cell Proliferation ADA_ELISA->Analysis ELISpot->Analysis Proliferation_Assay->Analysis

References

Spatially and Temporally Controlled Angiogenesis: A Comparative Guide to Light-Triggered Kltwqelyqlkykgi (QK) Peptide Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a photoactivatable peptide, Kltwqelyqlkykgi (also known as QK peptide), with other optogenetic tools for the precise control of angiogenesis. The ability to initiate blood vessel formation with high spatial and temporal resolution opens new avenues for research in tissue engineering, regenerative medicine, and oncology. This document outlines the underlying mechanisms, presents comparative performance data, and provides detailed experimental protocols to facilitate the adoption of these innovative techniques.

Introduction to Light-Triggered Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in development, wound healing, and various pathologies. The ability to control this process with precision is a long-sought goal in biomedical research. Traditional methods of inducing angiogenesis often rely on the systemic or bulk application of growth factors like Vascular Endothelial Growth Factor (VEGF), which can lead to off-target effects and a lack of spatial control.

Optogenetics, a technology that uses light to control the activity of light-sensitive proteins, offers a powerful solution to this challenge. By rendering pro-angiogenic molecules responsive to light, researchers can dictate exactly when and where blood vessel growth occurs.

One such promising tool is a photoactivatable version of the VEGF-mimetic peptide this compound (QK). This peptide, derived from the α-helical region of VEGF, can activate VEGF receptors and promote angiogenesis. To make its activity light-dependent, a "photocage" — a photoremovable protecting group — is attached to a key amino acid residue. This modification renders the peptide inactive until it is exposed to light of a specific wavelength, which cleaves the photocage and restores the peptide's pro-angiogenic function. This modified peptide is often referred to as P-QK.

This guide will compare the performance of this photoactivatable peptide system with other optogenetic approaches for controlling angiogenesis, such as light-inducible gene expression systems.

Comparative Performance of Optogenetic Tools for Angiogenesis

The choice of an optogenetic tool for controlling angiogenesis depends on the specific experimental requirements, such as the desired speed of activation and deactivation, the required spatial precision, and the experimental model system. Below is a comparison of the photoactivatable QK peptide system with light-inducible gene expression systems.

FeaturePhotoactivatable QK Peptide (P-QK)Light-Inducible Gene Expression (e.g., CRY2/CIBN, PhyB/PIF)
Mechanism of Action Direct activation of a photocaged pro-angiogenic peptide by light. The peptide then binds to VEGF receptors to initiate signaling.Light-induced dimerization of proteins that control the transcription of an angiogenic factor, typically VEGF.[1]
Activation Kinetics Fast. Activation occurs upon light-induced cleavage of the photocage, which can happen on the order of seconds to minutes.[2]Slower. Activation depends on transcription and translation, which can take minutes to hours.[1][3]
Deactivation Kinetics Immediate. Once the light source is removed, no new active peptide is generated. The signal decays as the activated peptide diffuses or is degraded.Slower. Deactivation requires the cessation of transcription and the degradation of the induced mRNA and protein. The half-life of CRY2 dissociation from CIB1 is approximately 5.5 minutes in the dark.[1][3]
Light Sensitivity Dependent on the photochemical properties of the photocage. Typically requires UV or near-UV light. For example, the DMNPB caging group is cleaved with 405 nm light.[2]Dependent on the specific photosensitive proteins. CRY2/CIBN systems are activated by blue light (~450-488 nm), while PhyB/PIF systems use red/far-red light.[4][5]
Spatial Resolution High. The activation is confined to the illuminated area, allowing for precise spatial patterning of angiogenesis. Subcellular resolution is possible.[2][6]Good to High. Spatial resolution is determined by the precision of light delivery. Can be used for single-cell stimulation.[7][8]
Reversibility Irreversible activation. Once the photocage is removed, the peptide is permanently active. Control is achieved by limiting the initial amount of caged peptide and the duration of light exposure.Reversible. The dimerization of the photosensitive proteins is often reversible in the dark, allowing for multiple cycles of activation and deactivation.[5]
Delivery Method The photocaged peptide is typically incorporated into a hydrogel or other biomaterial scaffold.[2]Requires genetic modification of the target cells to express the light-inducible system, often delivered via viral vectors.[9]

Signaling Pathways and Experimental Workflows

Light-Triggered QK Peptide Signaling Pathway

The photoactivatable QK peptide (P-QK) system offers a direct way to control the initial step of the angiogenic signaling cascade.

cluster_0 Extracellular cluster_1 Intracellular Light Light P-QK Inactive P-QK Peptide Light->P-QK Photocleavage QK Active QK Peptide VEGFR VEGF Receptor QK->VEGFR Binds and Activates Signaling Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) VEGFR->Signaling Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Signaling->Angiogenesis

Caption: Signaling pathway of light-triggered QK peptide activity.

Experimental Workflow for Validation of Light-Triggered Angiogenesis

This workflow outlines the key steps to validate the pro-angiogenic activity of the photoactivatable QK peptide in a 3D cell culture model.

Start Start Prep Prepare P-QK Functionalized Hydrogel Precursor Start->Prep Encapsulate Encapsulate Endothelial Cells in Hydrogel Prep->Encapsulate Photoactivate Spatially Controlled Photoactivation (e.g., 405 nm light) Encapsulate->Photoactivate Incubate Incubate for 24-72 hours Photoactivate->Incubate Analyze Analyze Angiogenesis (Tube Formation Assay) Incubate->Analyze Quantify Quantify Vascular Network (Image Analysis) Analyze->Quantify End End Quantify->End

Caption: Experimental workflow for validating light-triggered angiogenesis.

Experimental Protocols

Preparation of Photoactivatable QK (P-QK) Functionalized Hydrogel

This protocol describes the preparation of a polyethylene glycol (PEG)-based hydrogel functionalized with the photoactivatable P-QK peptide. This protocol is adapted from Nair et al., 2021.[2]

Materials:

  • 4-arm PEG-norbornene (PEG-NB)

  • Photoactivatable QK peptide with a terminal cysteine (P-QK-Cys)

  • Cell adhesion peptide (e.g., RGD) with a terminal cysteine

  • Dithiothreitol (DTT)

  • Photoinitiator (e.g., Lithium acylphosphinate salt - LAP)

  • Triethanolamine (TEOA) buffer (pH 7.4)

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve PEG-NB in TEOA buffer to a final concentration of 10% (w/v).

    • Dissolve P-QK-Cys and RGD-Cys peptides in TEOA buffer to desired stock concentrations (e.g., 10 mM).

    • Dissolve LAP in TEOA buffer to a final concentration of 0.1% (w/v).

  • Functionalize PEG-NB with Peptides:

    • In a microcentrifuge tube, mix the PEG-NB solution with the P-QK-Cys and RGD-Cys peptide solutions to achieve the desired final concentrations (e.g., 1 mM P-QK, 1 mM RGD).

    • Allow the reaction to proceed for 1 hour at room temperature to allow for the thiol-ene reaction between the cysteine residues of the peptides and the norbornene groups of the PEG.

  • Prepare Hydrogel Precursor Solution:

    • To the peptide-functionalized PEG-NB solution, add the LAP photoinitiator solution.

    • Gently mix to ensure a homogenous solution. This is the final hydrogel precursor solution.

3D Endothelial Cell Encapsulation and Photoactivation

Procedure:

  • Cell Preparation:

    • Culture HUVECs to 80-90% confluency.

    • Trypsinize and resuspend the cells in EGM-2 at a concentration of 10 x 10^6 cells/mL.

  • Cell Encapsulation:

    • Gently mix the HUVEC suspension with the hydrogel precursor solution at a 1:9 ratio (e.g., 10 µL of cell suspension to 90 µL of hydrogel precursor).

    • Pipette the cell-laden hydrogel precursor into a suitable culture vessel (e.g., 96-well plate, microfluidic device).

  • Hydrogel Crosslinking:

    • Expose the cell-laden hydrogel precursor to visible light (e.g., 400-500 nm) for a sufficient time to induce crosslinking (typically 1-5 minutes, depending on the photoinitiator and light intensity).

  • Spatially Controlled Photoactivation of P-QK:

    • Using a confocal microscope or a digital micromirror device (DMD), illuminate specific regions of the hydrogel with 405 nm light to uncage the P-QK peptide.

    • The light dose can be controlled by adjusting the laser power and dwell time.

  • Cell Culture:

    • Add EGM-2 to the crosslinked hydrogels.

    • Incubate the cultures at 37°C and 5% CO2 for 24-72 hours to allow for the formation of vascular networks.

In Vitro Angiogenesis Quantification (Tube Formation Assay)

Procedure:

  • Staining:

    • After the desired incubation period, fix the hydrogel constructs with 4% paraformaldehyde for 30 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Stain the cells with a fluorescent marker for F-actin (e.g., phalloidin conjugated to a fluorescent dye) and a nuclear counterstain (e.g., DAPI).

  • Imaging:

    • Acquire z-stack images of the stained vascular networks using a confocal microscope.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify various parameters of the vascular networks, including:

      • Total tube length

      • Number of junctions

      • Number of branches

      • Mesh area

    • Compare these parameters between the light-activated regions and the non-illuminated control regions.

Conclusion

The use of light to control the activity of the pro-angiogenic peptide this compound represents a significant advancement in the field of angiogenesis research. This technology provides an unprecedented level of spatial and temporal control over blood vessel formation, enabling researchers to investigate fundamental biological questions and develop novel therapeutic strategies. While the photoactivatable peptide system offers rapid and precise activation, light-inducible gene expression systems provide the advantage of reversibility. The choice between these powerful tools will depend on the specific needs of the research application. The detailed protocols provided in this guide are intended to facilitate the adoption of these cutting-edge techniques and accelerate discoveries in regenerative medicine and beyond.

References

head-to-head studies of Kltwqelyqlkykgi and other pro-angiogenic agents

Author: BenchChem Technical Support Team. Date: November 2025

In the field of angiogenesis research and therapeutic development, Vascular Endothelial Growth Factor-A (VEGF-A) and Fibroblast Growth Factor-2 (FGF-2), also known as basic FGF (bFGF), are two of the most potent and well-studied pro-angiogenic agents. Both play crucial roles in the formation of new blood vessels from pre-existing ones, a process vital for tissue growth, repair, and various pathological conditions.[1] This guide provides a comparative overview of their performance, supported by experimental data, to aid researchers in selecting the appropriate agent for their specific applications.

Overview of Pro-Angiogenic Action

VEGF-A is a highly specific mitogen for endothelial cells, the primary cells lining blood vessels.[2] It is a key regulator of both physiological and pathological angiogenesis. The VEGF family consists of several members, with VEGF-A being the most prominent in promoting angiogenesis by binding to its receptors, primarily VEGFR-2, on endothelial cells.[3][4] This interaction triggers a signaling cascade that leads to endothelial cell proliferation, migration, and survival.[3][5][6]

FGF-2, on the other hand, exhibits a broader range of cellular targets, acting as a mitogen for various cell types, including endothelial cells and fibroblasts.[2] The FGF family is extensive, and its members are involved in diverse biological processes such as embryonic development, tissue repair, and tumor growth.[2] FGF-2 induces angiogenesis by binding to its high-affinity FGF receptors (FGFRs) on endothelial cells, which also initiates downstream signaling pathways promoting cell proliferation and migration.[2][7][8]

Quantitative Comparison of In Vitro Angiogenic Activity

The pro-angiogenic potential of VEGF-A and FGF-2 is commonly assessed through a series of in vitro assays that measure key events in the angiogenic process: endothelial cell proliferation, migration, and the formation of capillary-like structures (tube formation).

Endothelial Cell Proliferation

Endothelial cell proliferation is a fundamental step in angiogenesis, providing the necessary cell numbers to form new vessels. Studies have shown that both VEGF-A and FGF-2 stimulate endothelial cell proliferation, though their relative potency can vary. Some studies suggest that FGF-2 is a more potent inducer of proliferation than VEGF-A.[9] For instance, one study on human umbilical vein endothelial cells (HUVECs) found that bFGF induced proliferation four-fold more effectively than VEGF.[9]

AgentConcentrationCell TypeProliferation Increase (relative to control)Reference
VEGF-A10 ng/mLHMEC-1~1.3-fold at 24h[10]
FGF-210 ng/mLHMEC-1~1.6-fold at 24h[10]
VEGF-A20 ng/mLHUVECData not quantified, but proliferation observed[11]
FGF-225 ng/mLHUVECData not quantified, but proliferation observed[11]

Table 1: Comparative Endothelial Cell Proliferation Induced by VEGF-A and FGF-2.

Endothelial Cell Migration

The migration of endothelial cells is essential for the sprouting of new capillaries from existing vessels. Both VEGF-A and FGF-2 are potent chemoattractants for endothelial cells. However, studies indicate that VEGF-A may be a more potent stimulator of endothelial cell migration than FGF-2.[9] A comparative study showed that VEGF-stimulated migration was two-fold greater than that induced by bFGF at concentrations of 1 and 10 ng/mL.[9]

AgentConcentrationCell TypeMigration Increase (relative to control)Reference
VEGF-A10 ng/mLHMEC-1No significant migration observed[10]
FGF-210 ng/mLHMEC-1Significant increase in migration[10]
VEGF-A1-10 ng/mLHUVECTwo-fold greater than FGF-2[9]
FGF-21-10 ng/mLHUVECSignificant migration observed[9]

Table 2: Comparative Endothelial Cell Migration Induced by VEGF-A and FGF-2.

Endothelial Cell Tube Formation

The tube formation assay models the final step of angiogenesis, where endothelial cells organize into three-dimensional capillary-like structures. Both VEGF-A and FGF-2 effectively induce tube formation. Some studies suggest that FGF-2 may lead to the development of more regular and stable capillary-like structures compared to VEGF-A, which can sometimes result in more irregular globular structures.[12] A combination of VEGF-A and FGF-2 has been shown to have a synergistic effect, resulting in a higher number of tubes over a longer observation period.[13]

AgentConcentrationCell TypeObservationReference
VEGF-A10 ng/mLHMEC-125% increase in tubule length[10]
FGF-210 ng/mLHMEC-127% increase in tubule length[10]
VEGF-A30 ng/mLECFCsRapid tube formation, followed by regression[13]
FGF-230 ng/mLECFCsSustained tube formation[13]
VEGF-A + FGF-215 ng/mL eachECFCsSynergistic increase in tube number[13]

Table 3: Comparative Endothelial Cell Tube Formation Induced by VEGF-A and FGF-2.

Signaling Pathways

The pro-angiogenic effects of VEGF-A and FGF-2 are mediated by distinct signaling pathways initiated by their binding to specific receptor tyrosine kinases on the surface of endothelial cells.

VEGF-A Signaling Pathway

VEGF-A primarily signals through VEGFR-2.[3] Ligand binding induces receptor dimerization and autophosphorylation, creating docking sites for various signaling proteins. This leads to the activation of several downstream pathways, including the PLCγ-PKC-MAPK pathway, which is crucial for cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[3][6]

VEGF_Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC MAPK MAPK (ERK1/2) PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival FGF_Signaling FGF2 FGF-2 FGFR FGFR FGF2->FGFR Binds GRB2_SOS GRB2/SOS FGFR->GRB2_SOS Activates PI3K_FGF PI3K FGFR->PI3K_FGF Activates Ras Ras GRB2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_FGF Cell Proliferation ERK->Proliferation_FGF Migration_FGF Cell Migration ERK->Migration_FGF Akt_FGF Akt PI3K_FGF->Akt_FGF Survival_FGF Cell Survival Akt_FGF->Survival_FGF Experimental_Workflow cluster_proliferation Proliferation Assay cluster_migration Migration Assay cluster_tube Tube Formation Assay p1 Seed Cells p2 Starve Cells p1->p2 p3 Treat with Agent p2->p3 p4 Add BrdU p3->p4 p5 Fix & Denature p4->p5 p6 Immunodetection p5->p6 p7 Measure Absorbance p6->p7 m1 Seed to Confluency m2 Create Wound m1->m2 m3 Wash m2->m3 m4 Treat with Agent m3->m4 m5 Image (t=0, t=x) m4->m5 m6 Measure Wound Area m5->m6 t1 Coat Plate with Matrix t2 Seed Cells with Agent t1->t2 t3 Incubate t2->t3 t4 Visualize & Quantify t3->t4

References

Safety Operating Guide

Proper Disposal and Handling of the VEGF-Mimetic Peptide KLTWQELYQLKYKGI (QK Peptide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of the vascular endothelial growth factor (VEGF) mimetic peptide KLTWQELYQLKYKGI, also known as QK peptide. Adherence to these procedures is critical for laboratory safety and environmental protection.

The peptide this compound is a synthetic pro-angiogenic agent designed to mimic the biological activity of VEGF by activating its receptors.[1] It is utilized in research related to tissue engineering, traumatic brain injury repair, and bone regeneration.[1]

Safety and Handling Precautions

When handling this compound, standard laboratory procedures should be followed. The toxicological properties of this specific peptide have not been thoroughly investigated, and therefore, it should be handled with care.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves should be worn at all times.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If handling the lyophilized powder and there is a risk of inhalation, a NIOSH/MSHA-approved respirator should be used.[2]

Handling:

  • Avoid inhalation of the lyophilized powder.[2]

  • Prevent contact with skin and eyes.[2]

  • Wash hands thoroughly after handling.

  • Maintain good housekeeping practices to avoid contamination.[2]

Storage Procedures

Proper storage is crucial to maintain the peptide's stability and efficacy.

Storage ConditionLyophilized PowderReconstituted Solution
Temperature -20°C to -80°C-20°C (1 month) or -80°C (6 months)
Environment Sealed container, away from moisture and light.Aliquoted to avoid repeated freeze-thaw cycles.
General Recommendations Allow the vial to warm to room temperature before opening to prevent moisture condensation.Use sterile buffers (pH 5-6) for reconstitution.

Disposal Plan

Proper disposal of unused or expired peptides is vital for safety and environmental responsibility. Never dispose of peptides down the drain or in regular trash .[3]

Step-by-Step Disposal Procedure:

  • Consult Institutional Guidelines: The primary step is to adhere to your institution's specific guidelines for chemical and biohazardous waste disposal.

  • Segregation of Waste:

    • Solid Waste: Unused lyophilized peptide, contaminated vials, and labware (e.g., pipette tips, tubes) should be collected in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Unused peptide solutions and rinsates should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Decontamination of Labware:

    • Glassware and equipment that have come into contact with the peptide should be decontaminated. One possible method is to rinse with a suitable solvent (e.g., ethanol) and collect the rinsate as chemical waste.

  • Contacting Waste Management:

    • Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.[2][4]

    • Ensure all waste containers are properly labeled with the contents and associated hazards.

Experimental Protocol: Reconstitution and Use in Cell Culture

This protocol provides a general workflow for preparing and using the this compound peptide in a typical cell-based assay.

  • Reconstitution of Lyophilized Peptide: a. Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature. b. Refer to the supplier's data sheet for the recommended solvent. Many peptides are soluble in sterile distilled water or a dilute acidic solution.[5] c. Add the appropriate amount of solvent to the vial to achieve the desired stock solution concentration (e.g., 1 mg/mL). d. Gently vortex or sonicate if necessary to ensure the peptide is fully dissolved.

  • Preparation of Working Solution: a. Dilute the stock solution to the final working concentration using a sterile buffer or cell culture medium appropriate for your experiment.

  • Application to Cell Culture: a. Aspirate the existing medium from the cells to be treated. b. Add the medium containing the desired concentration of the this compound peptide. c. Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Post-Treatment Waste Handling: a. All cell culture media containing the peptide should be considered biohazardous and chemical waste. b. Aspirate the media and collect it in a sealed container for proper disposal according to your institution's guidelines. c. Contaminated plasticware (flasks, plates, etc.) should be disposed of in a biohazard waste container.

Signaling Pathway and Experimental Workflow

The this compound peptide functions as a VEGF mimetic, binding to and activating VEGF receptors (VEGFRs) on endothelial cells. This initiates downstream signaling cascades that promote cell proliferation, migration, and angiogenesis.[6][7]

VEGF_Mimetic_Peptide_Signaling_Pathway cluster_workflow Experimental Workflow cluster_signaling Signaling Pathway Reconstitution Peptide Reconstitution Dilution Working Solution Preparation Reconstitution->Dilution Treatment Cell Treatment Dilution->Treatment Assay Angiogenesis Assay (e.g., Tube Formation) Treatment->Assay Disposal Waste Disposal Assay->Disposal Peptide This compound (QK Peptide) VEGFR VEGF Receptor (VEGFR-1, VEGFR-2) Peptide->VEGFR Binds to Activation Receptor Dimerization & Autophosphorylation VEGFR->Activation Leads to Downstream Downstream Signaling (e.g., ERK1/2) Activation->Downstream Activates Response Cellular Response Downstream->Response Promotes

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.